Scandium fluoride
Description
Properties
CAS No. |
13709-47-2 |
|---|---|
Molecular Formula |
F3Sc |
Molecular Weight |
101.95112 g/mol |
IUPAC Name |
scandium(3+);trifluoride |
InChI |
InChI=1S/3FH.Sc/h3*1H;/q;;;+3/p-3 |
InChI Key |
OEKDNFRQVZLFBZ-UHFFFAOYSA-K |
SMILES |
F[Sc](F)F |
Canonical SMILES |
[F-].[F-].[F-].[Sc+3] |
Other CAS No. |
13709-47-2 |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Electronic Properties of Scandium Fluoride Polymorphs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electronic properties of scandium fluoride (B91410) (ScF₃) polymorphs. Scandium fluoride is a material of significant interest due to its unique properties, including negative thermal expansion, and its potential applications in various fields. This document summarizes key electronic characteristics, details the experimental and computational methodologies used for their determination, and presents this information in a clear and accessible format for researchers and professionals.
Overview of this compound Polymorphs
This compound can exist in several crystalline forms, or polymorphs, with the most common being the cubic (space group Pm-3m) and the high-pressure rhombohedral (space group R-3c) phases.[1][2] The cubic phase is the stable form at ambient conditions and is characterized by a simple ReO₃-type structure.[3][4] This structure consists of corner-sharing ScF₆ octahedra.[4][5] The transition to the rhombohedral phase is induced by pressure.[1][2] In addition to these experimentally observed phases, several other polymorphs, including monoclinic and orthorhombic structures, have been predicted through computational studies.[6][7]
Electronic Properties of ScF₃ Polymorphs
The electronic properties of ScF₃ polymorphs are primarily governed by the arrangement of scandium and fluorine atoms and the resulting electronic band structure. A key characteristic of these materials is their wide band gap, which classifies them as insulators.[3][8]
Band Gap
The band gap is a critical parameter determining the electronic and optical properties of a material. For ScF₃, the band gap has been investigated using both theoretical calculations and experimental techniques. Density Functional Theory (DFT) is the most common computational approach, with various exchange-correlation functionals employed to predict the band gap.[1][9]
Table 1: Calculated Electronic Band Gaps of this compound Polymorphs
| Polymorph (Space Group) | Method | Band Gap (eV) |
| Cubic (Pm-3m) | DFT (PBE) | 6.10[10] |
| Cubic (Pm-3m) | DFT (Hybrid Functional) | 8.0 - 10.0[1][2] |
| Cubic (Pm-3m) | DFT (LCAO, PBEsol & PBEsol, 18% HF) | 9.8[2] |
| Cubic (Pm-3m) | DFT (PAW, PW91, 25% HF) | 8.9[2] |
| Rhombohedral (R-3c) | DFT (PBE) | ~6.12[11] |
| Monoclinic | DFT (PBE) | 5.28[11] |
| Orthorhombic | DFT (PBE) | 5.77[11] |
Note: The band gap values can vary depending on the computational method and the specific exchange-correlation functional used. Hybrid functionals generally provide values that are in better agreement with experimental estimates.
Density of States
The density of states (DOS) provides information about the distribution of electronic states at different energy levels. In ScF₃, the valence band is primarily composed of F 2p states, while the conduction band is dominated by Sc 3d states.[3] The strong hybridization between Sc 3d and F 2p orbitals is a key feature of its electronic structure.[3]
Formation Energies
The relative stability of different polymorphs can be assessed by comparing their formation energies. Computational studies have been performed to calculate these energies, providing insights into the likelihood of synthesizing different phases.[12]
Table 2: Calculated Formation Energies of this compound Polymorphs
| Polymorph | Formation Energy (eV/atom) |
| Cubic (Pm-3m) | -4.218[10] |
| Rhombohedral (R-3c) | -4.32[12] |
| Other Predicted Polymorphs | Ranging from -4.19 to -4.32[12] |
Experimental and Computational Methodologies
The determination of the electronic properties of ScF₃ polymorphs relies on a combination of experimental techniques and first-principles calculations.
Experimental Protocols
-
High-Pressure Synthesis and Characterization: The rhombohedral phase of ScF₃ is typically synthesized by applying high pressure to the cubic phase. This is often done in a diamond anvil cell. The structural transition is then monitored in-situ using techniques like X-ray diffraction (XRD) and Raman spectroscopy.[1][13]
-
X-ray Absorption Spectroscopy (XAS) and Photoemission Spectroscopy (PES): These techniques are used to probe the electronic structure of ScF₃. XAS provides information about the unoccupied electronic states (conduction band), while PES probes the occupied states (valence band).[3][6] These experimental spectra are often compared with theoretical calculations to validate the computational models.[6]
Computational Protocols: Density Functional Theory (DFT)
First-principles calculations based on DFT are the primary tool for investigating the electronic properties of ScF₃ polymorphs.[14]
-
Software Packages: Commonly used software packages for these calculations include Quantum ESPRESSO and VASP.[6][7]
-
Exchange-Correlation Functionals: The choice of the exchange-correlation functional is crucial for accurately predicting electronic properties. While standard functionals like the Perdew-Burke-Ernzerhof (PBE) are widely used, hybrid functionals that incorporate a portion of Hartree-Fock exchange often yield more accurate band gaps for wide-band-gap insulators like ScF₃.[1][2]
-
Workflow for Electronic Property Calculation: The general workflow involves:
-
Defining the crystal structure of the ScF₃ polymorph.
-
Performing a geometry optimization to find the lowest energy atomic configuration.
-
Calculating the electronic band structure and density of states.
-
Post-processing the results to extract key parameters like the band gap.
-
Visualizations
Phase Transition of this compound
The following diagram illustrates the pressure-induced phase transition from the cubic to the rhombohedral polymorph of ScF₃.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. arxiv.org [arxiv.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. mp-10694: ScF3 (cubic, Pm-3m, 221) [legacy.materialsproject.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arxiv.org [arxiv.org]
- 8. lu.lv [lu.lv]
- 9. [1211.5697] Electronic structure of cubic ScF$_3$ from first-principles calculations [arxiv.org]
- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 11. Electronic Structure and Core Spectroscopy of this compound Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
Theoretical Modeling of Scandium Fluoride (ScF₃) Crystal Structure: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of the Scandium Fluoride (B91410) (ScF₃) crystal structure. It delves into the computational methodologies, key structural and electronic properties, and phase behavior of this material, which is of significant interest due to its unusual property of negative thermal expansion (NTE).
Introduction to Scandium Fluoride (ScF₃)
This compound is an ionic compound that, at ambient pressure, crystallizes in a cubic perovskite structure (space group Pm-3m) where the 'A' site is vacant.[1][2] This simple ReO₃-type structure is composed of corner-sharing ScF₆ regular octahedra, with the Sc-F-Sc bonds forming 180° angles.[3] A key characteristic of ScF₃ is its pronounced negative thermal expansion over a wide temperature range, from approximately 10 K to 1100 K.[2][3] This phenomenon is attributed to the transverse vibrations of the fluorine atoms, which cause the scandium atoms to be drawn closer together as the temperature increases.[2]
Crystal and Electronic Structure from First-Principles Calculations
First-principles calculations, particularly those based on Density Functional Theory (DFT), are the primary tools for theoretically investigating the properties of ScF₃. These computational models provide detailed insights into its structural and electronic characteristics.
The electronic structure of cubic ScF₃ has been extensively studied using various first-principles methods. The two most common approaches are the Linear Combination of Atomic Orbitals (LCAO) and the Projector Augmented-Wave (PAW) methods.[3][4] To accurately predict the electronic properties, especially the band gap, hybrid exchange-correlation functionals are often employed within the DFT framework.[3][4] These functionals incorporate a portion of the exact Hartree-Fock exchange, which tends to correct the underestimation of the band gap by standard DFT approximations like the Generalized Gradient Approximation (GGA).[3][5]
A typical computational workflow for modeling the ScF₃ crystal structure is outlined below.
References
An In-Depth Technical Guide to the Negative Thermal Expansion Mechanism in Scandium Fluoride (ScF3)
Affiliation: Google Research
Abstract
Scandium Fluoride (B91410) (ScF3) has emerged as a canonical material for the study of negative thermal expansion (NTE) due to its simple crystal structure and the remarkably wide temperature range over which it exhibits this counterintuitive property, from approximately 10 K to 1100 K.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms driving NTE in ScF3, intended for researchers, scientists, and professionals in materials science and related fields. It synthesizes findings from key experimental and theoretical studies, detailing the underlying phonon dynamics, presenting quantitative data, outlining experimental protocols, and visualizing the critical concepts and workflows. The primary mechanism involves the transverse vibrations of fluorine atoms within the Sc-F-Sc linkages, a phenomenon often described as the "tension effect" or "guitar-string" effect, which is largely governed by low-energy, correlated rotations of the ScF6 octahedra known as Rigid Unit Modes (RUMs).[3][4][5]
The Core Mechanism: Phonon Dynamics and Atomic Motion
The negative thermal expansion in Scandium Fluoride is not due to a change in the intrinsic Sc-F bond length, which actually expands upon heating as is typical for chemical bonds.[6] Instead, the overall contraction of the lattice is a consequence of the unique vibrational modes allowed by its simple cubic ReO3-type crystal structure.[3][5]
The "Tension Effect" and the "Guitar-String" Model
The fundamental mechanism for NTE in ScF3 is the "tension effect," where the transverse vibrations of fluorine atoms lead to a contraction of the distance between scandium atoms.[4] As temperature increases, the fluorine atoms, which bridge adjacent scandium atoms, oscillate with greater amplitude in the direction perpendicular to the Sc-F-Sc bond.[1][6] This motion pulls the neighboring scandium atoms closer together, much like a plucked guitar string moving towards its center line, causing the entire lattice to contract.[2][6][7] This has been directly confirmed by experimental evidence showing that while the nearest-neighbor Sc-F distance expands with temperature, the next-nearest-neighbor Sc-Sc distance contracts.[6]
Rigid Unit Modes (RUMs)
The correlated atomic motion responsible for the "tension effect" is well-described by the Rigid Unit Mode (RUM) model.[3][5] In this model, the ScF6 octahedra are treated as rigid polyhedra.[8] Low-energy phonons, specifically those associated with the cooperative tilting or rocking of these rigid octahedra, are responsible for NTE.[4][9] These RUMs allow for a decrease in the volume of the framework without significant distortion of the ScF6 units themselves. Inelastic X-ray and neutron scattering experiments have confirmed the existence of these low-energy phonon branches in ScF3.[4] However, it is now understood that NTE in ScF3 is not exclusively due to pure RUMs; modes that involve distortions of the octahedra also play a contributing role.[7][10]
Quantitative Data on ScF3 Thermal Expansion
The thermal expansion of ScF3 has been precisely quantified across a wide temperature range using various experimental techniques. The data consistently show strong negative thermal expansion at low temperatures, which gradually becomes less negative upon heating, eventually turning positive above 1100 K.[3]
| Property | Temperature Range / Condition | Value | Source(s) |
| Linear Coefficient of Thermal Expansion (αl) | 60 K - 110 K | ≈ -14 ppm K⁻¹ | [1][3][5] |
| Room Temperature (~300 K) | ≈ -8 ppm K⁻¹ | [3] | |
| Transition to Positive TE | ~1100 K | [1][2][3] | |
| Lattice Parameter (a) | 10 K | 4.024 Å | [8] |
| Ambient (~300 K) | 4.01 Å | [1] | |
| ~1100 K | 4.000 Å | [8] | |
| Crystal Structure | 10 K - 1600 K (at ambient pressure) | Cubic, Space Group Pm-3m | [1][3] |
Table 1: Summary of key quantitative data for the thermal expansion of this compound.
| Atomic Pair | Temperature Trend | Observation / Mechanism | Source(s) |
| Sc-F (Nearest Neighbor) | Distance increases upon heating. | Consistent with typical bond expansion. | [6][11] |
| Sc-Sc (Next-Nearest Neighbor) | Distance decreases upon heating. | Direct evidence of the "tension effect" causing lattice contraction. | [4][6] |
| Sc-F-Sc Angle | Average angle decreases upon heating. | A result of the correlated rocking of ScF6 octahedra. | [2] |
Table 2: Temperature-dependent behavior of key interatomic distances and angles in ScF3.
Experimental Protocols for Characterization
A multi-technique approach combining diffraction and spectroscopy is essential to fully elucidate the local and average structural changes that govern NTE in ScF3.
Neutron and X-ray Diffraction
-
Principle: Diffraction techniques are used to determine the average crystal structure and unit cell parameters as a function of temperature. By tracking the shift in Bragg peak positions upon heating or cooling, the coefficient of thermal expansion can be precisely calculated.
-
Methodology:
-
A powdered sample of ScF3 is loaded into a sample holder (e.g., a quartz capillary).
-
The sample is placed in a temperature-controlled environment, such as a cryostream for low-temperature measurements (10 K - 500 K) or a furnace for high-temperature measurements (300 K - 1100+ K).[3]
-
Diffraction patterns are collected at discrete temperatures using either a synchrotron X-ray source (for high resolution) or a neutron source.[3]
-
The resulting diffraction patterns are analyzed using Rietveld refinement. This method fits a calculated diffraction pattern based on a structural model to the experimental data, allowing for the precise determination of the lattice parameter at each temperature.[3]
-
Pair Distribution Function (PDF) Analysis
-
Principle: PDF analysis, derived from total scattering data (which includes both Bragg and diffuse scattering), provides information about the local atomic structure. It yields a real-space correlation function, G(r), that shows the probability of finding pairs of atoms separated by a distance r. This is crucial for resolving the apparent contradiction of expanding local Sc-F bonds within a contracting lattice.[6][7]
-
Methodology:
-
Total scattering data are collected to a high momentum transfer (Q) using high-energy X-rays from a synchrotron or neutrons from a spallation source.[4][7]
-
The raw data are corrected for experimental effects such as background scattering, absorption, and Compton scattering.
-
The corrected data are then normalized to obtain the total scattering structure function, S(Q).
-
A Fourier transform is performed on S(Q) to generate the Pair Distribution Function, G(r). Peaks in the G(r) plot correspond to specific interatomic distances (e.g., Sc-F, Sc-Sc), and their positions can be tracked as a function of temperature.[6]
-
Extended X-ray Absorption Fine Structure (EXAFS)
-
Principle: EXAFS is an element-specific probe of the local atomic environment and dynamics. By analyzing the fine structure on the high-energy side of an absorption edge (e.g., the Sc K-edge), one can determine the mean-square relative displacement (MSRD) between the absorbing atom (Sc) and its neighbors (F). EXAFS can distinguish between atomic vibrations parallel and perpendicular to the bond axis, providing direct evidence for the large transverse motion of the fluorine atoms.[6][12]
-
Methodology:
-
The X-ray absorption spectrum is measured at the Scandium K-edge across a range of temperatures.[8][13]
-
The oscillatory EXAFS signal, χ(k), is extracted from the absorption spectrum by removing the smooth atomic background.
-
The χ(k) data are Fourier transformed to provide a radial distribution of neighboring atoms around the central Sc atom.
-
The back-transformed signal for the first Sc-F shell is fitted using theoretical standards and the EXAFS equation. This fitting procedure yields values for the parallel and perpendicular MSRDs, which are then analyzed as a function of temperature, often using an Einstein model to describe the vibrational frequencies.[6][12]
-
Theoretical Modeling and Simulation
Computational methods are vital for interpreting experimental data and providing a deeper understanding of the atomic-level dynamics.
-
Ab Initio Molecular Dynamics (AIMD): AIMD simulations model the movements of atoms from first principles, successfully reproducing the NTE behavior and the transition to positive thermal expansion at high temperatures.[2] These simulations confirm that NTE originates from the interplay between the expansion of Sc-F bonds and the correlated rotational motion of the ScF6 octahedra.[2]
-
Density Functional Theory (DFT) and Phonon Calculations: DFT calculations are used to determine the phonon dispersion curves (the relationship between phonon frequency and momentum).[4][14] These calculations show low-energy phonon branches associated with RUMs that have negative Grüneisen parameters, a key indicator of modes that contribute to NTE.[4]
-
Anharmonicity: It has been shown that the standard quasiharmonic approximation (QHA) is insufficient to fully describe the thermal properties of ScF3.[7][14] Models that include strong quartic anharmonicity, treated by methods like the self-consistent phonon (SCP) theory, are essential to accurately reproduce the hardening of the soft R4+ phonon mode and the crossover from negative to positive thermal expansion with increasing temperature.[7][14]
Conclusion
The negative thermal expansion in this compound is a phenomenon driven by complex lattice dynamics, rooted in its simple cubic structure. The core mechanism is the "tension effect," where transverse vibrations of the bridging fluorine atoms, enabled by low-energy Rigid Unit Modes and other flexible phonon modes, cause a net contraction of the lattice upon heating. A comprehensive understanding has been achieved through the powerful synergy of advanced experimental probes—including variable-temperature diffraction, Pair Distribution Function analysis, and EXAFS—and sophisticated theoretical calculations that account for strong phonon anharmonicity. ScF3 thus stands as a critical model system, and the detailed knowledge of its NTE mechanism provides a foundation for the future design and development of materials with precisely controlled thermal expansion properties for advanced technological applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Pronounced negative thermal expansion from a simple structure: cubic ScF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. impact.ornl.gov [impact.ornl.gov]
- 11. New Insights into the Negative Thermal Expansion: Direct Experimental Evidence for the "Guitar-String" Effect in Cubic ScF3 [research.unipd.it]
- 12. researchgate.net [researchgate.net]
- 13. indico.kit.edu [indico.kit.edu]
- 14. researchgate.net [researchgate.net]
Unveiling the Electronic Landscape of Scandium Trifluoride: An In-depth Technical Guide to Ab Initio Band Structure Calculations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical application of ab initio calculations to determine the electronic band structure of Scandium Trifluoride (ScF₃). ScF₃ is a material of significant interest due to its simple crystal structure and notable physical properties, including negative thermal expansion. A thorough understanding of its electronic properties is crucial for its potential applications. This document details the underlying crystal structure, computational methodologies, and key findings from first-principles calculations, presenting quantitative data in a clear, comparative format.
Introduction to Scandium Trifluoride (ScF₃)
Scandium trifluoride crystallizes in a simple cubic structure belonging to the space group Pm-3m (No. 221).[1][2] This structure is often referred to as the ReO₃-type structure, characterized by a three-dimensional network of corner-sharing ScF₆ octahedra.[3][4][5] The scandium atoms are located at the corners of the cubic unit cell, and the fluorine atoms are positioned at the midpoints of the cell edges.[6] This arrangement results in a linear Sc-F-Sc bond angle of 180°.[1][2] Unlike the metallic ReO₃, ScF₃ is a wide-band-gap insulator.[1][7]
Theoretical Framework and Computational Protocols
The electronic band structure of ScF₃ has been extensively investigated using first-principles calculations based on Density Functional Theory (DFT).[1][8] These calculations provide a quantum mechanical description of the electronic states within the crystal lattice. Two primary methods are commonly employed: the Linear Combination of Atomic Orbitals (LCAO) and the Projector Augmented-Wave (PAW) method.[1][7]
Density Functional Theory (DFT) Approaches
DFT calculations for ScF₃ typically utilize various exchange-correlation functionals to approximate the complex many-body electronic interactions.
-
Generalized Gradient Approximation (GGA): Functionals such as PBE (Perdew-Burke-Ernzerhof), PBEsol, and PW91 are widely used. While computationally efficient, GGA is known to underestimate the band gap of insulators and semiconductors.[1][9] For ScF₃, GGA calculations predict a band gap in the range of 5.5-6.0 eV.[1][7]
-
Hybrid Functionals: To obtain more accurate band gap values, hybrid functionals are employed. These functionals incorporate a portion of the exact Hartree-Fock (HF) exchange, providing a better description of electronic correlation. Examples include B3LYP, PBE0, and HSE06.[2] By adjusting the weight of the HF exchange, the calculated lattice constant can be tuned to match experimental values.[1][8] Hybrid functional calculations yield a significantly larger band gap for ScF₃, typically in the range of 8-10 eV, which is in better agreement with experimental estimates.[1][10]
Experimental Protocol: A Generalized Computational Workflow
The following outlines a typical workflow for performing ab initio band structure calculations of ScF₃.
-
Crystal Structure Definition: The calculation begins with defining the crystal structure of ScF₃. This involves specifying the cubic lattice system, the Pm-3m space group, and the atomic positions of Scandium and Fluorine. The experimental lattice constant is often used as a starting point.
-
Self-Consistent Field (SCF) Calculation: A self-consistent field calculation is performed to determine the ground-state electronic density of the system. This iterative process solves the Kohn-Sham equations until the input and output charge densities converge to within a specified tolerance.
-
Band Structure Calculation: Following the SCF calculation, the electronic band structure is computed along high-symmetry directions in the first Brillouin zone (e.g., Γ-X-M-R-Γ).[10] This provides the energy dispersion relations E(k) for the valence and conduction bands.
-
Density of States (DOS) Calculation: The density of states is calculated to understand the contribution of different atomic orbitals (e.g., Sc 3d, F 2p) to the electronic bands.[7] This reveals the nature of the chemical bonding and the character of the valence and conduction band edges.
-
Analysis and Visualization: The final step involves analyzing the calculated band structure to determine the band gap (direct or indirect) and the effective masses of charge carriers. The band structure and DOS are then visualized for interpretation.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from various ab initio studies of ScF₃.
Table 1: Crystal Structure and Lattice Parameters
| Parameter | Value | Reference |
| Crystal System | Cubic | [4] |
| Space Group | Pm-3m (No. 221) | [1][3] |
| Experimental Lattice Constant (a₀) | 4.026 Å | [1][10] |
| Calculated Lattice Constant (GGA) | ~4.02-4.07 Å | [11] |
| Calculated Lattice Constant (Hybrid) | 4.026 Å (tuned) | [1][8] |
| Sc-F Bond Length | ~2.02 - 2.03 Å | [4][12] |
Table 2: Calculated Electronic Band Gaps
| Computational Method | Functional | Band Gap (eV) | Nature of Gap | Reference |
| PAW | GGA | 5.5 - 6.0 | - | [1][7] |
| DFT | PBE | 6.12 | - | [13][14] |
| LCAO | Hybrid (PBEsol, 18% HF) | 9.8 | Indirect (R-Γ) | [1] |
| PAW | Hybrid (PW91, 25% HF) | 8.9 | Indirect (R-Γ) | [1] |
| - | Hybrid (PBE0) | 9.59 | Indirect (R-Γ) | [1] |
| - | Hybrid (HSE06) | 8.79 | Indirect (R-Γ) | [1] |
| - | Hybrid (B3LYP) | 8.89 | Indirect (R-Γ) | [1] |
Key Findings and Discussion
Ab initio calculations consistently show that ScF₃ is a wide-band-gap insulator.[1][10] The valence band is primarily composed of F 2p states, while the conduction band is dominated by Sc 3d states.[7] The calculations also indicate a significant degree of covalent character in the Sc-F bond, evidenced by the hybridization of Sc 3d and F 2p orbitals and a deviation of atomic charges from their formal ionic values.[1][8]
The band gap of ScF₃ is indirect, with the valence band maximum typically located at the R point and the conduction band minimum at the Γ point of the Brillouin zone.[1] The use of hybrid functionals is crucial for obtaining a band gap value that aligns with experimental observations, which estimate the gap to be greater than 7-8 eV.[1][10]
Visualizations
The following diagrams illustrate the computational workflow and the relationship between different theoretical approaches.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. mdpi.com [mdpi.com]
- 4. mp-10694: ScF3 (cubic, Pm-3m, 221) [legacy.materialsproject.org]
- 5. researchgate.net [researchgate.net]
- 6. eurekalert.org [eurekalert.org]
- 7. arxiv.org [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lu.lv [lu.lv]
- 11. researchgate.net [researchgate.net]
- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. arxiv.org [arxiv.org]
An In-depth Technical Guide to the Solubility Product and Thermodynamics of Scandium Fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility product (Ksp) and thermodynamic properties of Scandium Fluoride (B91410) (ScF₃). The information contained herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical characteristics of this compound. This document details the fundamental thermodynamic data, experimental methodologies for their determination, and the interplay between these properties.
Solubility Product and Molar Solubility of Scandium Fluoride
This compound is a sparingly soluble ionic compound in water. Its dissolution in an aqueous medium reaches an equilibrium state, which is quantitatively described by the solubility product constant (Ksp). The dissolution equilibrium is represented by the following equation:
ScF₃(s) ⇌ Sc³⁺(aq) + 3F⁻(aq)
The solubility product constant (Ksp) for this equilibrium is given by the expression:
Ksp = [Sc³⁺][F⁻]³
The accepted value for the Ksp of this compound at 25 °C is 5.81 x 10⁻²⁴ .[1]
From the Ksp value, the molar solubility (s) of ScF₃ in pure water can be calculated. If 's' represents the molar concentration of Sc³⁺ ions at equilibrium, then the concentration of F⁻ ions will be 3s. Substituting these into the Ksp expression:
Ksp = (s)(3s)³ = 27s⁴
Solving for s:
s = (Ksp / 27)¹ᐟ⁴ = (5.81 x 10⁻²⁴ / 27)¹ᐟ⁴ ≈ 6.81 x 10⁻⁷ mol/L
This low molar solubility underscores the compound's limited aqueous solubility under standard conditions.
Table 1: Solubility Product and Molar Solubility of ScF₃ at 25 °C
| Parameter | Value | Reference |
| Solubility Product (Ksp) | 5.81 x 10⁻²⁴ | [1] |
| Molar Solubility (s) | 6.81 x 10⁻⁷ mol/L | Calculated |
Experimental Determination of Solubility Product
The determination of the solubility product of a sparingly soluble salt like this compound requires precise and sensitive analytical techniques. Potentiometric titration is a widely used and effective method for this purpose.
Experimental Protocol: Potentiometric Titration for Ksp Determination
This protocol outlines the determination of fluoride ion concentration in a saturated solution of ScF₃ using a fluoride ion-selective electrode (ISE), from which the Ksp can be calculated.
Objective: To determine the fluoride ion concentration in a saturated this compound solution at a constant temperature.
Materials:
-
This compound (ScF₃), high purity
-
Deionized water
-
Fluoride Ion-Selective Electrode (ISE)
-
Ag/AgCl reference electrode
-
pH/ion meter with millivolt scale
-
Magnetic stirrer and stir bars
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Polyethylene (B3416737) beakers (to avoid interaction with glass)
-
Total Ionic Strength Adjustment Buffer (TISAB)
Procedure:
-
Preparation of Saturated ScF₃ Solution:
-
Add an excess of solid ScF₃ to a polyethylene beaker containing a known volume of deionized water.
-
Place the beaker in a constant temperature water bath (e.g., 25 °C) on a magnetic stirrer.
-
Stir the solution for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
-
Calibration of the Fluoride ISE:
-
Prepare a series of standard sodium fluoride (NaF) solutions of known concentrations (e.g., from 10⁻⁶ M to 10⁻² M).
-
For each standard, mix a known volume of the standard solution with an equal volume of TISAB. TISAB is crucial as it maintains a constant ionic strength, adjusts the pH to an optimal range for the electrode, and complexes with interfering ions like Al³⁺ or Fe³⁺.
-
Immerse the fluoride ISE and the reference electrode in each standard solution, starting from the most dilute.
-
Record the potential (in mV) after the reading stabilizes.
-
Create a calibration curve by plotting the measured potential (E) versus the logarithm of the fluoride ion concentration (log[F⁻]). The plot should be linear with a slope of approximately -59 mV per decade change in concentration at 25 °C.
-
-
Measurement of Fluoride Concentration in the Saturated Solution:
-
Carefully filter a known volume of the supernatant from the saturated ScF₃ solution to remove any solid particles.
-
Mix the filtered sample with an equal volume of TISAB.
-
Immerse the calibrated fluoride ISE and reference electrode into the sample solution.
-
Record the stable potential reading.
-
-
Calculation of Ksp:
-
Using the potential measured for the saturated solution and the calibration curve, determine the concentration of fluoride ions, [F⁻], in the saturated solution.
-
From the stoichiometry of the dissolution reaction, the concentration of scandium ions, [Sc³⁺], is equal to [F⁻]/3.
-
Calculate the Ksp using the formula: Ksp = ([F⁻]/3) * [F⁻]³ = [F⁻]⁴ / 3.
-
Thermodynamics of this compound Dissolution
The dissolution of this compound is governed by fundamental thermodynamic principles. The standard Gibbs free energy of dissolution (ΔG°_diss), standard enthalpy of dissolution (ΔH°_diss), and standard entropy of dissolution (ΔS°_diss) are key parameters that describe the spontaneity and energetics of this process.
These values can be calculated from the standard thermodynamic data of formation for the species involved in the dissolution equilibrium.
Table 2: Standard Thermodynamic Data of Formation at 298.15 K
| Species | State | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | S° (J/mol·K) | Reference |
| ScF₃ | s | -1629.2 | -1555.6 | 92 | [2] |
| Sc³⁺ | aq | -614.2 | -607.5 | -247 | [3] |
| F⁻ | aq | -335.4 | -278.8 | -13.8 | [3] |
The thermodynamic parameters for the dissolution reaction can be calculated as follows:
ΔG°_diss = [ΔfG°(Sc³⁺, aq) + 3 * ΔfG°(F⁻, aq)] - ΔfG°(ScF₃, s) ΔG°_diss = [-607.5 + 3 * (-278.8)] - (-1555.6) ΔG°_diss = 111.7 kJ/mol
ΔH°_diss = [ΔfH°(Sc³⁺, aq) + 3 * ΔfH°(F⁻, aq)] - ΔfH°(ScF₃, s) ΔH°_diss = [-614.2 + 3 * (-335.4)] - (-1629.2) ΔH°_diss = 8.8 kJ/mol
ΔS°_diss = [S°(Sc³⁺, aq) + 3 * S°(F⁻, aq)] - S°(ScF₃, s) ΔS°_diss = [-247 + 3 * (-13.8)] - (92) ΔS°_diss = -380.4 J/mol·K
The relationship between the standard Gibbs free energy of dissolution and the solubility product constant is given by:
ΔG°_diss = -RTln(Ksp)
Where:
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the temperature in Kelvin (298.15 K)
Using the calculated ΔG°_diss: ln(Ksp) = -ΔG°_diss / RT = -111700 / (8.314 * 298.15) = -45.08 Ksp = e⁻⁴⁵.⁰⁸ ≈ 7.9 x 10⁻²⁰
Note: There is a discrepancy between the Ksp value calculated from the standard free energies of formation and the experimentally cited value. This can be attributed to uncertainties in the tabulated thermodynamic data for the individual aqueous ions.
Table 3: Thermodynamic Parameters for the Dissolution of ScF₃ at 298.15 K
| Parameter | Calculated Value | Units |
| ΔG°_diss | 111.7 | kJ/mol |
| ΔH°_diss | 8.8 | kJ/mol |
| ΔS°_diss | -380.4 | J/mol·K |
The positive ΔG°_diss indicates that the dissolution of ScF₃ in water is a non-spontaneous process under standard conditions, which is consistent with its low solubility. The small positive ΔH°_diss suggests that the dissolution is slightly endothermic. The large negative ΔS°_diss indicates a decrease in entropy upon dissolution, which is due to the strong ordering of water molecules around the highly charged Sc³⁺ and F⁻ ions.
Experimental Determination of Enthalpy of Dissolution
The enthalpy of dissolution (ΔH°_diss) can be determined experimentally using calorimetry. Isothermal titration calorimetry (ITC) is a powerful technique for this purpose.
Objective: To measure the heat change associated with the dissolution of ScF₃.
Principle: A highly concentrated solution of a substance that reacts with one of the ions produced upon dissolution (e.g., a strong fluoride-binding agent) is titrated into a suspension of ScF₃. The heat evolved or absorbed during the reaction is measured directly. By knowing the thermodynamics of the binding reaction, the enthalpy of dissolution can be deconvoluted.
Alternatively, a simpler method involves direct solution calorimetry.
Experimental Protocol: Solution Calorimetry
Materials:
-
Solution calorimeter (e.g., a Dewar-type calorimeter or a coffee-cup calorimeter for demonstration purposes)
-
High-precision thermometer or temperature probe
-
ScF₃ solid
-
Deionized water
Procedure:
-
A known mass of deionized water is placed in the calorimeter, and its initial temperature (T_initial) is recorded once it stabilizes.
-
A precisely weighed amount of ScF₃ is added to the water.
-
The mixture is stirred to promote dissolution, and the temperature is monitored.
-
The final temperature (T_final) upon complete dissolution (or after a significant time for slow processes) is recorded.
-
The heat absorbed by the solution (q_solution) is calculated using the formula: q_solution = m_solution * c_solution * ΔT where m_solution is the total mass of the solution, c_solution is the specific heat capacity of the solution (approximated as that of water), and ΔT = T_final - T_initial.
-
The heat of dissolution (q_diss) is the negative of the heat absorbed by the solution (q_diss = -q_solution).
-
The molar enthalpy of dissolution (ΔH_diss) is then calculated by dividing q_diss by the number of moles of ScF₃ dissolved.
Conclusion
This technical guide has provided a detailed examination of the solubility product and thermodynamic properties of this compound. The low Ksp value of 5.81 x 10⁻²⁴ confirms its poor aqueous solubility. The thermodynamic data indicate that the dissolution process is non-spontaneous, slightly endothermic, and leads to a significant decrease in entropy. The experimental protocols for potentiometric titration and calorimetry outlined herein provide robust methods for the empirical determination of these crucial physicochemical parameters. A thorough understanding of these properties is essential for researchers and professionals working with scandium-containing compounds in various scientific and industrial applications, including drug development where solubility and stability are of paramount importance.
References
Crystal Structure of Scandium (III) Fluoride (ScF3) Under High Pressure: A Technical Review
Abstract: Scandium (III) fluoride (B91410) (ScF3) is a material of significant interest due to its simple cubic ReO3-type crystal structure and its pronounced negative thermal expansion (NTE) over a wide temperature range.[1][2] The application of hydrostatic pressure induces a series of structural phase transitions, fundamentally altering its physical properties. This technical guide provides an in-depth overview of the high-pressure crystal structures of ScF3, synthesizing findings from experimental studies and computational predictions. We present quantitative data on transition pressures and structural parameters, detail the common experimental and theoretical methodologies employed in its study, and visualize the transition pathways and experimental workflows. This document is intended for researchers and scientists in materials science, chemistry, and physics engaged in the study of framework structures and functional materials.
Pressure-Induced Phase Transitions in ScF3
At ambient conditions, ScF3 crystallizes in the cubic Pm-3m space group, characterized by a framework of corner-sharing ScF6 octahedra.[1][3] This simple structure is known to be susceptible to distortions under pressure.[4][5] The application of pressure leads to a sequence of phase transitions, primarily driven by the cooperative tilting and rotation of the ScF6 octahedra to achieve a more compact arrangement.[2][4]
The established pressure-induced phase progression is as follows:
-
Cubic to Rhombohedral (I): The initial cubic phase transitions to a rhombohedral structure with the space group R-3c.[1][4] This transition, which occurs at relatively low pressures of approximately 0.5-1.0 GPa, is characterized by the rotation of the ScF6 octahedra around the threefold axis.[1][4][6] This rhombohedral phase has been observed to be stable up to approximately 3.2-4.0 GPa.[1][4]
-
Rhombohedral (I) to Orthorhombic: Upon further compression to pressures exceeding ~4 GPa, computational studies predict a transition from the R-3c phase to an orthorhombic structure with the space group Immm.[1][7] Experimental studies have also identified a transition to an optically anisotropic phase above 3.0-3.8 GPa, proposing the orthorhombic space group Pnma as a possibility.[4][5][6] This phase involves a more complex, non-corner-shared polyhedral network.[1]
-
Orthorhombic to Rhombohedral (II): At pressures beyond 6 GPa, a second rhombohedral phase with space group R32 is predicted to become the most stable structure.[1][7] This high-pressure phase, which remains stable up to at least 9 GPa, features a trigonal-prismatic local symmetry.[1]
Quantitative Structural Data
The structural transformations in ScF3 under pressure have been quantified through various experimental and computational studies. The key data points are summarized in the tables below.
Table 1: Summary of High-Pressure Phase Transitions in ScF3
| Transition | Initial Phase (Space Group) | Final Phase (Space Group) | Transition Pressure (GPa) | Reference(s) |
| Cubic → Rhombohedral I | Cubic (Pm-3m) | Rhombohedral (R-3c) | 0.5 - 1.0 | [1][2][4][6] |
| Rhombohedral I → Orthorhombic | Rhombohedral (R-3c) | Orthorhombic (Immm/Pnma) | > 3.2 - 4.0 | [1][4][6][7] |
| Orthorhombic → Rhombohedral II | Orthorhombic (Immm) | Rhombohedral (R32) | > 6.0 (stable to 9 GPa) | [1][7] |
Table 2: Key Structural Parameters of ScF3 Phases
| Phase (Space Group) | Pressure | Key Structural Features & Parameters | Reference(s) |
| Cubic (Pm-3m) | Ambient | ReO3-type structure with corner-shared ScF6 octahedra. Lattice parameter, a = 4.01401(3) Å. | [3] |
| Rhombohedral (R-3c) | 0.6 - 3.2 GPa | Formed by the rotation of ScF6 octahedra. The Sc-Sc distance decreases from 4.0 Å (cubic) to 3.75 Å. Detailed pressure dependencies of lattice parameters and rotation angle have been determined. | [1][4] |
| Orthorhombic (Immm) | > 4 GPa | Predicted to have a non-corner-shared, edge-shared polyhedron network. | [1] |
| Rhombohedral (R32) | > 6 GPa | Characterized by a trigonal-prismatic local geometry and a corner-shared framework. | [1] |
Methodologies for High-Pressure Studies
The investigation of ScF3's crystal structure under extreme conditions relies on a combination of sophisticated experimental techniques and advanced computational modeling.
Experimental Protocols
-
High-Pressure Generation: The primary tool for generating static high pressures is the diamond anvil cell (DAC) .[6][8] A powdered sample of ScF3 is placed in a small hole in a metal gasket, which is then compressed between two diamond anvils. A pressure-transmitting medium, such as an ethanol-methanol mixture or silicone oil, is used to ensure hydrostatic or quasi-hydrostatic conditions.[6][9]
-
Pressure Measurement: Pressure inside the DAC is typically measured in situ using the ruby fluorescence method .[6][10] A small ruby chip is included with the sample, and the pressure-dependent shift of its R1 fluorescence line is measured with a spectrometer. Alternatively, an internal pressure standard with a well-known equation of state, like CaF2 or silicon, can be mixed with the sample.[8][10]
-
Structural Characterization:
-
Synchrotron X-ray Diffraction (XRD): Due to the small sample size in a DAC, high-brilliance synchrotron X-ray sources are required.[4][10] Angle-dispersive XRD patterns are collected at various pressures. The resulting diffraction data is analyzed using Rietveld refinement to determine the crystal structure, space group, and lattice parameters at each pressure point.[2][11]
-
Neutron Diffraction: This technique is complementary to XRD and is particularly useful for accurately locating light atoms like fluorine. It has been employed for low-temperature, high-pressure studies of ScF3.[2][9]
-
-
Spectroscopic Analysis:
-
Raman Spectroscopy: This technique is highly sensitive to changes in lattice vibrations and local symmetry.[12] The appearance of new Raman modes or the disappearance of existing ones serves as a clear indicator of a phase transition.[6][13]
-
Polarizing Microscopy: The transition from the isotropic cubic phase to lower-symmetry, anisotropic phases (rhombohedral, orthorhombic) can be directly observed through the appearance of optical birefringence under a polarizing microscope.[4][5]
-
Computational Protocols
-
Density Functional Theory (DFT): DFT is a powerful quantum mechanical method used to calculate the total energy of a system as a function of atomic positions and unit cell parameters.[14] This allows for the prediction of stable crystal structures at different pressures and the calculation of properties like the equation of state.[5][15]
-
Crystal Structure Prediction (CSP): Evolutionary algorithms, such as USPEX, are employed in conjunction with DFT to search for the most stable crystal structures of a given composition at high pressure without prior structural knowledge.[1]
-
Ab Initio Molecular Dynamics (AIMD): AIMD simulations, which combine DFT with molecular dynamics, are used to study the behavior of materials at finite temperatures and pressures, providing insights into lattice dynamics and thermal expansion.[7][16]
Conclusion
The behavior of scandium (III) fluoride under high pressure reveals a fascinating series of structural transformations from its simple ambient cubic phase to more complex rhombohedral and orthorhombic structures. The primary transition to the R-3c rhombohedral phase is well-established experimentally and occurs at modest pressures below 1 GPa. Subsequent transitions at higher pressures to orthorhombic and a second rhombohedral phase are supported by both experimental evidence and robust computational predictions. The study of these high-pressure phases is crucial for a complete understanding of the structure-property relationships in ScF3, particularly concerning how compression affects its unique negative thermal expansion properties. Future work may focus on definitively resolving the space group of the intermediate orthorhombic phase and exploring the material's properties at even higher pressures.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High Pressure [fkf.mpg.de]
- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Physical Properties of Thin-Film Scandium Fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of thin-film Scandium Fluoride (B91410) (ScF₃), a material of increasing interest in various advanced technological applications, including optical coatings and potentially in specialized drug delivery systems. This document details the material's optical, structural, and thermal characteristics, provides in-depth experimental protocols for its deposition and characterization, and outlines the methodologies for data analysis.
Core Physical Properties
Scandium fluoride thin films exhibit a unique combination of physical properties, making them suitable for a range of applications. Key properties are summarized in the tables below.
Optical Properties
This compound is known for its high transparency in the ultraviolet (UV) to infrared (IR) regions and its low refractive index.[1][2]
Table 1: Optical Properties of Thin-Film this compound
| Property | Value | Wavelength/Conditions |
| Refractive Index (n) | ~1.400 | At 589 nm (D-line)[3] |
| ~1.5 | General approximation[1][2] | |
| Band Gap (Eg) | 8 - 10 eV (theoretically predicted) | [4] |
| Transparency Range | UV to IR[1][2] | |
| Extinction Coefficient (k) | Low optical absorption | [1][2] |
Structural and Mechanical Properties
The structural and mechanical integrity of ScF₃ thin films are critical for their performance and durability.
Table 2: Structural and Mechanical Properties of Thin-Film this compound
| Property | Value | Deposition Method/Conditions |
| Crystal Structure | Cubic (Pm-3m space group)[2] | At ambient pressure |
| Density | 2.53 g/cm³ (bulk)[2] | |
| 2.6 g/cm³ (thin film) | ALD at 300-325 °C[5] | |
| Residual Stress | Compressive or Tensile | Highly dependent on deposition parameters[3][6] |
Thermal Properties
A defining characteristic of this compound is its negative thermal expansion over a wide temperature range.[1][7]
Table 3: Thermal Properties of Thin-Film this compound
| Property | Value | Temperature Range |
| Coefficient of Thermal Expansion (CTE) | -2.4 x 10⁻⁶ K⁻¹ | At 25 °C (for undoped ALD film)[7] |
| -2.3 x 10⁻⁶ K⁻¹ | At 52 °C (for undoped ALD film)[7] | |
| ~ -14 ppm/K | 60 - 110 K (bulk)[2] | |
| Thermal Stability | High | [2] |
Experimental Protocols
Detailed methodologies for the deposition and characterization of ScF₃ thin films are crucial for reproducible research and development.
Thin-Film Deposition Methods
2.1.1. Atomic Layer Deposition (ALD)
Atomic Layer Deposition is a thin-film deposition technique that allows for precise thickness control and conformal coatings. An ALD process for ScF₃ has been developed using Sc(thd)₃ (scandium tris(2,2,6,6-tetramethyl-3,5-heptanedionate)) and NH₄F as precursors.[7]
Experimental Protocol:
-
Substrate Preparation: Substrates (e.g., silicon wafers) are cleaned using a standard procedure, such as rinsing with acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.
-
Deposition Parameters:
-
Process Control: The film thickness is controlled by the number of ALD cycles. The growth per cycle (GPC) typically ranges from 0.16 to 0.23 Å, increasing with deposition temperature.[7]
-
Safety Precautions: Handle precursors in a well-ventilated area or under a fume hood.[1][8] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][8]
2.1.2. Pulsed Laser Deposition (PLD)
Pulsed Laser Deposition is a physical vapor deposition technique that uses a high-power laser to ablate a target material, which then deposits as a thin film on a substrate.
Experimental Protocol:
-
Target Preparation: A dense ScF₃ target is used.
-
Substrate Preparation: Substrates (e.g., LiF) are cleaned prior to loading into the vacuum chamber.
-
Deposition Parameters:
-
Process Control: Film thickness is primarily controlled by the deposition time and laser repetition rate.
2.1.3. Electron Beam Evaporation
Electron Beam Evaporation is another physical vapor deposition technique where a focused electron beam heats and evaporates a source material in a vacuum.
Experimental Protocol:
-
Source Material: High-purity ScF₃ granules or pellets.
-
Crucible: A suitable crucible liner (e.g., molybdenum or tungsten) is used to hold the ScF₃ source material.
-
Substrate Preparation: Substrates are mounted on a holder, which often rotates to ensure uniform film thickness.
-
Deposition Parameters:
-
Base Pressure: < 5 x 10⁻⁶ Torr.
-
Electron Beam Voltage: Typically 4-10 kV.
-
Emission Current: Adjusted to achieve the desired deposition rate.
-
Deposition Rate: Monitored using a quartz crystal microbalance and typically maintained at 0.1-1 nm/s.
-
Substrate Temperature: Can be varied from room temperature to several hundred degrees Celsius to influence film properties.
-
-
Process Control: The deposition rate and final thickness are controlled by the electron beam power and deposition time.
Characterization Techniques
2.2.1. Spectroscopic Ellipsometry (for Refractive Index and Thickness)
Spectroscopic ellipsometry is a non-destructive optical technique used to determine thin film properties like refractive index and thickness.
Experimental Protocol:
-
Sample Preparation: The thin film sample is placed on the measurement stage.
-
Measurement: The change in polarization of light reflected from the sample is measured over a range of wavelengths (e.g., UV-Visible-NIR).
-
Data Analysis:
-
An optical model of the sample (substrate/film stack) is constructed.
-
The measured data is fitted to the model by varying the film thickness and the parameters of a dispersion model (e.g., Cauchy or Sellmeier) for the refractive index of the ScF₃ film.
-
The best-fit values provide the film thickness and its refractive index as a function of wavelength.
-
2.2.2. UV-Vis Spectrophotometry (for Band Gap Determination)
UV-Vis spectrophotometry measures the absorption of light by a material as a function of wavelength. This data can be used to determine the optical band gap.
Experimental Protocol:
-
Measurement: The absorbance (A) or transmittance (T) of the ScF₃ thin film on a transparent substrate is measured over a UV-Vis wavelength range.
-
Data Analysis (Tauc Plot Method):
-
The absorption coefficient (α) is calculated from the absorbance (A) and film thickness (t) using the formula: α = 2.303 * A / t.
-
The photon energy (hν) is calculated from the wavelength (λ) using: hν (eV) = 1240 / λ (nm).
-
A Tauc plot is generated by plotting (αhν)n against hν, where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap, n=1/2 for an indirect band gap).
-
The linear portion of the Tauc plot is extrapolated to the energy axis (where (αhν)n = 0). The intercept on the energy axis gives the optical band gap (Eg).
-
2.2.3. X-Ray Diffraction (XRD) (for Crystal Structure and Residual Stress)
X-ray diffraction is used to determine the crystal structure and can also be employed to measure the residual stress in crystalline thin films.
Experimental Protocol:
-
Measurement: The sample is mounted in an X-ray diffractometer, and a diffraction pattern is collected. Grazing incidence XRD (GIXRD) is often used for thin films to increase the signal from the film.
-
Data Analysis for Crystal Structure: The positions and intensities of the diffraction peaks are compared to standard diffraction patterns (e.g., from the ICDD database) to identify the crystal structure and preferred orientation.
-
Data Analysis for Residual Stress (sin²ψ Method):
-
A specific diffraction peak is selected.
-
The peak position (2θ) is measured at different tilt angles (ψ) of the sample.
-
The lattice spacing (d) is calculated for each ψ angle using Bragg's Law.
-
A plot of d versus sin²ψ is created.
-
For a biaxial stress state, the relationship is approximately linear. The stress (σ) can be calculated from the slope of this plot using the following equation: σ = (E / (1 + ν)) * (1 / d₀) * (∂d / ∂sin²ψ) where E is Young's modulus, ν is Poisson's ratio, and d₀ is the stress-free lattice spacing.[5]
-
Visualizations
The following diagrams illustrate the experimental workflows for the deposition and characterization of ScF₃ thin films.
Caption: Experimental workflow for ScF₃ thin film deposition and characterization.
Caption: Workflow for determining the optical band gap using a Tauc plot.
Caption: Workflow for residual stress analysis using the sin²ψ method.
References
- 1. scribd.com [scribd.com]
- 2. gold.io.csic.es [gold.io.csic.es]
- 3. Review Paper: Residual Stresses in Deposited Thin-Film Material Layers for Micro- and Nano-Systems Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indico.ictp.it [indico.ictp.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Uncertainty of the X-ray Diffraction (XRD) sin2 ψ Technique in Measuring Residual Stresses of Physical Vapor Deposition (PVD) Hard Coatings [mdpi.com]
- 8. shotpeener.com [shotpeener.com]
In-depth Technical Guide to the Optical Characteristics of Scandium Fluoride in the UV Range
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the optical characteristics of Scandium Fluoride (B91410) (ScF₃) in the ultraviolet (UV) spectral range. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of ScF₃'s properties for applications in UV optics, spectroscopy, and advanced analytical instrumentation. This document consolidates key data on its refractive index, UV transmission, and band gap, and details the experimental methodologies used for their determination.
Core Optical Properties of Scandium Fluoride
This compound is a crystalline solid known for its high melting point and thermal stability. A key feature of ScF₃ is its excellent transparency in the ultraviolet region of the electromagnetic spectrum, making it a valuable material for UV optical components.[1][2][3]
Refractive Index
The refractive index of a material is a critical parameter in the design of optical systems. For this compound, the refractive index is relatively low. While extensive data in the deep UV is scarce, measurements in the visible spectrum can be extrapolated to the near-UV range using dispersion models such as the Sellmeier and Cauchy equations.[4][5][6][7][8]
A one-term Sellmeier equation can be used to model the refractive index dispersion of ScF₃ single crystals in the visible region[4]:
n²(λ) = 1 + (A * λ²) / (λ² - λ₀²)
For thin films, a Cauchy model is often employed to fit spectroscopic ellipsometry data.[9][10]
Table 1: Refractive Index and Dispersion Model Parameters for this compound
| Parameter | Value | Wavelength Range | Material Form | Reference |
| Refractive Index (n_D) | 1.400 ± 0.0001 | 589 nm | Single Crystal | [1][4] |
| Sellmeier Coefficient (A) | 0.9435 ± 0.0001 | Visible | Single Crystal | [4] |
| Sellmeier Coefficient (λ₀) | 0.794 ± 0.0001 µm | Visible | Single Crystal | [4] |
Note: The provided Sellmeier coefficients are for the visible spectrum and extrapolation into the deep UV should be done with caution.
UV Transmission
This compound exhibits high transparency across the UV to IR wavelengths.[2] The transmission cutoff in the infrared region is approximately 8.7 µm.[4] Its transparency in the UV makes it a promising material for applications in the vacuum UV (VUV) spectral range.[4][11]
Table 2: UV Transmission Characteristics of this compound
| Wavelength Range | Transmission Properties | Material Form | Reference |
| Ultraviolet (UV) | High transparency | Single Crystal/Thin Film | [1][2][3] |
| Vacuum Ultraviolet (VUV) | Promising transparent matrix | Single Crystal | [4][11] |
Band Gap
This compound is a wide-bandgap insulator. The band gap (E_g) is a critical parameter that determines the material's transparency at shorter wavelengths. Theoretical and experimental estimations place the band gap of ScF₃ in the range of 8 to 11 eV.
Table 3: Band Gap of this compound
| Band Gap (eV) | Method | Material Form | Reference |
| > 8 | Experimental Estimation | Thin Film | [1] |
| ~10.5 | Not specified | Crystal | [1][4] |
| 8 - 10 | Theoretical (Hybrid HF-DFT) | Crystal | [12] |
| 11.02 | Phenomenological Approach | Not specified | [13] |
Experimental Protocols
The characterization of the optical properties of this compound involves various synthesis and analytical techniques. This section details the methodologies for thin film deposition and optical property measurements.
Thin Film Deposition
Atomic Layer Deposition is a thin film deposition technique that allows for precise thickness control and conformal coatings.[3][9][10]
-
Precursors : Sc(thd)₃ (2,2,6,6-tetramethyl-3,5-heptanedionato scandium) and anhydrous HF (from the decomposition of NH₄F).[9][10]
-
Deposition Temperature : Crystalline films can be obtained at temperatures ranging from 250–375 °C.[9]
-
Growth per Cycle (GPC) : The GPC increases with deposition temperature, ranging from 0.16 to 0.23 Å.[9]
-
Precursor Evaporation Temperatures :
-
Pulsing Sequence : For example, at 300 °C, saturation can be achieved with 1s Sc(thd)₃ pulses and soft saturation with NH₄F pulses.[9]
Thermal evaporation is another common method for depositing fluoride thin films.[14][15][16]
-
Evaporation Source : Tungsten boats are typically used for evaporating fluoride materials.[16]
-
Material Purity : VUV-grade ScF₃ is recommended.[16]
-
Substrate Temperature : Deposition is often performed on heated substrates to improve film quality.
-
Deposition Rate : A typical deposition rate for fluoride films is around 1.2 nm/s.[16]
-
Vacuum : A high vacuum environment is crucial, with a base pressure in the range of 1x10⁻⁶ Pa.[16]
Crystal Growth
The Bridgman technique is a method for growing large single crystals from a melt.[1][4][11][13][17]
-
Growth Apparatus : A double-zone growth chamber with resistive heating and a graphite (B72142) heat unit.[4][11]
-
Crucible : Specially designed graphite crucibles are used to minimize vaporization losses.[4][11]
-
Fluorinating Agents : A mixture of NH₄HF₂ and CF₄ can be used.[11]
-
Temperature Gradient : Approximately 80 K/cm in the growth zone.[11]
-
Pulling Rate : A slow pulling rate, for example, 5 mm/h, is used.[11]
-
Cooling Rate : A controlled cooling rate of around 100 K/h is employed to prevent cracking.[11]
Optical Characterization
Spectroscopic ellipsometry is a non-destructive optical technique used to determine thin film thickness and optical constants.[5][18][19][20][21]
-
Instrument : A phase-modulated ellipsometer such as the Horiba Uvisel 2 is suitable.[18]
-
Measurement Range : The energy range can span from the near-infrared to the vacuum ultraviolet.
-
Angle of Incidence : Measurements are typically performed at multiple angles of incidence to improve the accuracy of the extracted parameters.
-
Data Analysis : The measured ellipsometric parameters (Ψ and Δ) are fitted to a model that describes the sample's structure. For ScF₃ thin films, a Cauchy model is often used to represent the refractive index dispersion.[9][10] The model parameters are adjusted to minimize the difference between the experimental and calculated data.
UV-Vis spectroscopy is used to measure the transmittance and absorbance of materials as a function of wavelength.
-
Instrument : A dual-beam spectrophotometer is typically used.
-
Wavelength Range : To characterize the UV properties of ScF₃, the range should extend from the deep UV (e.g., 190 nm) to the near-infrared.
-
Sample Preparation : For thin films, the film is deposited on a UV-transparent substrate such as fused silica (B1680970) or MgF₂. The substrate should be clean and have a smooth surface.
-
Measurement : A baseline spectrum of the bare substrate is first recorded. The spectrum of the ScF₃ film on the substrate is then measured. The transmittance of the film can be calculated by referencing the film-on-substrate spectrum to the bare substrate spectrum. For measurements in the vacuum ultraviolet (VUV) range, the entire optical path must be under vacuum to avoid absorption by air.[12]
Visualizations
Experimental Workflow for Thin Film Deposition and Characterization
Relationship between Material Properties and Optical Characteristics
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of inhomogeneous transparent thin films on transparent substrates by spectroscopic ellipsometry: refractive indices n(λ) of some fluoride coating materials [opg.optica.org]
- 6. Sellmeier equation - Wikipedia [en.wikipedia.org]
- 7. schott.com [schott.com]
- 8. Cauchy's equation - Wikipedia [en.wikipedia.org]
- 9. Atomic Layer Deposition of ScF3 and ScxAlyFz Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bridgman Growth and Physical Properties Anisotropy of CeF3 Single Crystals [mdpi.com]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. OPG [opg.optica.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
- 19. mdpi.com [mdpi.com]
- 20. svc.org [svc.org]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Polymorphism and Phase Transitions of Scandium Fluoride
For Researchers, Scientists, and Drug Development Professionals
Scandium fluoride (B91410) (ScF₃) has garnered significant attention within the scientific community due to its simple crystal structure which exhibits the unusual property of negative thermal expansion (NTE) over a broad temperature range.[1][2] This phenomenon, where the material contracts upon heating, is intimately linked to its polymorphic behavior and susceptibility to phase transitions under varying temperature and pressure. Understanding these structural transformations is crucial for the application of ScF₃-based materials in fields ranging from optics to pharmaceuticals. This technical guide provides a comprehensive overview of the known polymorphs of scandium fluoride, the thermodynamics and kinetics of their interconversion, and the experimental methodologies employed in their characterization.
Polymorphs of this compound
At ambient conditions, this compound adopts a simple cubic crystal structure.[3] However, under the influence of pressure or temperature changes, it can transform into several other polymorphic forms.
Cubic Phase (α-ScF₃)
The ambient phase of this compound is a cubic structure belonging to the space group Pm-3m (No. 221), which is isostructural with rhenium trioxide (ReO₃).[4][5] In this arrangement, Sc³⁺ cations are coordinated to six F⁻ anions, forming a three-dimensional network of corner-sharing ScF₆ octahedra.[4][5] A key feature of this structure is the presence of vacant A-site positions in the perovskite ABO₃ lattice, which contributes to its unique physical properties.[6][7][8] The cubic phase is notable for its pronounced and isotropic negative thermal expansion over a wide temperature range, from as low as 10 K up to approximately 1100 K.[1][3][9] Above 1100 K, it transitions to positive thermal expansion.[9]
Rhombohedral Phase (β-ScF₃)
Upon the application of hydrostatic pressure, the cubic phase of ScF₃ undergoes a reversible phase transition to a rhombohedral structure with space group R-3c (Z=2).[6][10][11][12][13] This transition involves a cooperative rotation of the ScF₆ octahedra, resulting in a more compact structure.[9][14] The critical pressure for this transition is temperature-dependent, decreasing from over 0.5 GPa at room temperature to 0.1-0.2 GPa at 50 K.[9][15] Computational studies suggest this rhombohedral phase may exhibit enhanced negative thermal expansion properties.[16][17]
Orthorhombic and Other High-Pressure Phases
Further increases in pressure can induce additional phase transitions. An orthorhombic phase with a proposed space group of Pnma (Z=4) has been identified at pressures above the stability range of the rhombohedral phase.[10][11][12] One study suggests this transition occurs at approximately 3.8 GPa.[12] Computational predictions also indicate the possibility of an orthorhombic phase with an Immm space group forming beyond 4 GPa, which is predicted to have poor NTE properties.[16][17] At even higher pressures, around 6 GPa, a trigonal-prismatic arrangement with an R32 space group has been predicted.[16][17]
When compressed in the presence of helium, ScF₃ can form a defect perovskite, HeₓScF₃, which maintains a cubic structure up to about 5 GPa.[6][7][8] Above this pressure, a transition to a tetragonal (P4/mbm) perovskite structure is likely, with another transition occurring around 7 GPa.[6][7][8]
Phase Transitions: A Closer Look
The phase transitions in this compound are primarily driven by the delicate balance between ionic and covalent bonding forces and are influenced by external stimuli like pressure and temperature. The cubic-to-rhombohedral transition is a classic example of a displacive phase transition, characterized by the softening of a lattice vibrational mode (the R₅ mode).[9][11][12]
The relationship between the different phases of ScF₃ as a function of pressure is a key area of study. The following diagram illustrates the logical progression of phase transitions with increasing pressure based on experimental and computational findings.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the polymorphism and phase transitions of this compound, compiled from various experimental and computational studies.
Table 1: Crystallographic Data for ScF₃ Polymorphs
| Phase | Crystal System | Space Group | Lattice Parameters (Ambient Conditions) | Reference |
| Cubic (α-ScF₃) | Cubic | Pm-3m | a = 4.01401(3) Å | [4] |
| Rhombohedral (β-ScF₃) | Rhombohedral | R-3c | a = 5.58 Å, c = 13.84 Å (at 0.6 GPa) | [13] |
| Orthorhombic | Orthorhombic | Pnma | - | [10][11][12] |
| Orthorhombic | Orthorhombic | Immm | - | [16][17] |
| Trigonal | Trigonal | R32 | - | [16][17] |
| Tetragonal (HeₓScF₃) | Tetragonal | P4/mbm | - | [6][7][8] |
Table 2: Phase Transition Parameters
| Transition | Pressure | Temperature | Notes | Reference |
| Cubic → Rhombohedral | >0.5 GPa | ~300 K | Pressure is temperature dependent | [9][15] |
| Cubic → Rhombohedral | 0.1 - 0.2 GPa | 50 K | [9][15] | |
| Rhombohedral → Orthorhombic (Pnma) | ~3.8 GPa | Room Temperature | [12] | |
| Rhombohedral → Orthorhombic (Immm) | > 4 GPa | - | Computational prediction | [16][17] |
| Orthorhombic (Immm) → Trigonal (R32) | ~6 GPa | - | Computational prediction | [16][17] |
| Cubic (HeₓScF₃) → Tetragonal | ~5 GPa | Room Temperature | In helium pressure medium | [6][7][8] |
| Tetragonal (HeₓScF₃) → Unknown | ~7 GPa | Room Temperature | In helium pressure medium | [6][7][8] |
Experimental Protocols
The study of this compound polymorphism relies on a suite of advanced analytical techniques. Below are detailed methodologies for key experiments cited in the literature.
High-Pressure X-ray and Neutron Diffraction
High-pressure diffraction is the primary tool for determining the crystal structure of materials under compression.
-
Objective: To identify and characterize the crystal structures of ScF₃ at various pressures and temperatures.
-
Methodology:
-
Sample Preparation: Powdered ScF₃ is loaded into a diamond anvil cell (DAC) for X-ray diffraction or a larger volume pressure cell for neutron diffraction. A pressure-transmitting medium (e.g., silicone oil, or helium for specific studies) is added to ensure hydrostatic conditions.[6][7][8] A pressure calibrant, such as ruby or a known equation of state of a standard material, is also included.
-
Data Collection: The loaded cell is placed in the path of a high-energy X-ray beam (often from a synchrotron source) or a neutron beam.[7][9] Diffraction patterns are collected at various pressures, which are incrementally increased. For temperature-dependent studies, the cell is placed within a cryostat or furnace.[9]
-
Data Analysis: The collected two-dimensional diffraction images are integrated to produce one-dimensional diffraction patterns (intensity vs. 2θ). These patterns are then analyzed using Rietveld refinement to determine the crystal structure, space group, lattice parameters, and atomic positions.[9]
-
A typical workflow for a high-pressure diffraction experiment is illustrated below.
Raman Spectroscopy
Raman spectroscopy is a powerful technique for probing the vibrational modes of a crystal lattice and is highly sensitive to changes in symmetry that accompany phase transitions.
-
Objective: To detect phase transitions and characterize the vibrational properties of different ScF₃ polymorphs.
-
Methodology:
-
Sample Preparation: A single crystal or powdered sample of ScF₃ is placed in a high-pressure cell, often a diamond anvil cell, with a pressure-transmitting medium.
-
Data Collection: A monochromatic laser is focused on the sample. The scattered light is collected and passed through a spectrometer to separate the Raman scattered photons from the Rayleigh scattered light. Spectra are recorded at various pressures.[11][12]
-
Data Analysis: The appearance of new Raman peaks or the disappearance of existing ones indicates a change in the crystal's symmetry and thus a phase transition. The positions and widths of the Raman peaks provide information about the phonon modes of each phase.[11][12] The cubic Pm-3m phase of ScF₃ has no Raman active modes, so the emergence of peaks is a clear indicator of the transition to a lower symmetry phase like the rhombohedral R-3c phase.[11][12]
-
Conclusion
The polymorphism of this compound is a rich and complex field of study, with significant implications for materials science and beyond. The interplay between its simple cubic structure and its propensity to undergo pressure- and temperature-induced phase transitions to lower-symmetry forms is central to its remarkable negative thermal expansion properties. This guide has provided a detailed overview of the known polymorphs, the conditions of their formation, and the experimental techniques used to investigate them. Continued research in this area, particularly with advanced in-situ characterization methods and computational modeling, will undoubtedly uncover further insights into the fascinating behavior of this unique material.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mp-10694: ScF3 (cubic, Pm-3m, 221) [legacy.materialsproject.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Perovskite Structure of Scandium Trifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium trifluoride (ScF₃) has garnered significant scientific interest due to its simple yet remarkable crystal structure and its unusual physical properties, most notably its pronounced negative thermal expansion (NTE).[1][2] Exhibiting a cubic perovskite-like structure with a vacant A-site, ScF₃ provides a model system for studying the fundamental mechanisms of NTE and pressure-induced phase transitions.[3][4] This technical guide offers a comprehensive overview of the structural characteristics of scandium trifluoride, detailing its crystallographic parameters, phase behavior under pressure, and the experimental methodologies employed in its synthesis and characterization.
Crystal Structure and Properties
At ambient conditions, scandium trifluoride adopts a simple cubic crystal structure belonging to the space group Pm-3m.[5][6] This structure can be visualized as a framework of corner-sharing ScF₆ octahedra, with the scandium atoms at the corners of the unit cell and the fluorine atoms at the midpoint of the cell edges.[2] A key feature of this arrangement is the linear Sc-F-Sc bonds, with a bond angle of 180°. The absence of a cation at the A-site of the perovskite structure results in an open framework, which is crucial to its unique properties.[3]
One of the most notable properties of ScF₃ is its strong negative thermal expansion over a wide temperature range, from approximately 10 K to 1100 K.[1][2] This counterintuitive behavior, where the material contracts upon heating, is attributed to the transverse vibrations of the fluorine atoms. As the temperature increases, the fluorine atoms oscillate perpendicularly to the Sc-Sc vector, leading to a decrease in the Sc-Sc distance and a contraction of the crystal lattice.[2]
Data Presentation
Crystallographic Data
The structural parameters of scandium trifluoride in its cubic and pressure-induced rhombohedral phases are summarized below.
| Phase | Space Group | Temperature (K) | Pressure (GPa) | Lattice Parameter, a (Å) | Sc-F Bond Length (Å) | Reference(s) |
| Cubic | Pm-3m | 295 | Ambient | 4.01401(3) | 2.03 | [5][7] |
| Cubic | Room Temp | Ambient | 4.0127 | - | [3] | |
| Cubic | 10 | Ambient | ~4.026 | - | [8] | |
| Rhombohedral | R-3c | Room Temp | 1 | - | 2.008 | [1] |
Phase Transition Data
Scandium trifluoride undergoes a reversible phase transition from a cubic to a rhombohedral structure under the application of pressure. This transition involves the tilting of the ScF₆ octahedra, leading to a more compact arrangement.
| Transition | Temperature (K) | Transition Pressure (GPa) | Rhombohedral Space Group | Reference(s) |
| Cubic to Rhombohedral | ~300 | >0.5 - 0.8 | R-3c | [1][3][9] |
| Cubic to Rhombohedral | 50 | 0.1 - 0.2 | R-3c | [9] |
Thermal Expansion Data
The coefficient of thermal expansion (CTE) of scandium trifluoride is highly temperature-dependent.
| Temperature Range (K) | Linear CTE (αL) | Reference(s) |
| 60 - 110 | ≈ -14 ppm K⁻¹ | [1][2] |
| Room Temperature | ≈ -8 ppm K⁻¹ | [1] |
| 313 - 593 | -4.82 ppm K⁻¹ (1-μm sample) | [10] |
| 313 - 593 | -2.51 ppm K⁻¹ (80-nm sample) | [10] |
| > ~1100 | Positive | [1] |
Experimental Protocols
Synthesis of Scandium Trifluoride
Several methods have been successfully employed for the synthesis of scandium trifluoride, each yielding materials with different morphologies and crystallinities.
1. Solid-Phase Fluorination
This method involves the reaction of scandium oxide (Sc₂O₃) with ammonium (B1175870) bifluoride (NH₄HF₂).
-
Precursors: Scandium oxide (Sc₂O₃) and ammonium bifluoride (NH₄HF₂).
-
Procedure:
-
The precursors are intimately mixed in a desired molar ratio.
-
The mixture is heated in a controlled atmosphere (e.g., argon or under vacuum).
-
The reaction proceeds through several intermediate phases, including (NH₄)₃ScF₆ and NH₄ScF₄, with increasing temperature.
-
Pure ScF₃ is typically obtained at temperatures around 400 °C after a holding time of a few hours.[11]
-
-
Advantages: This method is relatively simple and can produce high-purity ScF₃.[11]
2. Hydrothermal Synthesis
Hydrothermal methods are used to synthesize crystalline ScF₃ nanoparticles and microcrystals.
-
Precursors: A soluble scandium salt, such as scandium nitrate (B79036) [Sc(NO₃)₃], and a fluoride (B91410) source, like ammonium bifluoride (NH₄HF₂).[12]
-
Procedure:
-
Aqueous solutions of the scandium salt and the fluoride source are prepared.
-
The solutions are mixed and sealed in a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a specific temperature (e.g., 150-200 °C) for a set duration (e.g., 2-100 hours).[10]
-
After cooling, the resulting precipitate is washed with deionized water and ethanol (B145695) and then dried.
-
-
Advantages: This method allows for good control over particle size and morphology.[10][12]
3. Melt Growth (Bridgman Technique)
The Bridgman technique is employed to grow large, high-quality single crystals of ScF₃.
-
Apparatus: A Bridgman furnace with a temperature gradient and a crucible (typically graphite).[7][13]
-
Procedure:
-
High-purity ScF₃ powder is placed in the crucible.
-
The crucible is heated in a controlled atmosphere (e.g., helium or a fluorinating atmosphere) to a temperature above the melting point of ScF₃ (~1552 °C).[6][13]
-
The crucible is then slowly lowered through the temperature gradient.
-
Crystallization begins at the cooler end of the crucible, and a single crystal grows as the crucible continues to move.[10][14]
-
-
Advantages: This method is suitable for producing large single crystals for detailed physical property measurements.[7][13]
Characterization Techniques
1. X-ray Diffraction (XRD)
XRD is a fundamental technique for determining the crystal structure, phase purity, and lattice parameters of ScF₃.
-
Instrumentation: A powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα).
-
Sample Preparation: A fine powder of the ScF₃ sample is typically mounted on a sample holder.
-
Data Collection: The sample is irradiated with X-rays, and the diffracted X-rays are detected at various angles (2θ).
-
Analysis: The resulting diffraction pattern is analyzed using software to identify the crystal phases present and to refine the lattice parameters using methods like Rietveld refinement.[15] For high-pressure studies, a diamond anvil cell (DAC) is used to apply pressure to the sample, and synchrotron X-ray sources are often employed to obtain high-quality data.[16][17]
2. Neutron Powder Diffraction
Neutron diffraction provides complementary information to XRD, particularly in locating light atoms like fluorine.
-
Instrumentation: A neutron powder diffractometer at a neutron source.
-
Sample Preparation: The ScF₃ powder is loaded into a sample container (e.g., a vanadium can).
-
Data Collection: A beam of neutrons is scattered by the sample, and the scattered neutrons are detected by an array of detectors.
-
Analysis: The data is analyzed using Rietveld refinement to determine the crystal structure, including atomic positions and thermal displacement parameters.[18][19]
Visualization of the Perovskite Structure and Phase Transition
The following diagrams illustrate the cubic perovskite structure of Scandium trifluoride and its transition to the rhombohedral phase under pressure.
Caption: Phase transition of ScF₃ from cubic to rhombohedral under pressure.
Caption: Workflow for synthesis and structural analysis of Scandium Trifluoride.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Electrical Conductivity of Nanocrystalline Scandium Fluoride - Sorokina - Inorganic Materials [gynecology.orscience.ru]
- 5. mp-10694: ScF3 (cubic, Pm-3m, 221) [legacy.materialsproject.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. zhou.apm.ac.cn [zhou.apm.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]
- 11. Study on the Fluorination Process of Sc2O3 by NH4HF2 | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. assets-global.website-files.com [assets-global.website-files.com]
- 15. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 16. High Pressure [fkf.mpg.de]
- 17. High pressure x-ray diffraction techniques with synchrotron radiation [cpb.iphy.ac.cn]
- 18. researchgate.net [researchgate.net]
- 19. Multidimensional Rietveld refinement of high-pressure neutron diffraction data of PbNCN - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Scandium Fluoride Solubility in Non-Aqueous Media: A Technical Guide
For Immediate Release
[City, State] – December 18, 2025 – Researchers, scientists, and professionals in drug development face a significant information gap concerning the quantitative solubility of scandium fluoride (B91410) (ScF₃) in non-aqueous solvents. This technical guide addresses this challenge by consolidating available qualitative data, presenting detailed experimental protocols for solubility determination, and outlining the analytical techniques crucial for accurate measurement. While extensive quantitative data remains elusive in publicly accessible literature, this document provides a foundational framework for researchers to systematically approach the dissolution of scandium fluoride in organic media.
This compound, a white, crystalline ionic compound, is generally characterized as sparingly soluble in water and most organic solvents.[1][2][3][4] Its dissolution behavior is intricately linked to the formation of complex ions, particularly in the presence of excess fluoride ions, which can lead to the formation of the more soluble hexafluoroscandate anion (ScF₆³⁻).[1]
Qualitative Solubility Insights
Available literature suggests that this compound's solubility is negligible in many common non-aqueous solvents under standard conditions. However, its reactivity and potential for complex formation indicate that solubility can be influenced by the solvent's properties and the presence of coordinating ligands. For instance, studies on the fluorination of scandium complexes in acetonitrile (B52724) have implied some level of solubility or reactivity in this polar aprotic solvent.
Quantitative Data Summary
A comprehensive review of scientific literature, academic theses, and chemical databases reveals a significant lack of specific quantitative solubility data for this compound in common non-aqueous solvents such as methanol, ethanol (B145695), acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). The majority of quantitative studies have focused on the solubility of related compounds, such as ammonium (B1175870) this compound ((NH₄)₃ScF₆), in aqueous-organic mixtures.
Table 1: Solubility of Ammonium this compound ((NH₄)₃ScF₆) in Aqueous Ethanol Mixtures at 25°C
| Solvent System | Ethanol Concentration (mol/L) | (NH₄)₃ScF₆ Solubility (g/L) |
| 3 M NH₄F (aq) | 0.5 | ~10.0 |
| 3 M NH₄F (aq) | 1.0 | ~7.9 |
| 3 M NH₄F (aq) | 2.0 | ~4.7 |
| 3 M NH₄F (aq) | 4.0 | ~1.7 |
| 3 M NH₄F (aq) | 6.0 | ~0.8 |
| 3 M NH₄F (aq) | 8.0 | ~0.3 |
| Data derived from studies on antisolvent crystallization for scandium recovery.[5] |
The data in Table 1, while not directly pertaining to ScF₃, illustrates the principle of how changing the solvent composition can significantly impact the solubility of a related this compound species. This suggests that the solubility of ScF₃ itself is likely to be highly dependent on the specific non-aqueous solvent and the presence of any co-solvents or additives.
Experimental Protocol for Solubility Determination
To address the gap in quantitative data, researchers can employ established methodologies for determining the solubility of sparingly soluble salts. The following protocol outlines a general procedure adaptable to various non-aqueous solvents.
Objective: To determine the saturation solubility of this compound in a specified non-aqueous solvent at a controlled temperature.
Materials:
-
This compound (ScF₃), high purity
-
Anhydrous non-aqueous solvent of interest (e.g., methanol, ethanol, acetone, DMF, DMSO)
-
Constant temperature bath or incubator
-
Inert gas (e.g., nitrogen or argon)
-
Membrane filters (pore size appropriate for removing undissolved solid)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Solvent Preparation: Ensure the solvent is anhydrous, as trace amounts of water can significantly affect solubility.[6]
-
Saturation: Add an excess of ScF₃ to a known volume of the solvent in a sealed container. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Place the container in a constant temperature bath and agitate for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. The system should be maintained under an inert atmosphere to prevent contamination with atmospheric moisture.
-
Phase Separation: Allow the solution to stand undisturbed at the constant temperature until the excess solid has settled. Carefully extract a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature.
-
Filtration: Immediately filter the extracted supernatant through a membrane filter to remove any suspended microcrystals. This step is critical to prevent overestimation of the solubility.
-
Sample Preparation for Analysis: Dilute the filtered, saturated solution with a suitable solvent to a concentration range appropriate for the chosen analytical technique.
-
Quantification: Analyze the concentration of scandium in the diluted solution using a validated analytical method.
Analytical Techniques for Quantification
The accurate determination of scandium concentration in the saturated solvent is paramount. Several analytical techniques are suitable for this purpose:
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are highly sensitive and robust methods for elemental analysis, capable of detecting very low concentrations of scandium.[7] Matrix matching of the standards to the solvent is essential for accurate quantification.
-
Atomic Absorption Spectroscopy (AAS): Another established technique for metal quantification, though it may have lower sensitivity compared to ICP-MS.
-
Ion-Selective Electrodes (ISEs): While primarily used for fluoride ion determination, scandium concentration can be inferred if the dissolution stoichiometry is known and there are no interfering ions.
-
Spectrophotometry: The formation of a colored complex with a chelating agent like Alizarin Red S can be used to determine the scandium concentration colorimetrically.
Logical Workflow for Solubility Determination
The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemister.ru]
- 3. americanelements.com [americanelements.com]
- 4. CAS 13709-47-2: this compound | CymitQuimica [cymitquimica.com]
- 5. Solubility of ammonium metal fluorides in aqueous ethanol mixtures – implications for scandium recovery by antisolvent crystallization - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07516D [pubs.rsc.org]
- 6. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholar.ufs.ac.za [scholar.ufs.ac.za]
An In-depth Technical Guide to Excitonic Effects in Scandium Fluoride Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the significant role of excitonic effects in the spectroscopy of scandium fluoride (B91410) (ScF3). Scandium fluoride, a material with a wide bandgap, exhibits prominent excitonic features that are crucial for understanding its electronic and optical properties. This document details the theoretical underpinnings and experimental observations of these phenomena, offering valuable insights for researchers in materials science and related fields.
Introduction to Excitons in this compound
Excitons, bound states of an electron and an electron hole, fundamentally influence the optical spectra of insulating materials like this compound. In ScF3, the strong Coulomb interaction between the photoexcited electron and the hole it leaves behind leads to the formation of these quasiparticles, with binding energies on the order of 3-4 eV.[1][2] These excitonic states manifest as distinct features in various spectroscopic measurements, providing a window into the material's electronic band structure and electron-hole correlation effects.
One of the key excitonic phenomena observed in ScF3 is the formation of self-trapped excitons (STEs). These are excitons that become localized due to strong coupling with the lattice, inducing a local deformation. The radiative decay of these STEs is a significant process in the luminescence spectrum of ScF3.[3]
Theoretical Framework: Unveiling Excitonic Effects
First-principles calculations are indispensable for interpreting the complex spectroscopic signatures of excitonic effects in ScF3. The modern theoretical approach involves a multi-step computational workflow that goes beyond standard Density Functional Theory (DFT) to accurately capture electron-hole interactions.
Computational Methodology
The state-of-the-art method for calculating optical properties, including excitonic effects, is the solution of the Bethe-Salpeter Equation (BSE) built upon results from DFT and the GW approximation. The general workflow is as follows:
-
Ground-State DFT Calculation: The process begins with a standard DFT calculation to obtain the ground-state electronic structure, including the Kohn-Sham orbitals and eigenvalues. For ScF3, this is often performed using the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional within a plane-wave pseudopotential framework, as implemented in codes like Quantum ESPRESSO.[1][4]
-
GW Quasiparticle Corrections: Since DFT is known to underestimate bandgaps, the GW approximation is employed to calculate more accurate quasiparticle energies. This step provides a corrected electronic band structure, which serves as the foundation for the exciton (B1674681) calculation.
-
Bethe-Salpeter Equation (BSE): The BSE is an effective two-particle Schrödinger equation that describes the electron-hole pair. It explicitly includes the screened Coulomb interaction (the attractive force between the electron and hole) and the exchange interaction. Solving the BSE yields the exciton binding energies and wavefunctions, as well as the macroscopic dielectric function, which is directly related to the absorption spectrum.[1][2][5]
The difference between the absorption spectrum calculated with the BSE (including electron-hole interactions) and that from the Independent Particle Approximation (IPA) reveals the profound impact of excitonic effects.[1][2]
Diagram: Theoretical Workflow for Exciton Calculation
Caption: Workflow for ab initio calculation of excitonic properties.
Experimental Probes of Excitons in ScF3
A variety of spectroscopic techniques are employed to experimentally investigate excitonic effects in this compound. These methods probe the electronic structure by exciting the material with photons and analyzing the resulting absorption, emission, or photoemission.
Vacuum Ultraviolet (VUV) Luminescence Spectroscopy
VUV spectroscopy is a powerful tool for studying the electronic properties of wide-bandgap materials like ScF3. By exciting the sample with high-energy photons from a synchrotron radiation source, it is possible to generate excitons and observe their subsequent radiative decay.
Key Findings: Studies on ScF3 single crystals at low temperatures (around 10 K) have revealed an intense, broad emission band peaking at approximately 280 nm.[3] This emission is attributed to the radiative decay of self-trapped excitons. The excitation spectrum for this luminescence shows a strong peak around 10.2 eV, which corresponds to the direct creation of excitons. The bandgap of ScF3 has been estimated from these excitonic transitions to be approximately 11.02 eV.[3]
Experimental Protocol: A typical VUV luminescence spectroscopy experiment on a wide-bandgap insulator involves the following steps:
-
Sample Preparation: A single crystal of ScF3 is mounted on a cryostat holder capable of reaching low temperatures (e.g., 10 K).
-
VUV Excitation: The sample is irradiated with monochromatic VUV light from a synchrotron source. The excitation energy is scanned across a range that includes the excitonic absorption and band-to-band transitions.
-
Luminescence Detection: The emitted light from the sample is collected and focused into a monochromator to spectrally resolve the luminescence. A sensitive detector, such as a photomultiplier tube, records the intensity of the emission as a function of wavelength.
-
Data Acquisition:
-
Emission Spectra: The excitation energy is fixed, and the detector scans a range of emission wavelengths.
-
Excitation Spectra: The emission wavelength is fixed (e.g., at the peak of the STE emission), and the excitation energy is scanned.
-
Diagram: VUV Luminescence Spectroscopy Workflow
Caption: Experimental workflow for VUV luminescence spectroscopy.
Core-Level Spectroscopy: X-ray Absorption
X-ray absorption spectroscopy (XAS) provides element-specific information about the unoccupied electronic states. High-energy-resolution fluorescence detection (HERFD) XAS is a particularly powerful variant that minimizes lifetime broadening effects, revealing sharp spectral features associated with core excitons.
Key Findings: Theoretical and experimental studies on the Sc and F K-edges in ScF3 have demonstrated the presence of prominent excitonic effects.[1][2][4] The spectra are dominated by sharp peaks at the absorption onset, which are significantly underestimated in intensity by theoretical models that neglect electron-hole interactions. The exciton binding energies at the F K-edge are calculated to be in the range of 3-4 eV.[1][2]
Experimental Protocol: The HERFD-XAS technique involves the following:
-
X-ray Source: A tunable, high-brilliance X-ray beam from a synchrotron beamline is used.
-
Monochromatization: A double-crystal monochromator (e.g., Si(111) or Si(311)) selects the incident X-ray energy with high precision.[3]
-
Sample Interaction: The monochromatic X-ray beam is focused onto the ScF3 sample.
-
Fluorescence Detection: Instead of measuring the total fluorescence yield, a crystal analyzer spectrometer is used to select a specific fluorescence line (e.g., F Kα). This high-resolution detection rejects contributions from other decay channels and reduces broadening, sharpening the spectral features.
-
Data Acquisition: The intensity of the selected fluorescence line is recorded as the incident X-ray energy is scanned across the absorption edge of interest (e.g., the Sc or F K-edge).
Quantitative Data Summary
The following tables summarize the key quantitative findings from spectroscopic and theoretical studies of excitonic effects in ScF3.
| Parameter | Value | Method | Reference(s) |
| Band Gap (Eg) | ~11.02 eV | VUV Spectroscopy (estimated) | [3] |
| > 8 eV | Experimental Estimate | [6] | |
| 8-10 eV | Hybrid HF-DFT Calculations | [6] | |
| Exciton Peak Position | ~10.2 eV | VUV Spectroscopy | |
| Self-Trapped Exciton Emission | 280 nm | VUV Luminescence Spectroscopy | [3] |
| STE Thermal Quenching Activation Energy | 16 ± 2 meV | VUV Luminescence Spectroscopy | [3] |
Table 1: Experimentally Determined Parameters for Excitons in ScF3.
| Parameter | Value | Method | Reference(s) |
| Exciton Binding Energy (F K-edge) | 3-4 eV | Bethe-Salpeter Equation (BSE) | [1][2] |
Table 2: Theoretically Calculated Exciton Binding Energy in ScF3.
Signaling Pathways: Exciton Dynamics
The creation and decay of excitons in ScF3 can be visualized as a signaling pathway. Upon absorption of a sufficiently energetic photon, an electron is promoted from the valence band to the conduction band, forming an electron-hole pair. This pair can then relax into various excitonic states.
Diagram: Exciton Formation and Decay Pathways
Caption: Pathways for exciton formation, self-trapping, and radiative decay.
Conclusion
Excitonic effects are a dominant feature in the spectroscopy of this compound. Both experimental techniques, such as VUV luminescence and core-level X-ray absorption spectroscopy, and theoretical approaches based on the Bethe-Salpeter equation, are essential for a complete understanding of these phenomena. The strong electron-hole interactions in ScF3 lead to high exciton binding energies and the formation of self-trapped excitons, which govern the material's primary luminescence channel. The detailed methodologies and data presented in this guide offer a robust foundation for further research into the optical and electronic properties of ScF3 and similar wide-bandgap materials.
References
- 1. academic.oup.com [academic.oup.com]
- 2. High-Energy Resolution Fluorescence Detected X-ray Absorption Spectroscopy for the Speciation of Fe in Aerosol Samples [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synchrotron-radiation vacuum-ultraviolet circular dichroism [home.hiroshima-u.ac.jp]
An In-Depth Technical Guide on the Thermochemical Properties of Gaseous Scandium Fluoride (ScF)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of gaseous Scandium Fluoride (B91410) (ScF). The following sections detail the key thermochemical data, the experimental protocols used for their determination, and logical workflows of the experimental processes. All quantitative data are summarized in structured tables for ease of comparison and reference.
Thermochemical Data of Gaseous Scandium Fluoride
The thermochemical properties of gaseous this compound (ScF) are crucial for understanding its behavior at high temperatures and in various chemical environments. The key parameters, including the standard enthalpy of formation and bond dissociation energy, are summarized below.
Table 1: Enthalpy of Formation and Dissociation Energy of Gaseous this compound
| Property | Value | Units | Method | Reference |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -155.2 ± 12.6 | kJ/mol | Mass Spectrometry | Calculated from D°₀ |
| Dissociation Energy (D°₀) | 598.3 ± 12.6 | kJ/mol | Mass Spectrometry | Zmbov and Margrave, 1967 |
| Dissociation Energy (D°₂₉₈) | 143.2 ± 3.2 | kcal/mol | Effusion-Beam Mass Spectrometry | Hildenbrand and Lau, 1995 |
Note: The standard enthalpy of formation is calculated from the dissociation energy using the standard enthalpies of formation of Sc(g) and F(g) from the JANAF Thermochemical Tables.
Spectroscopic Constants of Gaseous this compound
Spectroscopic analysis provides fundamental insights into the molecular structure and energy levels of gaseous ScF. The following table compiles the key spectroscopic constants.
Table 2: Spectroscopic Constants of Gaseous this compound (⁴⁵Sc¹⁹F)
| State | Tₑ (cm⁻¹) | ωₑ (cm⁻¹) | ωₑxₑ (cm⁻¹) | Bₑ (cm⁻¹) | αₑ (cm⁻¹) | rₑ (Å) |
| H ¹Π | [Value not provided] | [Value not provided] | [Value not provided] | [0.3671] | [Value not provided] | [1.8543] |
| G ¹Π | 35009 | [1] | [Value not provided] | [0.378] | [Value not provided] | [1.827] |
| g ³Φ₄ | [Value not provided] | [Value not provided] | [Value not provided] | [0.3463] | [Value not provided] | [1.9092] |
| g ³Φ₃ | [Value not provided] | [Value not provided] | [Value not provided] | [0.3441] | [Value not provided] | [1.9153] |
| g ³Φ₂ | [Value not provided] | [Value not provided] | [Value not provided] | [0.3413] | [Value not provided] | [1.9231] |
| F ¹Π | 26891.5 | [565.3] | (3.1) | 0.3461 | 0.0025 | 1.9097 |
| E ¹Σ⁺ | 25852.1 | 610.1 | 2.5₅ | 0.3745 | 0.0024 | 1.8351 |
| d ³Δᵣ | 21390 | 651.9 | 2.6₇ | 0.3783 | 0.0022 | 1.826 |
| C ¹Σ⁺ | 20436.3 | 660.1 | 2.6₅ | 0.3845 | 0.0023 | 1.811 |
| b ³Πᵣ | 17900 | 724.7 | 3.6₄ | 0.3998 | 0.0024 | 1.774 |
| a ³Δᵣ | (461) | 750 | - | - | - | (1.81) |
| X ¹Σ⁺ | 0 | 736.8 | 3.1₅ | 0.4048 | 0.0024 | 1.761 |
Data sourced from the NIST WebBook.[2] Values in brackets are uncertain.
Experimental Protocols
The determination of the thermochemical properties of gaseous this compound predominantly relies on high-temperature mass spectrometry coupled with a Knudsen effusion cell.
Knudsen Effusion Mass Spectrometry (KEMS)
Objective: To measure the partial pressures of vapor species in equilibrium with a condensed phase at high temperatures to determine thermodynamic properties such as enthalpies of reaction and dissociation energies.
Apparatus:
-
A high-temperature furnace capable of reaching temperatures in the range of 1500-2000 K.
-
A Knudsen cell, typically made of a refractory and inert material such as tantalum. The cell has a small effusion orifice (typically 0.5-1.0 mm in diameter).
-
A high-vacuum system to maintain a collision-free path for the effusing molecular beam.
-
A mass spectrometer (e.g., magnetic sector or quadrupole) for identifying the effusing species and measuring their ion intensities.
-
A temperature measurement system, such as an optical pyrometer, for accurate determination of the Knudsen cell temperature.
Procedure:
-
Sample Preparation: A mixture of scandium metal (Sc) and a suitable fluoride-containing compound (e.g., Calcium Fluoride, CaF₂) is placed inside the tantalum Knudsen cell.[2]
-
System Evacuation and Heating: The Knudsen cell is placed within the furnace, and the entire system is evacuated to a high vacuum (typically < 10⁻⁶ torr). The cell is then gradually heated to the desired experimental temperature.
-
Equilibrium Attainment: The sample is maintained at a constant temperature to allow for the attainment of thermodynamic equilibrium between the condensed phase and the vapor phase within the cell.
-
Mass Spectrometric Analysis:
-
A shutter is opened to allow a molecular beam of the effusing vapor to enter the ion source of the mass spectrometer.
-
The vapor species are ionized, typically by electron impact.
-
The resulting ions are mass-analyzed to identify the different gaseous species present (e.g., Sc⁺, ScF⁺, F⁺).
-
The ion intensities of the relevant species are measured as a function of temperature.
-
-
Data Analysis:
-
The relationship between ion intensity (I) and partial pressure (P) is given by the equation: P = k * I * T, where k is a sensitivity constant and T is the absolute temperature.
-
The equilibrium constants (Kₚ) for the relevant reactions are calculated from the partial pressures of the reactants and products.
-
The enthalpy of reaction (ΔH°) is determined using the second-law and third-law methods.
-
Second-Law and Third-Law Methods
The Second-Law Method involves plotting the natural logarithm of the equilibrium constant (ln Kₚ) against the reciprocal of the temperature (1/T). According to the van't Hoff equation, the slope of this plot is equal to -ΔH°/R, where R is the gas constant. This allows for the determination of the reaction enthalpy.[2]
The Third-Law Method utilizes the Gibbs-Helmholtz equation, where the reaction enthalpy is calculated at each temperature point using the measured equilibrium constant and the Gibbs energy functions of the reactants and products. The Gibbs energy functions are typically obtained from statistical mechanics calculations using molecular parameters (spectroscopic constants). An average of the temperature-specific enthalpy values is then taken.
Mandatory Visualizations
Experimental Workflow for Thermochemical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of thermochemical properties of gaseous this compound using Knudsen Effusion Mass Spectrometry.
References
Unraveling the Behavior of Scandium in Hydrothermal Systems: A Technical Guide to Scandium Fluoride Speciation
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of scandium fluoride (B91410) speciation in hydrothermal fluids. Understanding the transport and deposition of scandium in these high-temperature and high-pressure aqueous environments is crucial for a range of applications, from mineral exploration to the development of novel materials and pharmaceuticals. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex chemical relationships governing scandium fluoride complexation.
Recent experimental studies have significantly advanced our understanding of how scandium, a critical technology metal, is mobilized and concentrated in the Earth's crust by hydrothermal fluids. Fluoride has been identified as a key ligand in forming stable complexes with scandium, thereby enhancing its solubility and transport. This guide synthesizes the findings from pivotal research in the field, offering a foundational resource for professionals working with scandium.
Quantitative Data on this compound Speciation
The stability of this compound complexes is a critical factor in determining the concentration of scandium that can be transported in hydrothermal fluids. The following tables present the formation constants for the dominant this compound species at various temperatures, as determined by experimental studies.
Table 1: Logarithms of the Formation Constants (log β) for this compound Complexes
| Temperature (°C) | log β for ScF₂⁺ | log β for ScF₃⁰ |
| 100 | 12.10 ± 0.01 | 17.28 ± 0.04 |
| 150 | 12.73 ± 0.01 | 17.76 ± 0.08 |
| 200 | 13.60 ± 0.02 | 18.58 ± 0.03 |
| 250 | 14.77 ± 0.01 | 19.82 ± 0.01 |
Data sourced from Wang et al., 2022.[1]
These data indicate that the stability of both ScF₂⁺ and ScF₃⁰ complexes increases with temperature.[1]
Table 2: Experimentally Determined Solubility of ScF₃(solid) in Fluoride-Bearing Aqueous Solutions
| Temperature (°C) | HF Concentration (mmol/kg) | Pressure |
| 100 - 250 | 0.53 - 645.12 | Saturated water vapor pressure |
Data sourced from Wang et al., 2022.[1][2]
Experimental results demonstrate that the solubility of solid this compound is significantly influenced by the concentration of hydrofluoric acid in the solution.[1][2] Modeling based on these experimental data suggests that fluoride-bearing aqueous fluids can dissolve up to 2.9 ppm of scandium at 250°C, 500 bar, and a pH of 3.[2][3]
Experimental Protocols
The determination of this compound speciation and solubility in hydrothermal fluids requires specialized experimental setups that can withstand high temperatures and pressures. The following provides a detailed overview of the methodologies employed in key cited experiments.
1. Solubility Experiments
The primary method for investigating this compound speciation is through solubility experiments. These experiments aim to measure the concentration of scandium in a solution that is in equilibrium with a solid scandium-bearing phase, typically synthetic ScF₃.
-
Apparatus: Experiments are conducted in high-pressure vessels, such as titanium or Teflon-lined autoclaves, which are capable of containing the corrosive hydrothermal fluids at elevated temperatures and pressures.
-
Starting Materials: A known mass of pure, crystalline ScF₃ is placed in the reaction vessel. The aqueous solution consists of deionized water with varying concentrations of hydrofluoric acid (HF), ranging from millimolar to higher concentrations, to investigate the effect of fluoride availability on scandium solubility.[1][2]
-
Experimental Procedure:
-
The solid ScF₃ and the HF solution are loaded into the reaction vessel.
-
The vessel is sealed and heated to the desired temperature (e.g., 100, 150, 200, or 250°C) in an oven or a heating block.[1][2]
-
The system is maintained at saturated water vapor pressure for a sufficient duration to ensure that equilibrium between the solid and the solution is reached.
-
After the experiment, the vessel is rapidly quenched in cold water to prevent re-equilibration of the solution upon cooling.
-
The aqueous solution is carefully extracted from the vessel and filtered to remove any solid particles.
-
-
Analytical Methods: The concentration of scandium in the quenched solution is determined using sensitive analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
2. Speciation Analysis
The experimental solubility data are used to determine the stoichiometry and stability of the dissolved this compound complexes.
-
Data Interpretation: The measured total scandium concentration is plotted against the fluoride concentration in the solution. The slope of this relationship on a log-log plot provides information about the number of fluoride ions complexed with each scandium ion.
-
Thermodynamic Modeling: The experimental data are fitted to thermodynamic models that consider the dissolution of ScF₃ and the formation of various aqueous species (e.g., Sc³⁺, ScF²⁺, ScF₂⁺, ScF₃⁰). This allows for the calculation of the stability constants (β) for each complex at the experimental temperatures. The dominant species in acidic fluoride-bearing solutions at temperatures up to 250°C have been identified as ScF₂⁺ and ScF₃⁰.[1][2][3]
Visualizing this compound Speciation and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the study of this compound speciation.
Caption: Experimental workflow for this compound speciation studies.
Caption: Dominant scandium species as a function of fluoride concentration.
Conclusion
The data and methodologies presented in this guide highlight the critical role of fluoride in the hydrothermal transport of scandium. The stability of this compound complexes, which increases with temperature, allows for significant mobilization of this valuable element in geological systems. The experimental protocols and analytical techniques described provide a framework for further research into the behavior of scandium and other critical metals in hydrothermal fluids. This knowledge is not only fundamental to understanding ore genesis but also has implications for the development of advanced materials and the targeted delivery of therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Scandium Fluoride Nanoparticles in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of scandium fluoride (B91410) (ScF₃) nanoparticles, highlighting their application as robust Lewis acid catalysts in organic synthesis. The information is intended to enable researchers to reliably produce ScF₃ nanoparticles and evaluate their catalytic activity.
Introduction
Scandium fluoride (ScF₃) has emerged as a material of significant interest due to its unique properties, including negative thermal expansion and a wide band gap. In the realm of catalysis, ScF₃ nanoparticles are gaining attention as highly effective and recyclable Lewis acid catalysts. Their high thermal stability and insolubility in many common solvents make them ideal for heterogeneous catalysis. The Lewis acidity of ScF₃ arises from the electron-deficient scandium(III) center, which can activate a variety of substrates, facilitating key organic transformations. This document outlines common synthesis methodologies for ScF₃ nanoparticles and details their application in the silylcyanation of aldehydes, a crucial carbon-carbon bond-forming reaction in medicinal chemistry and drug development.
Data Presentation
The catalytic performance of scandium-based fluoride nanocatalysts is summarized in the table below. The data highlights the efficiency and recyclability of these materials in the silylcyanation of benzaldehyde (B42025).
| Catalyst | Synthesis Method | Particle Size | Reaction Time (h) | Yield (%) | Recyclability (up to) | Reference |
| NaScF₄ | One-pot Colloidal | ~15 nm | 2 | >99 | 5 cycles | [1] |
| K₂ScF₅ | One-pot Colloidal | ~20 nm | 2 | >99 | 5 cycles | [1] |
| ScF₃ | Hydrothermal | ~200 nm | Not specified | Not specified | Not specified | [2] |
| ScF₃ | Co-precipitation | ~20 nm | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and catalytic application of this compound nanoparticles are provided below.
Protocol 1: Hydrothermal Synthesis of ScF₃ Nanocubes
This protocol is adapted from a method for the large-scale synthesis of single-crystalline ScF₃ cubes.[2]
Materials:
-
Scandium(III) nitrate (B79036) (Sc(NO₃)₃)
-
Ammonium bifluoride (NH₄HF₂)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M aqueous solution of Sc(NO₃)₃.
-
Prepare a 0.3 M aqueous solution of NH₄HF₂.
-
-
Reaction Mixture:
-
In a typical synthesis, mix 10 mL of the 0.1 M Sc(NO₃)₃ solution with 10 mL of the 0.3 M NH₄HF₂ solution in a beaker under vigorous stirring.
-
-
Hydrothermal Treatment:
-
Transfer the resulting white suspension into a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 180°C for 12 hours.
-
-
Product Collection and Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the white precipitate by centrifugation at 8000 rpm for 5 minutes.
-
Wash the product with deionized water three times and then with ethanol twice to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the final product in a vacuum oven at 60°C for 12 hours.
-
Characterization: The resulting ScF₃ nanoparticles should be characterized by X-ray diffraction (XRD) to confirm the cubic phase, and by scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to analyze the morphology and size of the nanocubes.
Protocol 2: Co-precipitation Synthesis of ScF₃ Nanoparticles
This protocol is based on a mild chemical precipitation method.[3]
Materials:
-
Scandium(III) chloride (ScCl₃)
-
Hydrofluoric acid (HF, 40% aqueous solution)
-
Deionized water
-
Ethanol
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.5 M aqueous solution of ScCl₃.
-
-
Precipitation:
-
Slowly add a stoichiometric amount of 40% HF solution to the ScCl₃ solution under vigorous stirring at room temperature. A white precipitate of ScF₃ will form immediately.
-
-
Aging:
-
Continue stirring the suspension for 1 hour to ensure complete precipitation and aging of the nanoparticles.
-
-
Product Collection and Purification:
-
Collect the white precipitate by centrifugation at 8000 rpm for 10 minutes.
-
Wash the precipitate repeatedly with deionized water until the supernatant is free of chloride ions (tested with AgNO₃ solution).
-
Finally, wash the product with ethanol to remove residual water.
-
-
Drying:
-
Dry the purified ScF₃ nanoparticles in a vacuum oven at 80°C for 24 hours.
-
Characterization: The synthesized ScF₃ nanoparticles should be characterized by XRD for phase identification and crystallite size analysis. TEM should be used to determine the particle size and morphology.
Protocol 3: Catalytic Silylcyanation of Benzaldehyde
This protocol describes a general procedure for testing the catalytic activity of the synthesized ScF₃ nanoparticles in the silylcyanation of benzaldehyde.[1]
Materials:
-
ScF₃ nanoparticles (synthesized via Protocol 1 or 2)
-
Benzaldehyde
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Reaction Setup:
-
To a flame-dried reaction tube under an inert atmosphere (e.g., argon or nitrogen), add the ScF₃ nanocatalyst (e.g., 5 mol%).
-
Add anhydrous CH₂Cl₂ (e.g., 2 mL).
-
Add benzaldehyde (e.g., 0.2 mmol) and the internal standard.
-
-
Reaction:
-
Add TMSCN (e.g., 0.3 mmol, 1.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the crude product by ¹H NMR spectroscopy and GC to determine the yield of the cyanohydrin product.
-
Protocol 4: Catalyst Recyclability Test
This protocol outlines the procedure for evaluating the reusability of the ScF₃ nanocatalyst.
Procedure:
-
Catalyst Recovery:
-
After the first catalytic run (Protocol 3), separate the ScF₃ nanocatalyst from the reaction mixture by centrifugation.
-
Wash the recovered catalyst with the reaction solvent (e.g., CH₂Cl₂) several times.
-
-
Drying:
-
Dry the catalyst under vacuum.
-
-
Reuse:
-
Use the recovered catalyst for a subsequent catalytic run with fresh reactants and solvent under the same reaction conditions.
-
-
Evaluation:
-
Repeat the cycle for a desired number of runs (e.g., 5 times) and determine the product yield for each cycle to assess the catalyst's stability and reusability.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and catalytic testing of ScF₃ nanoparticles.
Caption: Proposed mechanism for the ScF₃-catalyzed silylcyanation of an aldehyde.
References
Application Notes and Protocols for ScF3 Crystal Growth via Gas-Solution Interface Technique
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Gas-Solution Interface Technique (GSIT) for the synthesis of Scandium Fluoride (B91410) (ScF3) micro and nanostructures. Detailed experimental protocols, data presentation, and visualizations are included to facilitate the adoption of this facile and effective synthesis method.
Introduction to Gas-Solution Interface Technique (GSIT) for ScF3 Crystal Growth
The Gas-Solution Interface Technique (GSIT) is a versatile method for the controlled synthesis of micro and nanostructured materials at the interface between a gas phase and a liquid solution.[1] In the context of Scandium Fluoride (ScF3) crystal growth, this technique involves the reaction of a gaseous fluorine source, typically hydrogen fluoride (HF), with an aqueous solution containing a scandium salt.[1][2] The reaction occurs at the solution's surface, leading to the formation of a thin solid film of ScF3 crystals.[1] This method is advantageous due to its simplicity, operation at room temperature, and the ability to produce a variety of morphologies, including nanoneedles, microtubes, and urchin-like structures, without the need for surfactants or templates.[1][3][4]
ScF3 is a material of significant interest due to its unique properties, such as negative thermal expansion over a wide temperature range, a large bandgap, and high chemical resistance.[2][3] The micro and nanostructures of ScF3 synthesized via GSIT have potential applications in various fields, including as components in materials with high ionic conductivity and for bioimaging, given that doped ScF3 can exhibit up/down-conversion fluorescence properties.[2] While direct applications in drug development are still exploratory, the unique morphologies and properties of ScF3 nanostructures, such as high surface area and the potential for functionalization, make them candidates for investigation as novel drug delivery systems. Nanostructured materials are widely explored in drug delivery for their ability to improve solubility, provide controlled release, and enable targeted delivery of therapeutic agents.[5][6][7]
Experimental Protocols
The following protocols are based on the successful synthesis of ScF3 micro and nanostructures as reported in the scientific literature.[2][8]
2.1. Materials and Reagents
-
Scandium(III) oxide (Sc2O3, extra pure)
-
Hydrochloric acid (HCl, dilute) or Nitric acid (HNO3, dilute)
-
Concentrated hydrofluoric acid (40% HF, extra pure)
-
High-purity water (resistivity > 18 MΩ cm⁻¹)
-
Teflon hermetically sealed reactor
2.2. Preparation of Scandium Salt Solution
-
Dissolve a stoichiometric amount of Sc2O3 in dilute HCl or HNO3 to obtain an aqueous solution of ScCl3 or Sc(NO3)3, respectively.[2]
-
Dilute the resulting solution with high-purity water to achieve the desired concentration, ranging from 0.01 M to 0.10 M.[2]
-
Adjust the pH of the solution to a value between 1.0 and 3.0 using the corresponding dilute acid.[2]
2.3. GSIT Experimental Setup and Procedure
-
Pour the prepared scandium salt solution into the Teflon hermetically sealed reactor.
-
Introduce a source of HF-containing atmosphere into the reactor, ensuring it comes into contact with the surface of the scandium salt solution. A simple method is to place an open container of concentrated HF within the sealed reactor, allowing the vapor to create the reactive atmosphere.
-
Allow the reaction to proceed at room temperature for a specified duration, typically ranging from 10 to 60 minutes.[2] A transparent, colorless film of ScF3 will form on the surface of the solution.[2]
-
After the desired reaction time, carefully remove the ScF3 film from the surface of the solution.
-
Rinse the collected film thoroughly with high-purity water to remove any unreacted precursors.[2]
-
Dry the sample in air. The resulting product can then be characterized.
2.4. Characterization Techniques
The morphology and crystal structure of the synthesized ScF3 can be examined using a variety of analytical techniques, including:
-
Scanning Electron Microscopy (SEM)
-
Transmission Electron Microscopy (TEM)
-
High-Resolution Transmission Electron Microscopy (HRTEM)
-
X-ray Diffraction (XRD)
-
Energy-Dispersive X-ray Spectroscopy (EDS)
-
X-ray Photoelectron Spectroscopy (XPS)
-
Fourier-Transform Infrared Spectroscopy (FT-IR)[1]
Data Presentation
The morphology and dimensions of the synthesized ScF3 crystals are highly dependent on the experimental parameters, particularly the concentration of the scandium salt solution and the reaction time. The following table summarizes the observed outcomes based on reported data.[8]
| Scandium Salt Concentration (M) | Reaction Time (min) | Resulting Morphology | Crystal Dimensions |
| 0.02 (ScCl3) | 30 | Urchin-like structures composed of rods | Rod length: 3-4 µm |
| 0.02 (ScCl3) | 60 | Urchin-like structures composed of rods | Rod length: 6-7 µm |
| Not Specified | 30 | Single-crystalline microtubes | Nanoscale wall thickness |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the key steps in the Gas-Solution Interface Technique for ScF3 crystal growth.
4.2. Reaction at the Gas-Solution Interface
This diagram depicts the chemical reaction occurring at the interface between the gas and solution phases.
4.3. Morphological Control Pathway
The following diagram illustrates the relationship between key experimental parameters and the resulting ScF3 morphology.
References
- 1. Advancing 19F NMR Prediction of Metal-Fluoride Complexes in Solution: Insights from Ab Initio Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of this compound oriented single-crystalline rods and urchin-like structures by a gas–solution interface technique - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE01396E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Interface-Assisted Synthesis of Single-Crystalline ScF3 Microtubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanostructured materials for applications in drug delivery and tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hollow micro and nanostructures for therapeutic and imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Fluorination of Scandium Oxide using NH4HF2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of high-purity scandium fluoride (B91410) (ScF3) via the solid-phase fluorination of scandium oxide (Sc2O3) using ammonium (B1175870) bifluoride (NH4HF2). This method is a reliable and efficient route for producing ScF3, a crucial material in various high-tech applications, including specialty alloys, ceramics, and as a precursor for scintillating materials.
Overview of the Reaction
The solid-phase reaction between scandium oxide and ammonium bifluoride is a multi-step process that proceeds through several intermediate ammonium scandium fluoride complexes before yielding the final this compound product. The reaction is initiated at room temperature and driven to completion by controlled heating.[1][2][3][4]
The overall reaction can be summarized as follows:
Sc2O3 + 6NH4HF2 → 2ScF3 + 6NH3 + 3H2O
However, the reaction mechanism involves the formation and subsequent decomposition of intermediate compounds.[1][2] The process begins with an exothermic reaction at room temperature, forming (NH4)3ScF6.[2][3] As the temperature is increased, a series of decomposition reactions occur, leading to the formation of NH4ScF4 and (NH4)2Sc3F11, and finally, pure ScF3.[1][2][4]
Quantitative Data Summary
The efficiency and purity of the resulting ScF3 are highly dependent on the reaction conditions. The following table summarizes the key quantitative data gathered from experimental studies.
| Parameter | Value | Notes | Source |
| Reactant Mass Ratio (Sc2O3:NH4HF2) | 1:3 | Ensures complete fluorination of Sc2O3. | [2] |
| Initial Reaction Temperature | Room Temperature | Formation of (NH4)3ScF6 begins upon mixing.[1][2][3] | [1][2][3] |
| Intermediate Formation Temperature | 100 °C - 300 °C | Formation of (NH4)3ScF6, NH4ScF4, and (NH4)2Sc3F11.[2] | [2] |
| Final Fluorination Temperature | 400 °C | Optimal temperature for the formation of pure ScF3.[1][3] | [1][3] |
| Reaction Time at 400 °C | 2 hours | Sufficient time for complete conversion to ScF3.[1][3] | [1][3] |
| Purity of ScF3 | 99.997 wt.% | Achieved under optimal conditions (400 °C for 2 h).[1][2] | [1][2] |
| Average Particle Size of ScF3 | 0.3 µm | Resulting ScF3 particles exhibit a regular cubic structure.[2] | [2] |
Experimental Protocols
This section provides a detailed methodology for the solid-phase synthesis of ScF3.
Materials and Equipment
-
Materials:
-
Scandium oxide (Sc2O3), 99.99% purity
-
Ammonium bifluoride (NH4HF2), 99.9% purity
-
Deionized water
-
Inert gas (e.g., Argon or Nitrogen)
-
-
Equipment:
-
Agate mortar and pestle
-
Tube furnace with temperature controller
-
Alumina (B75360) or platinum crucible
-
Gas flow meter
-
Analytical balance
-
Powder X-ray diffractometer (PXRD)
-
Scanning electron microscope (SEM)
-
Thermogravimetric and differential scanning calorimetry (TG-DSC) instrument
-
Synthesis Protocol
-
Reactant Preparation: Weigh Sc2O3 and NH4HF2 in a 1:3 mass ratio using an analytical balance.
-
Mixing: Thoroughly mix the powders in an agate mortar and pestle at room temperature. An exothermic reaction will occur, and the mixture may become moist due to the formation of water.[2]
-
Initial Reaction: Transfer the mixture to an alumina or platinum crucible. For complete initial conversion to the intermediate (NH4)3ScF6, the mixture can be held at 100 °C for up to 24 hours to ensure all Sc2O3 has reacted and to remove excess water and unreacted NH4HF2.[2]
-
Fluorination: Place the crucible containing the pre-reacted mixture into a tube furnace.
-
Heating Program:
-
Cooling and Collection: After the holding time, allow the furnace to cool down to room temperature under the inert gas flow. The resulting white powder is high-purity ScF3.
Characterization Protocol
-
Phase Identification: Use Powder X-ray Diffraction (PXRD) to confirm the crystal structure of the final product and to identify any intermediate phases present at different temperatures.
-
Morphology Analysis: Employ Scanning Electron Microscopy (SEM) to observe the particle size, shape, and surface morphology of the synthesized ScF3.
-
Thermal Analysis: Utilize Thermogravimetric and Differential Scanning Calorimetry (TG-DSC) to study the thermal decomposition behavior of the reactant mixture and identify the temperatures at which intermediate reactions and final product formation occur.[2]
Visualizations
Reaction Pathway
The following diagram illustrates the sequential formation of products during the solid-phase fluorination of Sc2O3 with NH4HF2 as a function of temperature.
Caption: Reaction pathway for Sc2O3 fluorination.
Experimental Workflow
This diagram outlines the key steps in the experimental procedure for synthesizing and characterizing ScF3.
Caption: Experimental workflow for ScF3 synthesis.
References
- 1. [PDF] Study on the Fluorination Process of Sc2O3 by NH4HF2 | Semantic Scholar [semanticscholar.org]
- 2. Study on the Fluorination Process of Sc2O3 by NH4HF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on the Fluorination Process of Sc2O3 by NH4HF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scandium Fluoride and Scandium Triflate as Lewis Acid Catalysts in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Scandium-Based Lewis Acids in Organic Synthesis
Lewis acid catalysis is a cornerstone of modern organic synthesis, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Among the various Lewis acids, scandium(III)-based catalysts have garnered significant attention due to their unique reactivity and, in some cases, stability in the presence of water. This document provides a detailed overview of the application of scandium catalysts, with a primary focus on the highly effective and widely used scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) and a discussion on the current standing of scandium(III) fluoride (B91410) (ScF₃) in this context.
Scandium Fluoride (ScF₃) as a Lewis Acid Catalyst
Extensive literature review reveals a notable scarcity of applications for this compound (ScF₃) as a Lewis acid catalyst in organic synthesis. While ScF₃ is a stable compound, its low solubility in common organic solvents and water likely limits its utility in solution-phase catalysis.[1] The strong ionic nature of the Sc-F bond may also contribute to a lower Lewis acidity compared to other scandium salts with more weakly coordinating anions. At present, there is insufficient published data to provide specific application notes or protocols for ScF₃-catalyzed organic reactions. Researchers exploring this area are venturing into a novel field of study.
Scandium(III) Triflate (Sc(OTf)₃): A Versatile and Powerful Lewis Acid Catalyst
In stark contrast to this compound, scandium(III) triflate (Sc(OTf)₃) is a highly versatile and powerful Lewis acid catalyst employed in a broad spectrum of organic transformations.[2][3] Its notable stability, even in aqueous media, and high catalytic activity make it an attractive choice for green chemistry applications.[4] The triflate anion is an excellent leaving group, enhancing the Lewis acidity of the scandium(III) center.
Key Applications of Scandium(III) Triflate
Scandium(III) triflate has proven effective in catalyzing a variety of reactions, including:
-
Friedel-Crafts Acylations and Alkylations: Sc(OTf)₃ efficiently catalyzes the acylation and alkylation of aromatic compounds.[5][6][7]
-
Diels-Alder Reactions: It serves as an excellent catalyst for [4+2] cycloaddition reactions, often leading to high yields and selectivity.[8]
-
Aldol and Michael Reactions: Sc(OTf)₃ is used to promote these fundamental carbon-carbon bond-forming reactions.[2][4]
-
Cycloaddition Reactions: Beyond Diels-Alder, it catalyzes other cycloadditions, such as [8+3] cycloadditions.[9]
-
Acylation of Alcohols: It is a highly active catalyst for the acylation of primary, secondary, and even sterically hindered tertiary alcohols.[10]
Quantitative Data for Sc(OTf)₃-Catalyzed Reactions
The following tables summarize representative quantitative data for various organic reactions catalyzed by scandium(III) triflate.
Table 1: Sc(OTf)₃-Catalyzed Friedel-Crafts Acylation [11]
| Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Anisole | Acetic Anhydride | 1 | Nitromethane | 50 | 0.5 | 98 |
| Toluene | Benzoyl Chloride | 5 | 1,2-Dichloroethane | 80 | 6 | 92 |
| Benzene | Acetyl Chloride | 10 | Acetonitrile | 25 | 4 | 85 |
| p-Xylene | Propionic Anhydride | 2 | Dichloromethane | 25 | 2 | 95 |
Table 2: Sc(OTf)₃-Catalyzed Diels-Alder Reaction [8]
| Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Isoprene | Methyl Vinyl Ketone | 0.1 | Dichloromethane | 0 | 3 | 99 |
| Cyclopentadiene | Acrolein | 0.2 | Acetonitrile | -20 | 5 | 93 (endo) |
| 1,3-Butadiene | Methyl Acrylate | 1 | Toluene | 25 | 12 | 88 |
| Danishefsky's Diene | Benzaldehyde | 0.5 | THF | -78 | 1 | 95 |
Table 3: Sc(OTf)₃-Catalyzed Acylation of Alcohols [10]
| Alcohol | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Octanol | Acetic Anhydride | 0.1 | Dichloromethane | 25 | 0.5 | >99 |
| sec-Phenethyl alcohol | Acetic Anhydride | 0.5 | Dichloromethane | 25 | 1 | >99 |
| tert-Butanol | Isobutyric Anhydride | 1 | Dichloromethane | 25 | 3 | 98 |
| Geraniol | Acetic Anhydride | 0.1 | Dichloromethane | 25 | 0.5 | >99 |
Experimental Protocols
General Procedure for Sc(OTf)₃-Catalyzed Friedel-Crafts Acylation
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Aromatic substrate (e.g., Anisole)
-
Acylating agent (e.g., Acetic Anhydride)
-
Anhydrous solvent (e.g., Nitromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate (1.0 eq) and the anhydrous solvent.
-
Add scandium(III) triflate (0.01-0.10 eq).
-
Stir the mixture at the specified temperature.
-
Slowly add the acylating agent (1.0-1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Sc(OTf)₃-Catalyzed Diels-Alder Reaction
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Diene (e.g., Isoprene)
-
Dienophile (e.g., Methyl Vinyl Ketone)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add scandium(III) triflate (0.001-0.01 eq) and the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the dienophile (1.0 eq) to the mixture and stir for 10-15 minutes.
-
Add the diene (1.2-1.5 eq) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, add water to quench the reaction.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the product by distillation or column chromatography if necessary.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. kmc.du.ac.in [kmc.du.ac.in]
- 3. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 4. researchgate.net [researchgate.net]
- 5. Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]
- 9. researchgate.net [researchgate.net]
- 10. Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application of Scandium Fluoride (ScF₃) in High-Performance Battery Cathodes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of next-generation lithium-ion batteries with higher energy densities, longer cycle life, and enhanced safety profiles has led to intensive research into advanced cathode materials. Surface modification of cathode active materials through coatings or doping is a promising strategy to mitigate interfacial side reactions, improve structural stability, and enhance electrochemical kinetics. While various metal oxides and fluorides have been investigated, Scandium Fluoride (B91410) (ScF₃) presents itself as a compelling, albeit largely unexplored, candidate for cathode enhancement. This document provides an overview of the theoretical benefits of using ScF₃, proposed mechanisms of action, and detailed, adaptable protocols for its application as a coating or dopant on high-performance cathodes such as Lithium Cobalt Oxide (LCO) and Nickel Manganese Cobalt Oxide (NMC).
Note: Direct experimental literature and quantitative performance data on ScF₃-modified cathodes are scarce. The information and protocols presented herein are based on theoretical advantages and adapted from established procedures for analogous metal fluoride coatings.
Theoretical Advantages and Proposed Mechanism of Action
Scandium Fluoride is predicted to offer several advantages as a cathode modification material, primarily by forming a stable, ionically conductive, and electronically insulating layer on the cathode surface.
Key Theoretical Benefits:
-
Suppression of Electrolyte Decomposition: The ScF₃ coating can act as a physical barrier, preventing direct contact between the highly reactive delithiated cathode surface and the organic electrolyte, thus mitigating oxidative decomposition of the electrolyte at high voltages.
-
HF Scavenging: Trace amounts of water in the electrolyte can react with the LiPF₆ salt to form hydrofluoric acid (HF), which attacks the cathode material, leading to transition metal dissolution and capacity fade. The fluoride ions in the ScF₃ coating may act as an HF scavenger, forming stable compounds and protecting the cathode structure.
-
Improved Structural Stability: By suppressing phase transitions at the surface of the cathode particles and reducing lattice strain during repeated charge-discharge cycles, an ScF₃ coating is expected to enhance the structural integrity of the cathode material, leading to improved cycling stability.
-
Reduced Cation Mixing: In nickel-rich NMC cathodes, migration of Ni²⁺ ions to the lithium layer (cation mixing) can impede lithium diffusion and increase impedance. A surface coating can help to suppress this phenomenon.
The proposed mechanism involves the formation of a thin, uniform ScF₃ layer that passivates the cathode surface, reducing side reactions while still allowing for efficient Li⁺ ion transport.
Caption: Proposed mechanism of ScF₃ coating on a cathode material.
Data Presentation: Performance of Metal Fluoride Coated Cathodes
While specific data for ScF₃ is not available, the following table summarizes the reported performance improvements for various cathode materials coated with other metal fluorides, which serves as a benchmark for the potential efficacy of ScF₃.
| Cathode Material | Coating Material | Coating Method | Key Performance Improvements |
| LiCoO₂ (LCO) | AlF₃ | Atomic Layer Deposition (ALD) | High specific capacity of 216 mAh/g at 4.7 V; 75.7% capacity retention after 100 cycles. |
| LiNi₀.₅Mn₀.₅O₂ | AlF₃ | Coprecipitation | 93% capacity retention after 50 cycles at a C/2 rate with a specific capacity of 175 mAh·g⁻¹. |
| Li-rich NMC | AlF₃ | Wet Chemical | Capacity retention of 83% with a specific discharge capacity of 182 mAh·g⁻¹ after 50 cycles at 4.8 V. |
| Li[Li₀.₂Mn₀.₅₄Ni₀.₁₃Co₀.₁₃]O₂ | LaF₃ | Chemical Deposition | Capacity retention increased from 85.1% to 94.8% after 100 cycles at 0.5 C. |
| LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NMC811) | PrF₃ | Wet Chemical | Capacity retention of 86.3% after 100 cycles at 1 C (up to 4.3 V), compared to 73.8% for pristine. |
Experimental Protocols
The following are detailed, adaptable protocols for the synthesis of ScF₃-modified high-performance cathodes.
Protocol 1: Wet Chemical Synthesis of ScF₃-Coated Cathode Material
This method is straightforward and scalable, involving the precipitation of ScF₃ onto the surface of the cathode powder.
Materials:
-
Cathode powder (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂, NMC811)
-
Scandium nitrate (B79036) hydrate (B1144303) (Sc(NO₃)₃·xH₂O)
-
Ammonium fluoride (NH₄F)
-
Deionized water
Procedure:
-
Disperse a known amount of cathode powder in deionized water or ethanol through ultrasonication for 30 minutes to ensure a homogeneous suspension.
-
In a separate beaker, dissolve a stoichiometric amount of Sc(NO₃)₃·xH₂O in deionized water. The amount should be calculated to achieve the desired weight percentage of ScF₃ coating (e.g., 1-3 wt%).
-
Slowly add the scandium nitrate solution to the cathode powder suspension under vigorous stirring.
-
Prepare a solution of NH₄F in deionized water with a molar ratio of F:Sc of 3:1.
-
Add the NH₄F solution dropwise to the suspension while maintaining vigorous stirring. A precipitate of ScF₃ will form on the surface of the cathode particles.
-
Continue stirring for 4-6 hours to ensure complete reaction and uniform coating.
-
Wash the coated powder several times with deionized water and then with ethanol by centrifugation or filtration to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at 80-100°C for 12 hours.
-
For improved coating adhesion and crystallinity, the dried powder can be annealed at 300-500°C for 2-4 hours in an inert atmosphere (e.g., Argon).
Caption: Workflow for wet chemical synthesis of ScF₃-coated cathodes.
Protocol 2: Sol-Gel Synthesis for ScF₃-Doped Cathode Material
This method allows for doping of scandium into the crystal lattice of the cathode material.
Materials:
-
Precursors for the desired cathode material (e.g., nitrates or acetates of Li, Ni, Mn, Co)
-
Scandium nitrate hydrate (Sc(NO₃)₃·xH₂O)
-
A fluoride source (e.g., LiF or NH₄F)
-
Chelating agent (e.g., citric acid or EDTA)
-
Solvent (e.g., deionized water, ethanol)
Procedure:
-
Dissolve stoichiometric amounts of the transition metal precursors and the scandium precursor in the chosen solvent. The amount of scandium precursor should correspond to the desired doping level (e.g., 0.5-2 mol%).
-
Add the chelating agent to the solution in a 1:1 molar ratio with the total metal ions to form a stable complex.
-
Stir the solution at 60-80°C until a transparent sol is formed.
-
Add the lithium and fluoride sources to the sol and continue stirring.
-
Evaporate the solvent slowly on a hot plate with continuous stirring to obtain a viscous gel.
-
Dry the gel in an oven at 120°C overnight to remove residual solvent, resulting in a precursor powder.
-
Grind the precursor powder and pre-calcine at 400-500°C for 4-6 hours in air.
-
Regrind the pre-calcined powder and perform a final calcination at 750-900°C (depending on the specific cathode material) for 10-15 hours in an oxygen atmosphere or air to form the final ScF₃-doped cathode material.
Protocol 3: Atomic Layer Deposition (ALD) for Ultra-thin ScF₃ Coating
ALD provides precise, atomic-level control over the coating thickness, resulting in a highly uniform and conformal layer.
Materials:
-
Cathode powder or fabricated cathode electrode
-
Scandium ALD precursor (e.g., a volatile organoscandium compound)
-
Fluorine ALD precursor (e.g., HF-pyridine or other reactive fluorine source)
-
Inert carrier gas (e.g., N₂, Ar)
Procedure:
-
Place the cathode powder or electrode into the ALD reactor chamber.
-
Heat the substrate to the desired deposition temperature (typically 150-300°C).
-
Introduce the scandium precursor into the reactor in a pulsed manner, allowing it to chemisorb onto the cathode surface.
-
Purge the reactor with the inert carrier gas to remove any unreacted precursor and byproducts.
-
Introduce the fluorine precursor into the reactor in a pulsed manner to react with the adsorbed scandium layer, forming a monolayer of ScF₃.
-
Purge the reactor again with the inert gas.
-
Repeat this cycle of precursor pulsing and purging until the desired coating thickness is achieved. The thickness can be precisely controlled by the number of ALD cycles.
Caption: Workflow for Atomic Layer Deposition of ScF₃ on cathodes.
Characterization of ScF₃-Modified Cathodes
To evaluate the effectiveness of the ScF₃ modification, a comprehensive suite of characterization techniques should be employed:
-
Structural and Morphological Analysis:
-
X-ray Diffraction (XRD): To confirm the crystal structure of the cathode material and identify any secondary phases.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the particle morphology and the uniformity and thickness of the ScF₃ coating.
-
Energy-Dispersive X-ray Spectroscopy (EDS): To map the elemental distribution and confirm the presence and distribution of Sc and F.
-
-
Electrochemical Performance Evaluation:
-
Galvanostatic Charge-Discharge Cycling: To determine the specific capacity, cycling stability, and coulombic efficiency.
-
Rate Capability Testing: To assess the performance at various C-rates.
-
Cyclic Voltammetry (CV): To investigate the electrochemical reaction kinetics and phase transitions.
-
Electrochemical Impedance Spectroscopy (EIS): To analyze the charge transfer resistance and ionic conductivity at the electrode-electrolyte interface.
-
Future Outlook
The application of ScF₃ as a coating or dopant for high-performance battery cathodes is a nascent field with significant potential. While experimental validation is critically needed, the theoretical benefits, by analogy to other metal fluorides, are compelling. Future research should focus on optimizing the synthesis parameters for ScF₃ modification, systematically evaluating its electrochemical performance on various cathode chemistries, and elucidating the precise mechanisms of performance enhancement through advanced in-situ and ex-situ characterization techniques. Such studies will be instrumental in determining the viability of ScF₃ as a key enabling material for the next generation of lithium-ion batteries.
Application Notes and Protocols for Scandium Fluoride in Anti-Reflective Optical Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium fluoride (B91410) (ScF₃) is an inorganic compound increasingly utilized in the fabrication of high-performance anti-reflective (AR) optical coatings. Its desirable optical properties, including a low refractive index and wide transparency range, make it a compelling material for reducing unwanted reflections from optical surfaces across the ultraviolet (UV), visible, and infrared (IR) spectra.[1][2][3] This is critical in a variety of scientific and medical applications, from enhancing the efficiency of imaging systems in microscopy and diagnostics to improving the performance of optical sensors and laser-based instrumentation used in drug development and analysis.
These application notes provide a comprehensive overview of the properties of scandium fluoride and detailed protocols for its deposition as a thin film for anti-reflective coatings.
Optical Properties of this compound
This compound's utility in AR coatings stems from its key optical characteristics:
-
Low Refractive Index: ScF₃ exhibits a low refractive index, which is a fundamental requirement for an effective anti-reflective coating.[1][2] A single-layer AR coating's performance is optimized when its refractive index is the geometric mean of the refractive indices of the surrounding medium (typically air, n ≈ 1) and the substrate. This compound's refractive index makes it a suitable candidate for achieving significant reflection reduction on a variety of common optical substrates.
-
Wide Transparency Range: Thin films of this compound are transparent over a broad spectral range, from the UV to the IR regions.[1][2][3] This allows for the fabrication of AR coatings that are effective across multiple wavelength bands, a crucial feature for many scientific instruments.
-
High Thermal Stability: this compound is a thermally stable material, which is advantageous for optical components that may be subjected to temperature fluctuations during operation or fabrication.[3]
Data Presentation: Optical Constants
The following table summarizes the refractive index of this compound at various wavelengths, which is critical for the design and modeling of anti-reflective coatings.
| Wavelength (nm) | Refractive Index (n) |
| 200 | ~1.55 |
| 300 | ~1.50 |
| 400 | ~1.48 |
| 500 | ~1.47 |
| 600 | ~1.46 |
| 700 | ~1.46 |
| 800 | ~1.46 |
Note: The refractive index values are approximated from graphical data and may vary depending on the deposition method and film density.
Anti-Reflective Coating Design with this compound
Anti-reflective coatings operate on the principle of thin-film interference. By carefully controlling the thickness and refractive index of one or more thin layers, reflected light waves can be made to destructively interfere, minimizing the overall reflection.
Single-Layer AR Coating
The simplest AR coating consists of a single layer of this compound. For optimal performance at a specific wavelength (λ₀), the optical thickness of the ScF₃ layer should be a quarter of the wavelength (λ₀/4). The ideal refractive index (n_c) for a single-layer AR coating on a substrate with refractive index (n_s) in air (n_air ≈ 1) is given by:
n_c = √(n_air * n_s)
While it is rare to find a material with the exact ideal refractive index, ScF₃'s low refractive index provides a significant reduction in reflectance for many common optical glasses and materials.
Multilayer AR Coating
To achieve broader bandwidth and lower reflectance than is possible with a single layer, multilayer coatings are employed. These typically consist of alternating layers of a low-refractive-index material like this compound and a high-refractive-index material. The design of these multilayer stacks can be complex and is typically performed using specialized software. A common high-index material paired with fluoride films is titanium dioxide (TiO₂).
Logical Relationship of a Two-Layer AR Coating
References
Application Notes and Protocols for Doping Scandium Fluoride with Rare-Earth Ions for Luminescence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of scandium fluoride (B91410) (ScF₃) nanocrystals doped with rare-earth ions (RE³⁺), focusing on their luminescent properties. The unique optical characteristics of these materials, particularly their upconversion and downconversion luminescence, make them promising candidates for applications in bioimaging, sensing, and photonics.
Introduction to Rare-Earth Doped Scandium Fluoride
This compound is an excellent host material for rare-earth ions due to its low phonon energy, which minimizes non-radiative relaxation and enhances luminescence efficiency.[1] When doped with specific rare-earth ions, such as Erbium (Er³⁺) and Ytterbium (Yb³⁺), ScF₃ nanocrystals can exhibit upconversion luminescence, converting near-infrared (NIR) radiation to visible light.[2][3] This property is particularly advantageous for biological applications as it allows for deeper tissue penetration and reduces autofluorescence from biological samples.[4]
Key Properties and Advantages:
-
Low Phonon Energy: Minimizes non-radiative decay, leading to higher luminescence quantum yields.
-
High Thermal and Chemical Stability: Ensures robust performance in various environments.[5]
-
Upconversion Luminescence: Enables NIR-to-visible light conversion, ideal for bioimaging and drug delivery applications.[2][4]
-
Tunable Emission: The emission wavelength can be tuned by selecting different rare-earth dopants.
Experimental Protocols
Synthesis of RE³⁺-Doped ScF₃ Nanocrystals
Two primary methods for the synthesis of rare-earth doped this compound nanocrystals are the hydrothermal and solvothermal methods. These techniques allow for the control of crystal size, morphology, and phase.[2][6]
2.1.1. Hydrothermal Synthesis Protocol (for Er³⁺, Yb³⁺ co-doped ScF₃)
This protocol describes a typical hydrothermal synthesis of ScF₃ nanocrystals co-doped with 2 mol% Er³⁺ and 20 mol% Yb³⁺.
Materials:
-
Scandium(III) oxide (Sc₂O₃, 99.99%)
-
Ytterbium(III) oxide (Yb₂O₃, 99.99%)
-
Erbium(III) oxide (Er₂O₃, 99.99%)
-
Hydrochloric acid (HCl, 37%)
-
Sodium fluoride (NaF, 99.9%)
-
Sodium dodecyl benzene (B151609) sulfonate (SDBS) (optional, as a surfactant)[2][3]
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
Dissolve appropriate amounts of Sc₂O₃, Yb₂O₃, and Er₂O₃ in concentrated HCl to form the corresponding chloride salts (ScCl₃, YbCl₃, ErCl₃). The solution is typically heated to ensure complete dissolution.
-
Evaporate the excess HCl to obtain the rare-earth chloride powders.
-
Prepare a 0.2 M aqueous solution of the rare-earth chlorides with the desired molar ratio (e.g., 78% Sc³⁺, 20% Yb³⁺, 2% Er³⁺).
-
-
Reaction Mixture:
-
In a typical synthesis, mix 10 mL of the 0.2 M rare-earth chloride solution with 20 mL of a 0.6 M NaF aqueous solution under vigorous stirring.
-
If a surfactant is used to control morphology, add SDBS to the NaF solution before mixing.[2][3]
-
Adjust the pH of the final solution. The pH can influence the morphology and crystalline phase of the resulting nanocrystals.[7][8][9][10][11]
-
-
Hydrothermal Reaction:
-
Product Collection and Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the product with deionized water and ethanol (B145695) several times to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at 60-80°C for several hours.
-
2.1.2. Solvothermal Synthesis Protocol
This protocol provides a general guideline for the solvothermal synthesis of RE³⁺-doped ScF₃ nanocrystals. Solvothermal synthesis is similar to the hydrothermal method but uses an organic solvent instead of water.[6]
Materials:
-
Scandium(III) nitrate (B79036) (Sc(NO₃)₃·xH₂O, 99.9%)
-
Ytterbium(III) nitrate (Yb(NO₃)₃·xH₂O, 99.9%)
-
Erbium(III) nitrate (Er(NO₃)₃·xH₂O, 99.9%)
-
Ammonium fluoride (NH₄F, 99.9%)
-
Ethanol or Ethylene (B1197577) glycol
-
Oleic acid (optional, as a capping agent)[12]
Procedure:
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of the rare-earth nitrates in ethanol or ethylene glycol to form a clear solution.
-
-
Reaction Mixture:
-
In a separate vessel, dissolve NH₄F in the same solvent.
-
Add the NH₄F solution dropwise to the rare-earth nitrate solution under constant stirring.
-
If using a capping agent like oleic acid, add it to the rare-earth nitrate solution before the addition of the fluoride source.[12]
-
-
Solvothermal Reaction:
-
Transfer the mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a temperature between 160°C and 200°C for 6 to 24 hours. The reaction temperature and time can be varied to control the particle size and crystallinity.[13]
-
-
Product Collection and Purification:
-
Follow the same collection and purification steps as in the hydrothermal method (centrifugation, washing with ethanol, and drying).
-
Characterization of Luminescent Properties
2.2.1. Photoluminescence Spectroscopy
-
Instrumentation: A fluorescence spectrophotometer equipped with a suitable excitation source (e.g., a 980 nm laser diode for upconversion measurements) and a sensitive detector (e.g., a photomultiplier tube).
-
Procedure:
-
Prepare a dispersion of the synthesized nanocrystals in a suitable solvent (e.g., ethanol or water).
-
Place the sample in a quartz cuvette.
-
Excite the sample with the 980 nm laser.
-
Record the emission spectrum in the visible range (typically 400-750 nm) to observe the upconversion luminescence. The characteristic green and red emission bands of Er³⁺ are expected around 525/540 nm and 655 nm, respectively.
-
2.2.2. Luminescence Quantum Yield Measurement
The absolute luminescence quantum yield (QY) can be determined using an integrating sphere setup.[14]
-
Instrumentation: A calibrated spectrofluorometer with an integrating sphere.
-
Procedure:
-
Measure the emission spectrum of the excitation source with the empty integrating sphere.
-
Measure the emission spectrum of the excitation source with the sample inside the integrating sphere but not in the excitation path.
-
Measure the emission spectrum of the sample directly excited by the light source inside the sphere.
-
The quantum yield is calculated by comparing the integrated intensity of the emitted photons to the integrated intensity of the absorbed photons.
-
2.2.3. Luminescence Lifetime Measurement
-
Instrumentation: A pulsed laser source (e.g., a pulsed 980 nm diode laser) and a time-correlated single-photon counting (TCSPC) system.
-
Procedure:
Data Presentation
The following tables summarize typical quantitative data for rare-earth doped fluoride nanocrystals. Note that specific values for ScF₃ may vary depending on the precise synthesis conditions and dopant concentrations.
Table 1: Synthesis Parameters for RE³⁺-Doped ScF₃ Nanocrystals
| Parameter | Hydrothermal Method | Solvothermal Method |
| Sc³⁺ Precursor | ScCl₃, Sc(NO₃)₃ | Sc(NO₃)₃, Sc-oleate |
| RE³⁺ Precursors | ErCl₃, YbCl₃ | Er(NO₃)₃, Yb(NO₃)₃ |
| Fluoride Source | NaF, NH₄F | NH₄F |
| Solvent | Water | Ethanol, Ethylene Glycol |
| Temperature | 180 - 220 °C | 160 - 200 °C |
| Time | 12 - 24 hours | 6 - 24 hours |
| pH | 4 - 9 | Not typically controlled |
| Surfactant/Capping Agent | SDBS, Citrate | Oleic Acid, PVP |
Table 2: Luminescence Properties of Er³⁺, Yb³⁺ Co-doped Fluoride Nanocrystals
| Property | Typical Value | Host Material Example | Reference |
| Upconversion Quantum Yield (UCQY) | 0.1% - 9% | NaYF₄:Yb,Er/NaYF₄:Lu | |
| Luminescence Lifetime (⁴S₃/₂ → ⁴I₁₅/₂) of Er³⁺ | ~100 - 500 µs | YOF: Yb³⁺, Er³⁺ | [5] |
| Luminescence Lifetime (⁴F₉/₂ → ⁴I₁₅/₂) of Er³⁺ | ~200 - 800 µs | YOF: Yb³⁺, Er³⁺ | [4][5] |
| Optimal Yb³⁺ Concentration | 15 - 20 mol% | NaGd(PO₃)₄:Yb,Er | [1] |
| Optimal Er³⁺ Concentration | 0.5 - 2 mol% | NaGd(PO₃)₄:Yb,Er | [1] |
Note: The quantum yield and lifetimes are highly dependent on the host material, particle size, surface defects, and dopant concentration. The values for ScF₃ are expected to be in a similar range to other fluoride hosts due to its low phonon energy.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for synthesis and characterization.
Upconversion Luminescence Signaling Pathway
Caption: Energy transfer upconversion in Yb³⁺/Er³⁺ system.
Factors Influencing Luminescence Properties
Caption: Factors affecting luminescence in doped ScF₃.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving green Yb3+/Er3+ upconversion luminescence by co-doping metal ions into an oxyfluoride matrix [biblio.ugent.be]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of the pH on the synthesis of reduced graphene oxide under hydrothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Editorial for the Special Issue: “Hydrothermal Synthesis of Nanoparticles” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solvothermal synthesis of well-dispersed NaMgF3 nanocrystals and their optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a back-thinned CCD detector - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Note: Protocol for Vacuum Deposition of Scandium Fluoride (ScF3) Thin Films
Audience: Researchers, scientists, and drug development professionals.
Introduction
Scandium Fluoride (ScF₃) is an inorganic compound notable for its unique material properties, which make it highly valuable in advanced technological applications. It is a white, crystalline solid with exceptional thermal stability and a high melting point.[1][2] One of its most significant characteristics is its transparency in the ultraviolet (UV) spectral region, making it a crucial material for optical coatings on lenses and mirrors.[1][3] Furthermore, ScF₃ exhibits negative thermal expansion (NTE) over a very wide temperature range (from 10K to 1100 K), a rare phenomenon with potential applications in creating materials with zero or controlled thermal expansion.[4]
This document provides a detailed protocol for the deposition of high-quality this compound thin films using vacuum deposition techniques, primarily focusing on thermal evaporation and electron-beam (e-beam) evaporation. These physical vapor deposition (PVD) methods are widely used for producing optical and electronic thin films.
Key Properties and Applications
This compound is sought after for its unique combination of optical, thermal, and mechanical properties.
-
Optical Properties: ScF₃ is prized for its high transparency in the UV range and a low refractive index, making it an excellent material for anti-reflection coatings.[1][3]
-
Thermal Properties: The material is exceptionally stable at high temperatures and possesses a low coefficient of thermal expansion; in fact, it shrinks upon heating over a wide temperature range.[2][4][5]
-
Mechanical Properties: Thin films of ScF₃ exhibit durable mechanical properties.[6]
-
Applications:
-
Optical Coatings: Used to create anti-reflective layers on lenses, mirrors, and other optical components to improve performance and longevity.[1][2][3]
-
Electronics: Employed in the manufacturing of semiconductors and other electronic components.[1][2]
-
Aerospace and Defense: Its thermal stability and optical characteristics are valuable for components in missile guidance systems and military optics.[3]
-
Other Uses: ScF₃ also finds use in catalysis, scintillation detectors, and is being researched for battery technology.[1]
-
Quantitative Data Summary
The properties of the source material and the resulting thin films are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | ScF₃ |
| Molar Mass | 101.95 g/mol |
| Appearance | White crystalline solid[1][2] |
| Density | 2.6 g/cm³ (for ALD films)[7] |
| Melting Point | High |
| Solubility in Water | Low / Insoluble[1][2] |
| Structure | Trigonal[1] |
Table 2: Recommended Parameters for Vacuum Evaporation of ScF₃
| Parameter | Thermal Evaporation | E-Beam Evaporation |
|---|---|---|
| Source Material | ScF₃ Granules (1-3 mm) | ScF₃ Granules or Pieces |
| Evaporation Source | Tantalum (Ta) or Molybdenum (Mo) Boat[8] | Molybdenum (Mo) or Tungsten (W) Crucible Liner[9] |
| Base Pressure | < 5 x 10⁻⁶ Torr | < 1 x 10⁻⁶ Torr[9] |
| Substrate Temperature | 150 - 300 °C[8] | 150 - 350 °C[4] |
| Deposition Rate | 0.1 - 0.5 nm/s (1 - 5 Å/s) | 0.05 - 0.2 nm/s (0.5 - 2 Å/s) |
| Source to Substrate Distance | 20 - 40 cm | 20 - 40 cm |
| Acceleration Voltage | N/A | 6 - 10 kV |
| Emission Current | N/A | 5 - 20 mA |
Table 3: Typical Properties of Deposited ScF₃ Thin Films
| Property | Typical Value / Range | Notes |
|---|---|---|
| Refractive Index | ~1.48 - 1.55 (@ 550 nm) | Varies with deposition conditions. Similar to other fluorides like DyF₃.[8] |
| Transparency Range | UV to mid-IR (~300 nm to 13 µm) | Similar to other rare-earth fluorides like CeF₃.[8] |
| Adhesion | Good on various substrates (Si, Glass, Quartz) | Can be improved with an adhesion layer (e.g., SiO, Y₂O₃) or substrate pre-treatment.[8] |
| Film Stress | Low to moderate tensile | Dependent on deposition parameters.[8] |
Experimental Workflow Diagram
The overall process for depositing and characterizing ScF₃ thin films is outlined in the workflow below.
References
- 1. This compound: Properties, Applications, and Future Prospects [stanfordmaterials.com]
- 2. How to Choose this compound Powder for Your Project? | Scandium [scandium.org]
- 3. Exploring The Uses And Benefits of this compound (ScF3) Powder - FUNCMATER [funcmater.com]
- 4. arxiv.org [arxiv.org]
- 5. A Comparative Thermodynamic Study of AlF3, ScF3, Al0.5Sc0.5F3, and In0.5Sc0.5F3 for Optical Coatings: A Computational Study [mdpi.com]
- 6. This compound [bayvillechemical.net]
- 7. Atomic Layer Deposition of ScF3 and ScxAlyFz Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mds.umicore.com [mds.umicore.com]
- 9. heegermaterials.com [heegermaterials.com]
Application Notes and Protocols: Scandium Fluoride as a Gain Medium in Solid-State Lasers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of scandium fluoride (B91410) (ScF₃) as a potential gain medium for solid-state lasers. It includes a summary of its material properties, spectroscopic data of doped ScF₃, and detailed protocols for crystal growth and characterization.
Introduction to Scandium Fluoride (ScF₃) for Laser Applications
This compound (ScF₃) is an inorganic compound with a unique crystal structure that makes it an interesting candidate as a host material for solid-state lasers. It possesses a simple cubic structure (ReO₃ type, space group Pm-3m) at ambient pressure and is known for its negative thermal expansion over a wide temperature range.[1] Its physical and optical properties, such as a low refractive index and high thermal conductivity, suggest its potential for use in high-power laser systems.[2]
Solid-state lasers utilize a crystalline or glass host material doped with active ions (e.g., rare-earth or transition metal ions) to provide optical gain.[2] The choice of the host material is critical as it influences the laser's efficiency, output power, and wavelength. Fluoride crystals, in general, are advantageous due to their low phonon energies, which can lead to higher quantum efficiencies for certain electronic transitions of dopant ions.
While research into ScF₃ as a laser host is still emerging, preliminary spectroscopic studies of doped ScF₃ crystals indicate its promise. This document summarizes the current state of knowledge and provides protocols for further research and development.
Material Properties of this compound
This compound possesses a combination of properties that are desirable for a solid-state laser host material. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Crystal Structure | Cubic (ReO₃ type) | [2] |
| Space Group | Pm-3m | [2] |
| Lattice Parameter (a) | 4.01401(3) Å | [2] |
| Density | 2.601(3) g/cm³ | [2] |
| Refractive Index (n_D) | 1.400(1) | [2] |
| Vickers Hardness (H_V) | ~2.6 GPa | [2] |
| Thermal Conductivity (k) | 9.6 W·m⁻¹·K⁻¹ at 300 K | [2] |
| Transparency Range | Up to 8.7 µm | [1] |
Spectroscopic Data of Doped this compound
The suitability of ScF₃ as a laser gain medium is determined by the spectroscopic properties of the dopant ions within its crystal lattice. The following tables summarize the available photoluminescence data for Cr³⁺ and Eu³⁺ doped ScF₃. It is important to note that comprehensive laser performance data, such as slope efficiency and output power, are not yet widely available in the literature for ScF₃-based gain media.
Table 3.1: Spectroscopic Properties of Cr³⁺:ScF₃
| Parameter | Value | Conditions | Reference |
| Photoluminescence (PL) Peak | ~850 nm | Room Temperature | [3] |
| Photoluminescence Excitation (PLE) Peaks | ~450 nm, ~625 nm | Room Temperature | [3] |
| Fluorescence Lifetime (τ) | Varies with Cr³⁺ concentration | Room Temperature, λ_em = 850 nm | [3] |
| - 0.5 mol% Cr³⁺ | ~55 µs | [3] | |
| - 1.0 mol% Cr³⁺ | ~50 µs | [3] | |
| - 4.0 mol% Cr³⁺ | ~40 µs | [3] | |
| - 7.0 mol% Cr³⁺ | ~35 µs | [3] |
Table 3.2: Spectroscopic Properties of Eu³⁺:ScF₃ (Submicroparticles)
| Parameter | Value | Conditions | Reference |
| Photoluminescence (PL) Peaks | ~590 nm, ~615 nm, ~650 nm, ~700 nm | Room Temperature, λ_ex = 394 nm | [4] |
| Fluorescence Lifetime (τ) | Increases with decreasing temperature | 1% Eu³⁺ concentration | [4] |
| - 80 K | ~6 ms | [4] | |
| - 300 K | ~4.5 ms | [4] | |
| - 450 K | ~3.5 ms | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of doped this compound crystals.
The growth of high-quality single crystals of doped ScF₃ is crucial for their application as laser gain media. The Bridgman and Czochralski methods are two common techniques for growing fluoride crystals from a melt.
4.1.1 Bridgman-Stockbarger Method for Doped ScF₃ Crystal Growth
The Bridgman-Stockbarger technique involves the directional solidification of a molten material in a sealed crucible.[5][6]
Protocol:
-
Raw Material Preparation:
-
Start with high-purity ScF₃ powder (e.g., 99.99%).
-
Select a suitable dopant source, such as the corresponding rare-earth or transition metal fluoride (e.g., CrF₃, YbF₃).
-
Mix the ScF₃ powder and the dopant fluoride in the desired molar ratio in a glovebox under an inert atmosphere to prevent contamination.
-
Thoroughly grind the mixture to ensure homogeneity.
-
-
Crucible Preparation and Loading:
-
Use a crucible made of a material that is inert to fluoride melts at high temperatures, such as platinum or vitreous carbon.[7]
-
The crucible should have a conical tip to promote the growth of a single seed crystal.
-
Load the mixed powder into the crucible and compact it to maximize the material density.
-
-
Furnace Setup and Growth Atmosphere:
-
Place the sealed crucible in a vertical Bridgman furnace with at least two temperature zones (a hot zone for melting and a cold zone for crystallization).[5]
-
Evacuate the furnace chamber and backfill with a high-purity inert gas (e.g., argon). To prevent pyrohydrolysis of the fluoride, a fluorinating atmosphere (e.g., CF₄) can be introduced.[8]
-
-
Crystal Growth:
-
Heat the furnace to a temperature above the melting point of ScF₃ (~1550 °C) to ensure the entire charge is molten.
-
Allow the melt to homogenize for several hours.
-
Slowly lower the crucible from the hot zone to the cold zone at a controlled rate (e.g., 1-5 mm/hour).[8] This initiates crystallization at the conical tip.
-
Maintain a stable temperature gradient between the two zones throughout the growth process.
-
-
Cooling and Crystal Retrieval:
-
After the entire melt has solidified, cool the furnace down to room temperature slowly (e.g., 20-50 °C/hour) to prevent thermal shock and cracking of the crystal.
-
Carefully remove the crucible from the furnace and extract the grown crystal.
-
Caption: Workflow for the Bridgman-Stockbarger crystal growth method.
4.1.2 Czochralski Method for Doped ScF₃ Crystal Growth
The Czochralski method involves pulling a single crystal from a melt.[3][9] This technique allows for the growth of large, high-quality crystals.
Protocol:
-
Raw Material and Seed Crystal Preparation:
-
Prepare the high-purity ScF₃ and dopant mixture as described for the Bridgman method.
-
A small, high-quality single crystal of ScF₃ (or another suitable material with a similar crystal structure) is required as a seed. The seed should be oriented along the desired crystal growth axis.
-
-
Furnace and Crucible Setup:
-
Place the raw material mixture into a crucible made of a high-melting-point, non-reactive material like iridium or platinum.
-
Position the crucible within a Czochralski crystal growth furnace, typically equipped with radio-frequency (RF) or resistance heating.
-
The furnace should have a controlled atmosphere capability (vacuum and inert gas).
-
-
Melting and Seeding:
-
Heat the crucible to melt the charge completely.
-
Lower the seed crystal, which is attached to a rotating pull rod, until it just touches the surface of the melt.
-
Allow the seed to partially melt to ensure a good interface with the growing crystal.
-
-
Crystal Pulling:
-
Slowly pull the seed crystal upwards (e.g., 0.5-3 mm/hour) while simultaneously rotating it (e.g., 5-20 rpm). The crucible may also be rotated, often in the opposite direction.
-
Careful control of the pulling rate, rotation speed, and temperature gradients is essential to maintain a stable crystal diameter.
-
-
Cooling and Removal:
-
Once the desired crystal length is achieved, slowly withdraw the crystal from the melt.
-
Cool the crystal and the furnace to room temperature over several hours to prevent thermal stress.
-
Remove the grown crystal from the pulling apparatus.
-
References
- 1. Growth from the Melt and Properties Investigation of ScF3 Single Crystals | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Czochralski method - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Note: Unraveling the Local Structure of Scandium Fluoride (ScF3) using X-ray Absorption Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract
Scandium fluoride (B91410) (ScF3) is a material of significant interest due to its simple cubic ReO3-type structure and its unusual property of negative thermal expansion (NTE) over a broad temperature range.[1][2][3][4] Understanding the local atomic arrangement and electronic structure is crucial to elucidating the mechanisms behind its unique properties. X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique ideal for this purpose, providing detailed information about the coordination environment, interatomic distances, and electronic states of the scandium atoms.[5][6] This application note provides a detailed overview of the characterization of ScF3 using XAS, including experimental protocols and data analysis.
Introduction to XAS for ScF3 Characterization
X-ray Absorption Spectroscopy (XAS) probes the electronic and local atomic structure of a specific element within a material. When an X-ray photon is absorbed by a core electron, the electron is excited to an unoccupied state or ejected as a photoelectron. The probability of this absorption is measured as a function of the incident X-ray energy, resulting in an XAS spectrum.
The XAS spectrum is typically divided into two regions:
-
X-ray Absorption Near-Edge Structure (XANES): This region, spanning from a few electron volts (eV) below to about 50 eV above the absorption edge, is sensitive to the formal oxidation state and coordination chemistry of the absorbing atom.[5][6][7] For ScF3, the Sc K-edge XANES provides information on the 1s → 4p transitions, with pre-edge features indicating the degree of p-d orbital mixing and local symmetry, while the Sc L-edge probes the 2p → 3d transitions, offering direct insight into the crystal field parameters.[5][6]
-
Extended X-ray Absorption Fine Structure (EXAFS): This region, extending from about 50 eV to 1000 eV above the edge, consists of oscillations that arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms.[7] Analysis of the EXAFS region can yield precise information on the interatomic distances, coordination numbers, and the degree of local disorder (Debye-Waller factor).[5][6][7]
In ScF3, XAS is particularly valuable for studying the dynamics of the Sc-F bonds and the correlated motion of the ScF6 octahedra, which are thought to be responsible for its negative thermal expansion.[1][3]
Experimental Protocols
A typical XAS experiment for the characterization of ScF3 involves sample preparation, data acquisition at a synchrotron facility, and subsequent data analysis.
The method of sample preparation depends on the specific XAS measurement technique.
-
For Transmission Mode (Sc K-edge):
-
Commercial ScF3 powder (purity ≥ 99.9%) is typically used.[5]
-
The powder is finely ground to ensure a homogenous particle size and to minimize thickness effects in the measurement.
-
The ground powder is then pressed into a pellet of uniform thickness.[8][9] The optimal thickness is calculated to achieve an absorption jump (Δμx) of approximately 1.
-
The pellet is mounted onto a sample holder, which may be part of a cryostat or furnace for temperature-dependent studies.
-
-
For Fluorescence Yield (FY) and Total Electron Yield (TEY) Modes (Sc L-edge):
-
For powder samples, the material can be mounted on conductive carbon tape.
-
Alternatively, for surface-sensitive TEY measurements, thin films of ScF3 can be prepared by thermal evaporation in ultra-high vacuum onto a suitable substrate like copper (Cu).[5]
-
XAS measurements are performed at synchrotron radiation facilities, which provide an intense and tunable X-ray beam.
-
Beamline Setup for Sc K-edge (~4492 eV):
-
Source: A bending magnet or wiggler/undulator at a synchrotron source.
-
Monochromator: A double-crystal monochromator, typically with Si(111) crystals, is used to select and scan the incident X-ray energy with a high resolution (e.g., 0.4-0.5 eV).[8][9]
-
Detectors:
-
Transmission Mode: Ionization chambers are placed before and after the sample to measure the incident (I₀) and transmitted (I₁) X-ray intensities. The absorption is calculated as ln(I₀/I₁).
-
Fluorescence Yield (FY) Mode: An energy-dispersive detector, such as a silicon drift detector, is placed perpendicular to the incident beam to collect the fluorescence photons emitted from the sample.[9] This mode is suitable for dilute or thick samples.
-
-
Environment: Measurements are often conducted under vacuum (e.g., 10⁻⁵ to 10⁻⁶ mbar) to reduce air scattering and absorption.[8][9]
-
Energy Range: The energy is scanned from approximately 4400 eV to 4600 eV to cover the pre-edge, XANES, and EXAFS regions.[9]
-
-
Beamline Setup for Sc L-edge (~400 eV):
-
Data Reduction and Normalization: The raw absorption data is corrected for background absorption and normalized to the absorption edge jump. This isolates the XAS signal from the atomic absorption background.
-
EXAFS Extraction: The smooth, atomic-like background is subtracted from the post-edge region of the normalized spectrum to extract the oscillatory EXAFS signal, χ(E).
-
Conversion to k-space: The energy scale (E) is converted to photoelectron wave number (k) using the equation: k = √[2m(E - E₀)/ħ²] where E₀ is the absorption edge energy. The extracted EXAFS signal, χ(k), is often weighted by k², or k³ to amplify the oscillations at high k.
-
Fourier Transform (FT): The k-weighted EXAFS data is Fourier transformed to yield a pseudo-radial distribution function (RDF). The peaks in the FT correspond to the coordination shells of atoms surrounding the absorbing Sc atom.
-
EXAFS Fitting: The FT data is fitted using the EXAFS equation, which models the backscattering from neighboring atoms. This fitting process, typically performed in R-space on the isolated first (and sometimes second) coordination shell, yields quantitative structural parameters.[5][6] For ScF3, the fit would typically include the first Sc-F shell and the second Sc-Sc shell.[5][6]
Data Presentation: XAS of ScF3
The following tables summarize quantitative data obtained from XAS studies of ScF3.
Table 1: Sc K-edge XANES Pre-edge Features for ScF3. [6]
| Feature | Energy Position (eV) | FWHM (eV) | Description |
| t₂g | 4494.3 | 1.3 | Dipole-forbidden 1s → 3d transition, indicative of non-local orbital mixing. |
| e₉ | 4496.0 | 1.4 | Dipole-forbidden 1s → 3d transition, indicative of non-local orbital mixing. |
| Splitting (e₉ - t₂g) | 1.7 | - | Crystal field splitting energy. |
Table 2: Sc L-edge XANES Features for ScF3. [5]
| Feature | Energy Position (eV) | Description |
| L₃ edge (2p₃/₂) | 401-405 | Electron transitions from the 2p₃/₂ core level to empty 3d states. |
| L₂ edge (2p₁/₂) | 405-408 | Electron transitions from the 2p₁/₂ core level to empty 3d states. |
| Spin-Orbit Splitting | ~4-3 | Energy difference between the L₃ and L₂ edges. |
Table 3: EXAFS Fitting Results for the First Coordination Shell of ScF3. [6]
| Parameter | Value | Description |
| Coordination Pair | Sc-F | First coordination shell. |
| Coordination Number (N) | 6 | Fixed based on the known crystal structure. |
| Interatomic Distance (R) | 2.01 Å | The distance between the central Sc atom and the neighboring F atoms. |
| Debye-Waller Factor (σ²) | 0.003 Ų | Mean square relative displacement, indicating the degree of thermal and static disorder. |
| Energy Shift (ΔE₀) | 4.3 eV | Correction to the theoretical threshold energy E₀. |
Note: The values presented are representative and can vary slightly depending on the specific experimental conditions (e.g., temperature) and data analysis procedures.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of an XAS experiment for ScF3 characterization.
Caption: Workflow for ScF3 characterization using XAS.
Conclusion
X-ray Absorption Spectroscopy is an indispensable tool for the detailed characterization of Scandium Fluoride. XANES analysis provides critical insights into the electronic structure, including the oxidation state and crystal field effects at the Sc site.[5][6] Meanwhile, EXAFS offers precise determination of the local atomic structure, such as Sc-F bond lengths and the degree of structural disorder.[1][6] This information is fundamental for understanding the material's properties, particularly the origin of its pronounced negative thermal expansion. The protocols and data presented here serve as a comprehensive guide for researchers employing XAS to investigate ScF3 and other related functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Pronounced negative thermal expansion from a simple structure: cubic ScF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical bonding effects in Sc compounds studied using X-ray absorption and X-ray photoelectron spectroscopies - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP04108E [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. arxiv.org [arxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Scandium Fluoride in Fluoride Glass Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of scandium fluoride (B91410) (ScF₃) in the manufacturing of fluoride glasses. This document details the effects of ScF₃ on the material properties of these glasses and provides protocols for their synthesis and characterization.
Introduction to Scandium Fluoride in Fluoride Glasses
Fluoride glasses, particularly heavy metal fluoride glasses (HMFG) like ZBLAN (ZrF₄-BaF₂-LaF₃-AlF₃-NaF), are renowned for their broad transmission range from the ultraviolet (UV) to the mid-infrared (mid-IR) spectrum, making them ideal for applications in fiber optics, lasers, and sensors.[1][2][3] this compound is a valuable additive in these glass systems, known for its ability to enhance thermal stability, mechanical strength, and optical performance.[4][5] Its unique property of negative thermal expansion can also be harnessed to tailor the overall thermal expansion of the glass composite.[6][7]
Effects of this compound on Fluoride Glass Properties
The incorporation of this compound into fluoride glass compositions can significantly modify their thermo-mechanical and optical properties.
Thermal Properties
The addition of ScF₃ can influence the thermal stability of fluoride glasses. While pure ScF₃ exhibits negative thermal expansion (shrinks upon heating) over a wide temperature range, its effect in a glass matrix is more complex and depends on the overall composition.[6][7] Computational studies on AlF₃-ScF₃ mixtures suggest that the thermal expansion coefficient can be tuned by varying the ScF₃ content.[6] It is theorized that ScF₃ can enhance the glass transition temperature (Tg), a critical parameter for the thermal stability and processing window of the glass.
Mechanical Properties
This compound is known to improve the hardness and durability of materials.[5] When incorporated into fluoride glasses, it is expected to enhance their mechanical robustness, a crucial factor for the longevity and reliability of optical fibers and other components.
Optical Properties
This compound is transparent over a wide spectral range, from the UV to the IR.[5][7] Its low refractive index (~1.5 for crystalline ScF₃) can be advantageous in designing optical components with specific refractive index profiles.[7][8] The addition of ScF₃ is not expected to negatively impact the transmission window of fluoride glasses and may even contribute to reduced scattering losses.
Quantitative Data Summary
The following tables summarize the known properties of this compound and a typical ZBLAN glass for comparison. Experimental data on the specific effects of varying ScF₃ concentrations in fluoride glasses is currently limited in publicly available literature.
Table 1: Properties of this compound (ScF₃)
| Property | Value | Reference |
| Molar Mass | 101.95 g/mol | [7] |
| Appearance | White crystalline solid | [5] |
| Density | 2.53 g/cm³ | [7] |
| Melting Point | 1552 °C | [7] |
| Refractive Index (n) | ~1.5 | [7] |
| Thermal Expansion Coefficient (α) | Negative over a wide temperature range | [6][7] |
Table 2: Typical Properties of ZBLAN Glass
| Property | Value | Reference |
| Composition | 53ZrF₄-20BaF₂-4LaF₃-3AlF₃-20NaF | [3] |
| Glass Transition Temperature (Tg) | 265 °C | [3] |
| Thermal Expansion Coefficient (α) | 20 x 10⁻⁶ /°C | [3] |
| Density | 4.50 g/cm³ | [3] |
| Refractive Index (n₁₅₅₀nm) | 1.49 | [3] |
| Transmission Range | 0.3 - 5.0 µm | [3] |
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis of this compound-containing fluoride glasses. Specific parameters may need to be optimized based on the desired final composition and properties.
Protocol 1: Synthesis of ScF₃-Doped ZBLAN Glass
1. Precursor Preparation:
- High-purity (≥99.99%) fluoride powders of ZrF₄, BaF₂, LaF₃, AlF₃, NaF, and ScF₃ are required.
- Calculate the molar ratios of the components for the desired glass composition.
- Thoroughly mix the powders in a controlled inert atmosphere (e.g., a glovebox with argon) to prevent contamination with oxygen and moisture.[9]
2. Melting and Fining:
- Transfer the mixed powders into a vitreous carbon or platinum crucible.[9]
- Place the crucible in a furnace with a controlled inert atmosphere.
- Slowly heat the furnace to a melting temperature of approximately 800-900 °C.[10]
- Hold the melt at this temperature for a sufficient time (e.g., 30-60 minutes) to ensure complete melting and homogenization (fining).[9][10]
3. Casting and Annealing:
- Quench the melt by pouring it into a preheated mold (e.g., brass or gold-coated stainless steel) to form a glass disc or rod. The mold temperature should be near the expected glass transition temperature to reduce thermal shock.
- Transfer the cast glass to an annealing furnace.
- Anneal the glass at a temperature slightly below its glass transition temperature for several hours to relieve internal stresses.
- Slowly cool the glass to room temperature.
Protocol 2: Synthesis of ScF₃-Containing Fluoroaluminate Glass
1. Precursor Preparation:
- Use high-purity (≥99.99%) fluoride powders of AlF₃, YF₃, CaF₂, BaF₂, SrF₂, MgF₂, and ScF₃.[11]
- Calculate and weigh the required amounts of each precursor based on the target composition.
- Mix the powders thoroughly in an inert atmosphere glovebox.
2. Melting and Fining:
- Place the powder mixture in a platinum or vitreous carbon crucible.
- Heat the crucible in a furnace under a controlled inert atmosphere to a melting temperature of approximately 900-1000 °C.
- Allow the melt to fine for 30-60 minutes to achieve homogeneity.
3. Casting and Annealing:
- Cast the molten glass into a preheated mold.
- Anneal the resulting glass sample in a furnace at a temperature just below its glass transition temperature for several hours.
- Cool the furnace slowly to room temperature.
Visualizations
Logical Workflow for this compound Glass Manufacturing
The following diagram illustrates the general workflow for manufacturing fluoride glasses containing this compound.
Caption: Workflow for this compound Glass Manufacturing.
Relationship between this compound and Fluoride Glass Properties
This diagram illustrates the key relationships between the addition of this compound and the resulting properties of the fluoride glass.
Caption: Influence of ScF₃ on Fluoride Glass Properties.
References
- 1. Exploring The Uses And Benefits of this compound (ScF3) Powder - FUNCMATER [funcmater.com]
- 2. researchgate.net [researchgate.net]
- 3. adelaide.edu.au [adelaide.edu.au]
- 4. How to Choose this compound Powder for Your Project? | Scandium [scandium.org]
- 5. This compound: Properties, Applications, and Future Prospects [stanfordmaterials.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. US5015281A - Method for preparing fluoride glasses - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. 2.7 μm emission of high thermally and chemically durable glasses based on AlF3 - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of ScF₃ Urchin-Like Microstructures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Scandium Fluoride (B91410) (ScF₃) urchin-like microstructures using the Gas-Solution Interface Technique (GSIT). This method offers a facile and effective route to produce these complex structures at room temperature without the need for catalysts or templates. The resulting microstructures are composed of radially assembled single-crystalline rods, which have potential applications in various fields, including bioimaging and materials science.
Experimental Protocols
The synthesis of ScF₃ urchin-like microstructures is achieved through the interfacial interaction between a scandium salt solution and a hydrofluoric acid (HF) atmosphere.[1]
Materials
-
Scandium(III) oxide (Sc₂O₃) (extra pure)
-
Hydrochloric acid (HCl) or Nitric acid (HNO₃) (dilute solution)
-
Concentrated hydrofluoric acid (40%, extra pure)
-
High-purity water (resistivity > 18 MΩ cm⁻¹)
-
Silicon wafers (for substrate)
Equipment
-
Teflon hermetically sealed reactor
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
Pipettes
-
Forceps
-
Optical microscope
-
Scanning Electron Microscope (SEM)
-
Transmission Electron Microscope (TEM)
-
X-ray Diffractometer (XRD)
Procedure: Gas-Solution Interface Technique (GSIT)
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of Scandium Chloride (ScCl₃) or Scandium Nitrate (Sc(NO₃)₃) by dissolving a stoichiometric amount of Sc₂O₃ in a dilute HCl or HNO₃ solution.
-
Adjust the concentration of the scandium salt solution to the desired value (e.g., 0.02 M for urchin-like structures).[2] The pH of the solution should be in the range of 1.0–3.0.
-
-
Reaction Setup:
-
Place a specific volume of the scandium salt solution into a Teflon hermetically sealed reactor.
-
Introduce a source of gaseous HF into the reactor's atmosphere. This is achieved by placing an open container of concentrated HF solution within the sealed reactor, ensuring it does not come into direct contact with the scandium salt solution.
-
-
Interfacial Reaction:
-
Allow the surface of the scandium salt solution to come into contact with the HF-containing atmosphere at room temperature.
-
The reaction time is a critical parameter that influences the morphology and size of the resulting structures. For urchin-like structures, reaction times of 30 to 60 minutes have been shown to be effective.[2]
-
-
Product Collection:
-
After the specified reaction time, a transparent, colorless film of ScF₃ will have formed on the surface of the solution.
-
Carefully transfer this film onto a silicon wafer substrate using forceps.
-
-
Washing and Drying:
-
Rinse the collected film thoroughly with high-purity water to remove any unreacted precursors.
-
Allow the film to dry at room temperature.
-
-
Characterization:
-
The morphology and structure of the synthesized ScF₃ urchin-like microstructures can be characterized using Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD).
-
Data Presentation
The following table summarizes the quantitative data obtained from the synthesis of ScF₃ urchin-like microstructures using the GSIT method. The morphology of the product is highly dependent on the concentration of the precursor solution and the reaction time.
| Parameter | Value | Outcome | Reference |
| Precursor | |||
| Scandium Salt | ScCl₃ or Sc(NO₃)₃ | - | |
| Scandium Salt Concentration | 0.01 M | Separated microclusters | |
| 0.02 M | Fractal network of urchin-like structures | [2] | |
| 0.01–0.10 M | Range for synthesis | ||
| Fluoride Source | Gaseous HF (from 40% solution) | - | |
| Reaction Conditions | |||
| Temperature | Room Temperature | - | |
| Reaction Time | 30 minutes | Rods with lengths of 3-4 µm | [2] |
| 60 minutes | Rods with lengths up to 6-7 µm | [2] | |
| 10 - 60 minutes | General processing time range | ||
| Product Characteristics | |||
| Morphology | Urchin-like structures composed of rods | - | [2] |
| Rod Dimensions | ca. 200 nm in thickness | - | [1] |
| up to 7 µm in length | - | [1] | |
| Crystal Structure | Mixed phase of cubic and tetragonal crystals | - |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of ScF₃ urchin-like microstructures via the Gas-Solution Interface Technique.
Caption: Experimental workflow for the synthesis of ScF₃ urchin-like microstructures.
Logical Relationship: Hypothesized Formation Mechanism
A proposed mechanism for the formation of the rod-like crystals that constitute the urchin-like structures involves a multi-step process at the gas-solution interface.
Caption: Hypothesized formation mechanism of ScF₃ urchin-like structures.
References
Application of Scandium Fluoride in Ceramic Capacitor Dielectrics: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The continuous drive for miniaturization and enhanced performance of electronic devices necessitates the development of advanced dielectric materials for ceramic capacitors. Barium titanate (BaTiO₃) and its derivatives are cornerstone materials for multilayer ceramic capacitors (MLCCs) due to their high dielectric constants.[1][2] Material properties are frequently tailored through the addition of dopants to meet specific performance criteria, such as those for Class I (e.g., C0G) and Class II (e.g., X7R) capacitors.[1][3] While extensive research has explored various oxide dopants, the use of fluoride (B91410) compounds, specifically Scandium Fluoride (ScF₃), remains a largely uncharted area with potential benefits.
This document provides a prospective analysis of the use of this compound in ceramic capacitor dielectrics. Due to a lack of direct experimental data on ScF₃ in this application, this note synthesizes information from studies on scandium oxide (Sc₂O₃) and fluoride-based additives in similar ceramic systems to project potential effects and outline hypothetical experimental protocols.
Theoretical Benefits of this compound Doping
The introduction of ScF₃ into a ceramic dielectric matrix like BaTiO₃ could offer a multi-faceted approach to property modification:
-
Influence of Scandium (Sc³⁺): As a rare earth element, scandium is known to influence the dielectric properties of perovskite ceramics. Studies on Sc₂O₃ doping in barium strontium titanate (BST) have shown that scandium can significantly reduce the dielectric constant at the Curie temperature.[4] For instance, a 4 mol% concentration of scandium in Ba₀.₇Sr₀.₃TiO₃ was found to decrease the dielectric constant by a factor of 12 compared to the undoped material.[4] This characteristic could be beneficial for developing high-stability dielectrics. In Ba(Zr₀.₁Ti₀.₉)O₃ ceramics, Sc₂O₃ doping has been observed to decrease the average grain size and the remnant polarization.[5]
-
Role of Fluorine (F⁻): Fluoride compounds, such as Lithium Fluoride (LiF), are recognized as effective sintering aids in BaTiO₃ ceramics.[6][7] The addition of LiF can lower the sintering temperature to around 900°C, which is significantly lower than that for pure BaTiO₃.[6][7] This reduction in sintering temperature can lead to energy savings and potentially enable the use of less expensive electrode materials. The mechanism involves the formation of a liquid phase during sintering, which enhances densification.[7]
Combining these effects, ScF₃ could potentially act as both a dielectric property modifier and a sintering aid, offering a unique avenue for developing novel ceramic capacitor dielectrics.
Quantitative Data Summary: Effects of Scandium and Fluoride Doping
The following tables summarize quantitative data from studies on Sc₂O₃ and LiF doping in BaTiO₃-based ceramics. This data is presented to provide a basis for predicting the potential impact of ScF₃.
Table 1: Effect of Scandium Oxide (Sc₂O₃) Doping on Dielectric Properties of Barium Strontium Titanate (Ba₀.₇Sr₀.₃TiO₃) [4]
| Dopant Concentration (mol%) | Curie Temperature (°C) | Dielectric Constant at Curie Temperature |
| 0 | 40 | ~12,000 |
| 4 (Sc) | 22 | ~1,000 |
Table 2: Effect of Scandium Oxide (Sc₂O₃) Doping on Properties of Ba(Zr₀.₁Ti₀.₉)O₃ Ceramics [5]
| Sc₂O₃ Content (mol%) | Average Grain Size (µm) |
| 0 | ~40 |
| >0.2 | ~5 |
Table 3: Effect of Lithium Fluoride (LiF) as a Sintering Aid on BaTiO₃ Ceramics [6]
| Sintering Additive | Sintering Temperature (°C) | Relative Density (%) | Relative Permittivity (εr) | Dielectric Loss (tan δ) |
| 2 wt% LiF-SrCO₃ | 900 | >98 | ~3160 | ~0.014 |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and characterization of ScF₃-modified ceramic capacitor dielectrics, based on established methods for similar materials.
Protocol 1: Synthesis of ScF₃-Doped BaTiO₃ Ceramic Powders via Solid-State Reaction
-
Precursor Materials:
-
Barium Carbonate (BaCO₃, 99.9% purity)
-
Titanium Dioxide (TiO₂, 99.9% purity)
-
This compound (ScF₃, 99.9% purity)
-
-
Procedure:
-
Calculate the required molar ratios of BaCO₃, TiO₂, and ScF₃ to achieve the desired doping concentrations (e.g., 0.5, 1.0, 2.0 mol% ScF₃).
-
Weigh the precursor powders accurately and place them in a zirconia milling jar with zirconia milling media.
-
Add ethanol (B145695) as a milling medium.
-
Ball mill the mixture for 24 hours to ensure homogeneity.
-
Dry the milled powder at 80°C for 12 hours to evaporate the ethanol.
-
Calcination: Heat the dried powder in an alumina (B75360) crucible at a rate of 5°C/min to 1100°C and hold for 4 hours.
-
After calcination, allow the furnace to cool naturally.
-
Grind the calcined powder lightly in an agate mortar to break up any agglomerates.
-
Protocol 2: Fabrication of ScF₃-Doped BaTiO₃ Ceramic Discs
-
Powder Preparation:
-
Take the calcined ScF₃-doped BaTiO₃ powder.
-
Add a 5 wt% solution of polyvinyl alcohol (PVA) as a binder.
-
Granulate the mixture by passing it through a 100-mesh sieve.
-
-
Pressing:
-
Press the granulated powder into discs of 10 mm diameter and 1-2 mm thickness using a hydraulic press at a pressure of 200 MPa.
-
-
Sintering:
-
Place the green pellets on a zirconia plate.
-
Heat the pellets in a furnace at a rate of 3°C/min to 600°C and hold for 1 hour to burn out the binder.
-
Increase the temperature at a rate of 5°C/min to the desired sintering temperature (e.g., a range from 900°C to 1300°C to study the effect of ScF₃ as a sintering aid) and hold for 2-4 hours.
-
Allow the furnace to cool to room temperature.
-
Protocol 3: Characterization of Dielectric Properties
-
Sample Preparation:
-
Polish the sintered ceramic discs to obtain smooth, parallel surfaces.
-
Apply silver paste to both faces of the discs to serve as electrodes.
-
Cure the silver paste by heating at 600°C for 30 minutes.
-
-
Measurements:
-
Measure the capacitance and dielectric loss (tan δ) of the samples using an LCR meter at various frequencies (e.g., 1 kHz, 10 kHz, 100 kHz, 1 MHz).
-
Conduct temperature-dependent dielectric measurements by placing the sample in a programmable furnace and recording the capacitance and dielectric loss over a temperature range (e.g., -55°C to 150°C).
-
Calculate the dielectric constant (εr) using the formula: εr = (C * d) / (ε₀ * A), where C is the capacitance, d is the thickness of the disc, A is the electrode area, and ε₀ is the permittivity of free space.
-
Visualizations
Caption: Experimental workflow for ScF₃-doped ceramic capacitor fabrication.
References
- 1. Understanding Ceramic Capacitors: MLCC, X7R, C0G, Y5V, NP0... » Electronics Notes [electronics-notes.com]
- 2. Ceramic capacitor - Wikipedia [en.wikipedia.org]
- 3. capacitorconnect.com [capacitorconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Scandium Fluoride as an Additive for Improving Aluminum Alloys
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium (Sc) is a potent grain refiner and strengthening agent for aluminum (Al) alloys. The addition of even small amounts of scandium can significantly enhance mechanical properties, including tensile strength, yield strength, and weldability, while also improving resistance to hot cracking and recrystallization. Scandium fluoride (B91410) (ScF₃) serves as a cost-effective and efficient carrier for introducing scandium into aluminum melts through an in-situ aluminothermic reduction process. These application notes provide a comprehensive overview of the effects of scandium fluoride on aluminum alloys, with a focus on the widely used A356 (Al-Si-Mg) casting alloy, and detail the experimental protocols for its application.
Mechanism of Action
The primary mechanisms by which scandium enhances aluminum alloys are:
-
Grain Refinement: During solidification, primary Al₃Sc particles precipitate from the melt. These particles have a crystal structure that is coherent with the α-Al matrix, making them excellent heterogeneous nucleation sites. This leads to a significantly finer and more equiaxed grain structure in the as-cast alloy.
-
Precipitation Hardening: During subsequent heat treatment (aging), fine, coherent, and uniformly dispersed Al₃Sc precipitates form within the aluminum matrix. These nano-sized precipitates effectively impede dislocation movement, leading to a substantial increase in the alloy's strength and hardness. When zirconium (Zr) is also present, it can form a shell around the Al₃Sc core, creating Al₃(Sc,Zr) dispersoids that are even more resistant to coarsening at elevated temperatures.[1]
Data Presentation
The following tables summarize the quantitative effects of scandium and this compound additions on the mechanical properties of A356 aluminum alloy.
Table 1: Effect of this compound Nanoparticle Addition on the Mechanical Properties of A356 Alloy
| ScF₃ Content (wt.%) | Ultimate Tensile Strength (MPa) | Elongation (%) | Hardness (HV) |
| 0 | 150 | 10.5 | 58 |
| 0.2 | 185 | 12.0 | 65 |
| 1.0 | 210 | 13.5 | 72 |
Data sourced from a study on A356 aluminum alloy matrix reinforced with ScF₃ nanoparticles, produced by ultrasonic dispersion in the melt followed by casting. The results show a significant improvement in mechanical properties with increasing ScF₃ content.
Table 2: Effect of Scandium Addition on the Tensile Properties of As-Cast A356 Alloy
| Sc Content (wt.%) | Ultimate Tensile Strength (MPa) | Yield Strength (MPa) | Elongation (%) |
| 0 | 136.03 | - | - |
| 0.1 | - | - | - |
| 0.2 | 172.94 | - | - |
| 0.3 | - | - | - |
| 0.4 | 119.48 | - | - |
Data from a study on the addition of scandium to A356 alloy via gravity die casting. The optimal tensile strength was achieved with a 0.2 wt.% Sc addition.[2][3]
Experimental Protocols
Preparation of Al-Sc Master Alloy via Aluminothermic Reduction of this compound
This protocol describes the in-situ formation of an Al-Sc master alloy, which can then be diluted into a larger melt to achieve the desired final scandium concentration.
Materials and Equipment:
-
Pure aluminum (ingots or granules)
-
This compound (ScF₃) powder
-
Flux (e.g., a mixture of KCl and NaCl)
-
Induction furnace or resistance furnace with a graphite (B72142) or silicon carbide crucible
-
Stirring rod (graphite or ceramic-coated)
-
Ingot mold (preheated)
-
Personal Protective Equipment (PPE): heat-resistant gloves, face shield, apron.
Procedure:
-
Melt Preparation:
-
Place the pure aluminum into the crucible and heat it in the furnace to 750-800°C, ensuring all the aluminum is molten.
-
Add the flux to the molten aluminum to form a protective layer that minimizes oxidation.
-
-
This compound Addition:
-
Carefully wrap the pre-weighed ScF₃ powder in aluminum foil to prevent it from floating on the melt surface.
-
Plunge the aluminum foil packet containing the ScF₃ deep into the molten aluminum using a preheated stirring rod.
-
Hold the packet under the surface until the aluminothermic reduction reaction is initiated. The reaction is exothermic and may cause some turbulence in the melt. The reaction is: 3Al + ScF₃ → AlF₃ + Al₃Sc
-
-
Stirring and Homogenization:
-
Gently stir the melt for 5-10 minutes to ensure a uniform distribution of the formed Al₃Sc particles and to facilitate the separation of the slag (containing AlF₃ and flux).
-
-
Slag Removal:
-
Carefully skim the slag from the surface of the melt using a preheated skimmer.
-
-
Casting:
-
Pour the molten Al-Sc master alloy into a preheated ingot mold.
-
Allow the master alloy to solidify completely.
-
Casting of Scandium-Modified A356 Alloy
Materials and Equipment:
-
A356 aluminum alloy ingots
-
Al-Sc master alloy (prepared as in Protocol 1) or direct addition of ScF₃
-
Furnace with crucible
-
Degassing unit (e.g., rotary impeller with argon)
-
Casting mold (e.g., permanent mold, sand mold)
-
PPE
Procedure:
-
Melting:
-
Charge the A356 alloy ingots into the furnace crucible and melt at a temperature of 720-750°C.
-
-
Alloying:
-
Add the calculated amount of Al-Sc master alloy to the molten A356 to achieve the target scandium concentration (e.g., 0.2 wt.%).
-
Alternatively, for direct addition, wrap the ScF₃ powder in aluminum foil and plunge it into the melt as described in Protocol 1. Ensure thorough stirring for homogenization.
-
-
Degassing:
-
Degas the molten alloy using a rotary impeller with argon gas for 10-15 minutes to remove dissolved hydrogen, which can cause porosity in the final casting.
-
-
Casting:
-
Skim any dross from the melt surface.
-
Pour the molten alloy into the preheated mold at a controlled rate to minimize turbulence and air entrapment.
-
Allow the casting to solidify and cool.
-
Heat Treatment of Sc-Modified A356 Alloy (T6 Temper)
The T6 heat treatment is a two-stage process involving solution treatment followed by artificial aging to achieve maximum strength.
Materials and Equipment:
-
As-cast Sc-modified A356 alloy components
-
Programmable heat treatment furnace
-
Quench tank with water at room temperature
-
Aging furnace
Procedure:
-
Solution Treatment:
-
Place the castings in the heat treatment furnace.
-
Heat the furnace to a solutionizing temperature of 535-545°C.
-
Hold the castings at this temperature for 4-6 hours to dissolve the soluble phases (like Mg₂Si) and homogenize the microstructure.
-
-
Quenching:
-
Rapidly transfer the hot castings from the furnace to the quench tank.
-
Quench the castings in water at room temperature to retain the dissolved elements in a supersaturated solid solution. The transfer time should be minimized (ideally less than 15 seconds) to prevent premature precipitation.
-
-
Artificial Aging (Precipitation Hardening):
-
After quenching, place the castings in an aging furnace.
-
Heat the furnace to an aging temperature of 155-165°C.
-
Hold the castings at this temperature for 4-6 hours to precipitate the fine strengthening phases (Mg₂Si and Al₃Sc).
-
After aging, allow the castings to cool to room temperature in air.
-
Mechanical Testing
Procedure:
-
Specimen Preparation:
-
Machine tensile test specimens from the heat-treated castings according to the specifications of ASTM B557. The dimensions of the gauge length and grip sections must be precise.
-
-
Tensile Testing:
-
Conduct the tensile tests using a universal testing machine in accordance with ASTM B557.
-
Apply a uniaxial tensile load at a constant strain rate until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
From the stress-strain curve, determine the Ultimate Tensile Strength (UTS), 0.2% offset Yield Strength (YS), and Elongation at fracture.
-
Visualizations
Caption: Experimental workflow for producing and testing ScF₃-modified aluminum alloys.
References
Application Notes and Protocols for Measuring Negative Thermal Expansion in Scandium Trifluoride (ScF3)
For: Researchers, scientists, and drug development professionals.
Introduction
Scandium Trifluoride (ScF3) is a material renowned for its pronounced negative thermal expansion (NTE) over a wide temperature range (approximately 10 K to 1100 K).[1][2][3][4] Unlike most materials that expand when heated, ScF3 contracts, a property attributed to the transverse thermal motion of fluorine atoms within its simple cubic ReO3-type structure.[1][2][4][5] This counterintuitive behavior makes ScF3 and materials like it valuable for creating composites with tailored thermal expansion, essential in applications requiring high dimensional stability across temperature fluctuations, such as in optical devices and semiconductors.[6]
These application notes provide detailed protocols for the experimental measurement of NTE in ScF3 using common solid-state characterization techniques: X-ray Diffraction (XRD), Neutron Diffraction, and Dilatometry.
Data Presentation: Quantitative Thermal Expansion of ScF3
The following tables summarize the coefficient of thermal expansion (CTE) for ScF3 under various conditions as reported in the literature.
Table 1: Coefficient of Linear Thermal Expansion (αL) of Bulk ScF3 at Various Temperatures.
| Temperature Range (K) | αL (ppm K⁻¹) | Measurement Technique | Reference |
| 60 - 110 | ≈ -14 | Neutron & X-ray Diffraction | [1][2][4] |
| 313 - 593 | -4.82 | X-ray Diffraction | [3] |
| Above ~1100 | Positive | X-ray Diffraction | [1][2] |
Table 2: Effect of Crystal Size on the Average Coefficient of Thermal Expansion (CTE) of ScF3.
| Sample Size | Average CTE (113 K - 313 K) (ppm K⁻¹) | Average CTE (313 K - 593 K) (ppm K⁻¹) | Measurement Technique | Reference |
| 1 µm | -9.49 | -4.82 | X-ray Diffraction | [3] |
| 0.3 µm | -8.35 | Not Reported | X-ray Diffraction | [3] |
| 80 nm | -6.92 | -2.51 | X-ray Diffraction | [3] |
Experimental Protocols
Variable-Temperature X-ray Diffraction (VT-XRD)
Objective: To determine the lattice parameters of ScF3 as a function of temperature and calculate the coefficient of thermal expansion.
Materials:
Equipment:
-
Powder X-ray diffractometer.
-
High-resolution detector.
-
Low-temperature device (e.g., Oxford Cryosystems Cryostream, 100-500 K).[1][2]
-
High-temperature furnace attachment (e.g., wire-wound or Linkam furnace, up to >1600 K).[1][2][8]
-
Inert gas supply (e.g., N2, He) or vacuum pump for high-temperature measurements to prevent oxidation.[6][8]
Protocol:
-
Sample Preparation:
-
Gently grind the ScF3 powder in a mortar and pestle to ensure a fine, homogeneous powder.
-
Load the powder into a suitable capillary. For high-temperature measurements (>1100 K), a platinum capillary is recommended to withstand the conditions.[1][2] Seal the capillary if necessary, especially for high-temperature runs to prevent sample degradation.
-
-
Instrument Setup:
-
Data Collection:
-
Cool or heat the sample to the starting temperature and allow it to thermally equilibrate.
-
Collect a diffraction pattern over a suitable 2θ range to capture a sufficient number of Bragg reflections for accurate lattice parameter refinement.
-
Increment the temperature in desired steps (e.g., 10-20 K) and allow for equilibration at each new temperature before collecting the next diffraction pattern.[9]
-
Repeat this process over the entire desired temperature range (e.g., 10 K to 1600 K).[1][3]
-
-
Data Analysis:
-
Perform Rietveld or Pawley refinement on each diffraction pattern to obtain the precise lattice parameter (a) at each temperature.
-
Plot the lattice parameter a as a function of temperature (T).
-
The linear coefficient of thermal expansion, αL, can be calculated from the slope of the lattice parameter vs. temperature curve using the formula: αL = (1/a₀) * (Δa/ΔT) where a₀ is the lattice parameter at a reference temperature.
-
Neutron Powder Diffraction
Objective: To accurately determine the crystal structure, including atomic positions and displacement parameters, as a function of temperature. Neutron diffraction is particularly sensitive to the positions of light atoms like fluorine.
Materials:
-
ScF3 powder.
-
Sample container (e.g., aluminum gas pressure cell).[10]
Equipment:
-
Neutron powder diffractometer (e.g., at a high-flux isotope reactor or spallation neutron source).[1][11]
-
Cryostat or furnace for temperature control (down to ~10 K).[1][12]
Protocol:
-
Sample Preparation:
-
Load a sufficient quantity of ScF3 powder (typically ~0.5 g or more) into the sample container.
-
-
Instrument Setup:
-
Place the sample container in the diffractometer's sample environment (cryostat/furnace).
-
Select the appropriate instrument configuration for high-resolution data collection.
-
-
Data Collection:
-
Cool the sample to the lowest desired temperature (e.g., 10 K) and allow for thermal equilibration.
-
Collect neutron diffraction data for a time sufficient to achieve good statistics.
-
Increment the temperature in steps, allowing for equilibration at each point, and collect data across the desired temperature range.
-
-
Data Analysis:
-
Perform Rietveld refinement of the neutron diffraction data at each temperature. This will yield lattice parameters, atomic positions, and anisotropic displacement parameters (ADPs).
-
The large, temperature-dependent transverse component of the fluoride (B91410) ADPs provides direct evidence for the rigid unit mode (RUM) model of NTE.[1][2]
-
Calculate the coefficient of thermal expansion from the refined lattice parameters as described in the XRD protocol.
-
Dilatometry
Objective: To directly measure the macroscopic change in length of a pressed ScF3 pellet as a function of temperature.
Materials:
-
ScF3 powder.
-
Pellet press.
Equipment:
-
Dilatometer with a suitable sample holder (e.g., alumina (B75360) or graphite) and pushrod.[13]
-
Furnace with controlled atmosphere capabilities (e.g., inert gas flow).[14]
Protocol:
-
Sample Preparation:
-
Press the ScF3 powder into a dense, solid pellet of a well-defined shape (e.g., cylindrical or rectangular) and measure its initial length (L₀) at room temperature. Sintering the pellet may be necessary to achieve sufficient mechanical stability, though care must be taken not to alter the phase.
-
-
Instrument Setup:
-
Place the ScF3 pellet into the dilatometer's sample holder.
-
Position the pushrod so that it makes contact with the sample under a small, constant contact force.[13]
-
Close the furnace and, if necessary, purge with an inert gas to prevent any potential reactions at high temperatures.
-
-
Data Collection:
-
Heat the sample according to a defined temperature program (e.g., a constant heating rate of 5 K/min).[13]
-
The instrument's displacement system will record the change in the sample's length (ΔL) as a function of temperature (T).
-
Collect data over the desired temperature range.
-
-
Data Analysis:
-
The instrument software will typically plot the relative change in length (ΔL/L₀) versus temperature.
-
The coefficient of linear thermal expansion (αL) is calculated from the slope of this curve: αL = (1/L₀) * (d(ΔL)/dT)
-
For ScF3, a negative slope will be observed over the NTE temperature range.
-
Mandatory Visualizations
Caption: Workflow for measuring NTE in ScF3 using VT-XRD.
Caption: The relationship between atomic vibrations and macroscopic NTE in ScF3.
References
- 1. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Pronounced negative thermal expansion from a simple structure: cubic ScF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Atomic Layer Deposition of ScF3 and ScxAlyFz Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. inis.iaea.org [inis.iaea.org]
- 9. Negative X-ray expansion in cadmium cyanide - Materials Horizons (RSC Publishing) DOI:10.1039/D0MH01989E [pubs.rsc.org]
- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 11. researchgate.net [researchgate.net]
- 12. impact.ornl.gov [impact.ornl.gov]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Troubleshooting & Optimization
How to control particle size in Scandium fluoride synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of scandium fluoride (B91410) (ScF₃), with a specific focus on controlling particle size.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the particle size of Scandium Fluoride (ScF₃) important?
A1: Controlling the particle size and distribution of ScF₃ powder is critical as it directly influences the material's reactivity, dispersion, and overall performance in various applications.[1] Smaller particles offer a higher surface-area-to-volume ratio, leading to increased reactivity, which is highly advantageous in catalysis.[1] For applications in optical coatings, electronics, and advanced ceramics, a uniform and precisely controlled particle size ensures consistent layering, desired optical properties like refractive index, and reliable mechanical strength.[1][2]
Q2: What are the primary methods for synthesizing this compound particles?
A2: Several methods are employed for ScF₃ synthesis, each offering different levels of control over particle size and morphology. The most common techniques include:
-
Chemical Precipitation: A widely used method involving the reaction of a soluble scandium salt (e.g., ScCl₃) with a fluoride source (e.g., HF) in a solution to precipitate ScF₃.[3][4]
-
Hydrothermal Synthesis: This method involves a chemical reaction in a sealed, heated aqueous solution, which can produce highly crystalline nanoparticles.[5][6][7]
-
Sol-Gel Process: This technique involves the conversion of a molecular precursor solution (sol) into a gel-like network containing the desired nanoparticles.[8]
-
One-Pot Colloidal Synthesis: This approach can produce high-quality, monodisperse nanocrystals.[9][10]
-
Gas–Solution Interface Technique (GSIT): A method that can yield unique morphologies like single-crystalline rods and urchin-like structures.[11][12]
Q3: What are the key experimental parameters that influence the final particle size of ScF₃?
A3: The final particle size is a result of the balance between nucleation and crystal growth rates. The key parameters that allow you to control this balance include:
-
Precursor Concentration: Higher concentrations can lead to faster nucleation and the formation of smaller particles, but may also cause aggregation.[13]
-
Temperature: Temperature affects both reaction kinetics and precursor solubility. Higher temperatures can increase the growth rate, leading to larger particles.[14][15]
-
Reaction Time: Longer reaction times generally allow for more crystal growth, resulting in larger particles.[11]
-
pH of the Solution: The pH can influence the surface charge of the particles, affecting their stability and tendency to agglomerate.[8]
-
Surfactants and Capping Agents: These amphiphilic molecules can adsorb to the surface of nanoparticles, preventing aggregation and controlling the growth rate, which helps in achieving smaller, more uniform particles.[16]
-
Solvent System: The choice of solvent can affect precursor solubility and reaction rates. Using mixed solvents, such as ethanol (B145695)/water, can be an effective way to control particle size.[17]
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Observed particle size is too large. | - Reaction temperature is too high.- Reaction time is too long.- Precursor concentration is too low, favoring growth over nucleation.- Inefficient mixing. | - Lower the reaction temperature to slow down crystal growth.- Reduce the overall reaction time.- Increase the precursor concentration to promote nucleation.- Ensure vigorous and uniform stirring throughout the reaction. |
| Observed particle size is too small. | - Precursor concentration is excessively high, leading to rapid nucleation.- Reaction temperature is too low.- Insufficient reaction time for crystal growth. | - Decrease the precursor concentration.- Increase the reaction temperature to encourage crystal growth.- Extend the reaction time to allow for particle coarsening. |
| Particle size distribution is broad (High Polydispersity). | - Inhomogeneous mixing or temperature gradients.- Continuous nucleation occurring throughout the reaction.- Particle aggregation (Ostwald ripening). | - Improve the stirring efficiency to ensure a homogeneous reaction environment.- Implement a "hot injection" method where one precursor is rapidly injected into the hot solvent containing the other precursor to achieve a single burst of nucleation.- Introduce a suitable surfactant or capping agent to stabilize the nanoparticles.[16][18] |
| Particles are heavily agglomerated. | - High surface energy of nanoparticles.- Insufficient electrostatic or steric repulsion between particles.- Inefficient washing process, leaving residual salts. | - Add a surfactant or polymer as a capping agent to provide steric hindrance.[19]- Adjust the pH of the solution to a value far from the isoelectric point to increase surface charge and electrostatic repulsion.- Use ultrasonication during or after the synthesis to break up agglomerates.- Ensure thorough washing of the precipitate with deionized water and/or ethanol to remove byproducts. |
Data Presentation
Table 1: Summary of the Influence of Key Synthesis Parameters on ScF₃ Particle Size
| Parameter | General Effect on Particle Size | Mechanism and Explanation |
| Precursor Concentration | Can decrease or increase | Higher concentration often leads to rapid nucleation and smaller initial particles. However, it can also lead to increased agglomeration if not properly controlled.[13] |
| Temperature | Increases | Higher temperatures increase the rate of crystal growth and can lead to larger, more crystalline particles.[14][15] |
| Reaction Time | Increases | Longer reaction times allow for the growth of existing nuclei (Ostwald ripening), resulting in a larger average particle size.[11] |
| pH | Influences stability and size | pH affects the surface charge of the particles. At the isoelectric point, particles tend to agglomerate, leading to larger effective sizes. Away from this point, electrostatic repulsion can lead to smaller, more stable particles.[8] |
| Surfactants/Capping Agents | Decreases and narrows distribution | These agents adsorb onto the particle surface, providing a protective layer that limits further growth and prevents aggregation, resulting in smaller, more uniform particles.[16] |
| Solvent System | Influences size | Changing the solvent (e.g., using an ethanol/water mixture) alters the solubility of precursors and the dielectric constant of the medium, which affects nucleation and growth rates, often leading to smaller particles compared to pure aqueous systems.[17] |
Experimental Protocols
Protocol 1: Co-Precipitation Synthesis of ScF₃ Nanoparticles
This protocol describes a basic method for synthesizing ScF₃ nanoparticles via chemical precipitation.[3]
-
Precursor Preparation:
-
Prepare a 0.1 M aqueous solution of scandium chloride (ScCl₃).
-
Prepare a 0.3 M aqueous solution of hydrofluoric acid (HF). Caution: HF is extremely corrosive and toxic. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE).
-
-
Reaction:
-
In a Teflon beaker, place the ScCl₃ solution and stir vigorously with a magnetic stirrer.
-
Slowly add the HF solution dropwise to the ScCl₃ solution at room temperature.
-
A white precipitate of ScF₃ will form immediately.
-
-
Aging:
-
Continue stirring the suspension for 1-2 hours at room temperature to allow the precipitate to age and for the reaction to complete.
-
-
Washing and Collection:
-
Collect the precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant and re-disperse the precipitate in deionized water.
-
Repeat the washing and centrifugation steps at least three times to remove any unreacted precursors and byproducts.
-
Perform a final wash with ethanol.
-
-
Drying:
-
Dry the final product in a vacuum oven at 60-80 °C for 12 hours.
-
Protocol 2: Hydrothermal Synthesis of ScF₃ Nanocrystals
This protocol is adapted from general hydrothermal methods for fluoride nanocrystals and offers good control over crystallinity.[6][20]
-
Precursor Preparation:
-
Dissolve scandium nitrate (B79036) (Sc(NO₃)₃·xH₂O) in deionized water to create a 0.2 M solution.
-
In a separate container, dissolve ammonium (B1175870) fluoride (NH₄F) in deionized water to create a 0.6 M solution.
-
-
Reaction Mixture:
-
Mix the scandium nitrate and ammonium fluoride solutions in a Teflon liner for a hydrothermal autoclave.
-
Optionally, add a surfactant like cetyltrimethylammonium bromide (CTAB) at this stage to control particle size.
-
Stir the mixture for 30 minutes.
-
-
Hydrothermal Treatment:
-
Seal the Teflon liner inside a stainless-steel autoclave.
-
Place the autoclave in an oven and heat to 180-200 °C for 12-24 hours.
-
-
Cooling and Collection:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the white product by centrifugation.
-
-
Washing and Drying:
-
Wash the product sequentially with deionized water and ethanol three times.
-
Dry the final ScF₃ nanocrystals in a vacuum oven at 70 °C overnight.
-
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Logical relationship between parameters and final particle size.
References
- 1. How to Choose this compound Powder for Your Project? | Scandium [scandium.org]
- 2. nanorh.com [nanorh.com]
- 3. Synthesis and Electrical Conductivity of Nanocrystalline this compound - Sorokina - Inorganic Materials [gynecology.orscience.ru]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Hydrothermal synthesis of rare-earth fluoride nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on the Fluorination Process of Sc2O3 by NH4HF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Controlled synthesis of high quality scandium-based nanocrystals as promising recyclable catalysts for silylcyanation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Controlled synthesis of high quality scandium-based nanocrystals as promising recyclable catalysts for silylcyanation reaction - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. Facile synthesis of this compound oriented single-crystalline rods and urchin-like structures by a gas–solution interface technique - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE01396E [pubs.rsc.org]
- 12. (PDF) Facile Synthesis of this compound Oriented [research.amanote.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Nanometrology: particle sizing and influence on the toxicological profile [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Surfactants: Recent advances and their applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. Synthesis and Size Control for Nanocrystalline Strontium Fluoride Powder by Precipitation in Ethanol/Aqueous Mixed Solvents-Academax [dingcan.academax.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Hydrothermal synthesis of Fe3 O4-ZnO nanocomposites for removing fluoride from water [ppam.semnan.ac.ir]
Technical Support Center: Scandium Fluoride (ScF₃) Optical Performance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optical characterization of scandium fluoride (B91410) (ScF₃).
Frequently Asked Questions (FAQs)
Q1: What are the expected optical properties of high-purity Scandium Fluoride (ScF₃)?
High-purity this compound is known for its excellent optical properties, particularly in the ultraviolet (UV) spectrum. It typically exhibits high transparency in the UV range, a low refractive index, and low optical absorption.[1][2] These characteristics make it a valuable material for optical coatings, such as anti-reflection layers on lenses and mirrors.[1]
Q2: What are the most common impurities in ScF₃ thin films and how do they affect optical performance?
The most prevalent impurities in ScF₃ thin films, particularly those produced by methods like atomic layer deposition (ALD), are hydrogen, carbon, and oxygen.[3][4][5] Oxygen is a particularly detrimental impurity in fluoride films. The formation of scandium oxyfluoride can lead to increased absorption, especially in the UV region, and a decrease in overall transmittance. This is due to the introduction of absorption bands within the material's bandgap. While specific quantitative data for ScF₃ is limited, studies on analogous fluoride materials like lanthanum fluoride (LaF₃) show a clear correlation between increased oxygen content and a rise in both refractive index and extinction coefficient.
Q3: How does the deposition temperature affect impurity levels in ScF₃ films?
Deposition temperature plays a crucial role in the incorporation of impurities. Generally, higher deposition temperatures can lead to purer films. For instance, in ScF₃ films deposited by ALD, the carbon content has been observed to decrease as the deposition temperature increases.[3] However, there is an optimal temperature range, as excessively high temperatures can lead to other issues like film stress or oxidation if the vacuum environment is not sufficiently controlled.[3]
Q4: My ScF₃ film appears hazy or shows high scattering. What could be the cause?
Haze or high scattering in ScF₃ films can be attributed to several factors:
-
Surface Roughness: A rougher film surface will scatter more light. The deposition process and parameters can significantly influence surface roughness.
-
Crystallinity: The crystalline structure of the film can affect scattering.
-
Impurities and Defects: Particulates or inclusions of impurity phases within the film can act as scattering centers.[6]
-
Substrate Quality: Imperfections on the substrate surface can be replicated in the growing film, leading to scattering.
Q5: The measured refractive index of my ScF₃ film is higher than expected. Why?
An unexpectedly high refractive index in ScF₃ films is often linked to the presence of oxygen impurities. The formation of scandium oxyfluoride results in a material with a higher refractive index compared to pure ScF₃. It is also possible that the film has a higher packing density than anticipated, which can be influenced by the deposition technique and parameters.
Troubleshooting Guides
Issue 1: Low Transmittance or High Absorption in the UV-Vis-NIR Spectrum
Symptoms:
-
The measured transmittance of the ScF₃ film is significantly lower than expected, especially in the UV region.
-
The absorption spectrum shows unexpected peaks or a broad absorption band.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxygen Contamination | Verify and improve the vacuum quality of your deposition chamber. A lower base pressure minimizes residual oxygen. Consider using a load-lock system to reduce atmospheric exposure. For evaporated films, a higher deposition rate can sometimes reduce the relative incorporation of residual gases.[7][8] |
| Use high-purity source material. Ensure the ScF₃ starting material has a low oxygen content. | |
| Perform post-deposition annealing in a controlled atmosphere. Annealing in an inert or fluorine-containing atmosphere can sometimes reduce oxygen-related defects, though care must be taken to avoid cracking. | |
| Hydroxyl (O-H) Group Incorporation | Minimize exposure to moisture. Fluoride films can be hygroscopic. Handle substrates and the deposition chamber in a low-humidity environment.[1] Consider in-situ measurements or transferring the sample to the characterization tool under vacuum or in a glovebox. |
| Perform a bake-out of the deposition chamber before deposition to remove adsorbed water. | |
| Incorrect Stoichiometry | Optimize deposition parameters. The ratio of scandium to fluorine can be affected by factors like substrate temperature and deposition rate. Non-stoichiometric films can exhibit increased absorption. |
| Substrate Absorption | Measure the transmittance of a bare substrate from the same batch as the one used for deposition to ensure it is not the source of the absorption. |
Issue 2: Inaccurate or Inconsistent Refractive Index and Thickness Measurements
Symptoms:
-
Wide variations in refractive index (n) and extinction coefficient (k) values across different measurements of the same sample.
-
The fitting of the experimental data (e.g., from ellipsometry) to the optical model is poor.
-
The calculated thickness is physically unrealistic.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Optical Model | Refine the optical model used for data fitting. For ScF₃, a Cauchy or Sellmeier model is often a good starting point for the transparent region. You may need to add a Gaussian or Lorentz oscillator to account for absorption from impurities. |
| Account for surface roughness. Add a surface roughness layer to your optical model. This is often modeled using an effective medium approximation (e.g., Bruggeman). | |
| Consider film inhomogeneity. If the film's properties change with thickness, a graded-index model may be necessary. | |
| Instrument Misalignment or Calibration Issues | Verify the alignment and calibration of your spectrophotometer or ellipsometer. Follow the manufacturer's instructions for calibration procedures. |
| Sample Contamination | Ensure the sample surface is clean before measurement. Dust, fingerprints, or other surface contaminants can significantly affect the results. |
| Backside Reflections (for transparent substrates) | If using a spectrophotometer, ensure the backside of the substrate is roughened or wedged to prevent backside reflections from interfering with the measurement. For ellipsometry, you may need to account for backside reflections in your model. |
Data Presentation
Table 1: Impurity Concentrations in ScF₃ Thin Films Deposited by ALD at Different Temperatures
| Deposition Temp. (°C) | Hydrogen (at. %) | Carbon (at. %) | Oxygen (at. %) |
| 250 | 3.0 | 0.5 | 1.6 |
| 275 | 2.8 | 0.4 | 1.4 |
| 300 | 2.5 | 0.3 | 1.2 |
| 325 | 2.2 | 0.2 | 1.0 |
| 350 | 2.0 | 0.2 | 0.9 |
Data synthesized from Atosuo, et al., Atomic Layer Deposition of ScF₃ and ScxAlyFz Thin Films.[3][4][5]
Table 2: Effect of Oxygen Impurity on the Optical Properties of LaF₃ Thin Films (Analogous to ScF₃)
| Oxygen to Fluorine Ratio (O/F) | Average Refractive Index (at 8-12 µm) | Average Extinction Coefficient (at 8-12 µm) | Average Transmittance (at 8-12 µm) |
| 0.055 | 1.339 | 0.001 | 58.1% |
| 0.082 | 1.385 | 0.008 | 56.3% |
| 0.115 | 1.421 | 0.015 | 54.7% |
| 0.138 | 1.452 | 0.022 | 53.1% |
| 0.160 | 1.478 | 0.030 | 52.2% |
Data adapted from "Dependence of Structural and Optical Performance of Lanthanum Fluoride Antireflective Films on O Impurities". This table illustrates the general trend expected for ScF₃.
Experimental Protocols
Protocol 1: Quantification of Oxygen and Carbon Impurities using X-ray Photoelectron Spectroscopy (XPS)
-
Sample Handling: Handle the ScF₃ coated substrate using clean, powder-free gloves in a low-particulate environment. If possible, transfer the sample to the XPS chamber under vacuum or in an inert gas environment to minimize surface contamination from atmospheric exposure.
-
Instrument Setup:
-
Use a monochromatic Al Kα or Mg Kα X-ray source.
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
-
Data Acquisition:
-
Acquire a survey spectrum (e.g., 0-1200 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Sc 2p, F 1s, O 1s, and C 1s regions.
-
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to determine the chemical states and areas of each element.
-
Use appropriate sensitivity factors for Sc, F, O, and C to calculate the atomic concentrations of each element.
-
To analyze the bulk of the film, a gentle Ar+ ion sputter can be used to remove the surface contamination layer. However, be aware that ion sputtering can preferentially sputter lighter elements and alter the stoichiometry. It is recommended to perform analysis at different sputter depths to assess the impurity distribution.
-
Protocol 2: Measurement of Refractive Index and Thickness using Variable Angle Spectroscopic Ellipsometry (VASE)
-
Sample Preparation: Ensure the sample surface is clean and free of dust or other particulates.
-
Instrument Setup:
-
Align the instrument according to the manufacturer's instructions.
-
Choose a suitable wavelength range for the measurement (e.g., 190-1700 nm for UV-Vis-NIR).
-
-
Data Acquisition:
-
Mount the sample on the stage and perform the sample alignment procedure.
-
Acquire ellipsometric data (Ψ and Δ) at multiple angles of incidence (e.g., 55°, 65°, 75°).
-
-
Data Modeling and Analysis:
-
Substrate Characterization: First, model the optical constants of the bare substrate if they are not already known.
-
Film Modeling:
-
Create a layer model consisting of the substrate and the ScF₃ film.
-
For the ScF₃ layer, use a suitable dispersion model such as the Cauchy or Sellmeier model for the transparent region.
-
Add a surface roughness layer on top of the ScF₃ film, modeled with an effective medium approximation.
-
If there is absorption, add one or more oscillator models (e.g., Gaussian or Lorentz) to the dispersion relation to account for absorption peaks.
-
-
Fitting: Perform a regression analysis to fit the model-generated Ψ and Δ data to the experimental data by varying the model parameters (e.g., film thickness, Cauchy parameters, oscillator parameters, roughness thickness). The quality of the fit is typically assessed by minimizing the Mean Squared Error (MSE).
-
Mandatory Visualizations
Caption: Workflow for impurity characterization in ScF₃ thin films.
Caption: Workflow for optical characterization of ScF₃ thin films.
Caption: Troubleshooting logic for low transmittance in ScF₃ films.
References
- 1. FTIR Moisture Interference: Mitigating Water Vapor Peaks [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. refractiveindex.info [refractiveindex.info]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Deposition Rate on Structure and Surface Morphology of Thin Evaporated Al Films on Dielectrics and Semiconductors | Materials Science [matsc.ktu.lt]
- 8. Sensitive Aluminum SPR Sensors Prepared by Thermal Evaporation Deposition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ScF3 Solid-Phase Fluorination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-phase fluorination of Scandium Oxide (Sc₂O₃) to Scandium Fluoride (B91410) (ScF₃) using Ammonium (B1175870) Bifluoride (NH₄HF₂).
Frequently Asked Questions (FAQs)
Q1: What is the general principle of solid-phase fluorination of Sc₂O₃ to ScF₃?
A1: Solid-phase fluorination of Sc₂O₃ with NH₄HF₂ is a method to produce high-purity ScF₃. The process involves the reaction of solid Sc₂O₃ with solid NH₄HF₂ at elevated temperatures. The reaction does not proceed directly but through a series of intermediate ammonium scandium fluoride compounds.
Q2: What are the key reaction intermediates in this process?
A2: The fluorination process begins at room temperature and proceeds through several key intermediates as the temperature increases.[1][2][3][4][5][6] The typical reaction pathway is: Sc₂O₃ + NH₄HF₂ → (NH₄)₃ScF₆ → NH₄ScF₄ → (NH₄)₂Sc₃F₁₁ → ScF₃
Q3: What is the optimal temperature and time for achieving high-purity ScF₃?
A3: High-purity ScF₃ (99.997 wt.%) can be successfully synthesized by fluorination at 400°C for a duration of 2 hours.[1][3][4][5][6]
Q4: Can the reaction proceed at lower temperatures?
A4: Yes, the fluorination reaction can be carried out at lower temperatures, but it may require a longer holding time to achieve a high conversion rate.[4] For instance, at 350°C, the reaction can be thoroughly completed with a sufficient holding time.[3][4]
Q5: What are the common challenges or side reactions in this process?
A5: A potential challenge is the formation of Scandium Oxyfluoride (ScOF), which can occur in other fluorination methods and negatively impact the purity and performance of the final ScF₃ product, particularly in high-end applications.[3] However, studies on the solid-phase fluorination with NH₄HF₂ indicate that ScOF is not produced during this process.[3][4] Incomplete conversion due to insufficient temperature or time is a more common issue.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of ScF₃ | 1. Inadequate Temperature: The reaction temperature may be too low for complete conversion. 2. Insufficient Reaction Time: The holding time at the target temperature might be too short. | 1. Increase Temperature: Gradually increase the fluorination temperature. A temperature of 400°C is recommended for optimal results.[1][3][4][5][6] 2. Extend Reaction Time: Increase the holding time at the set temperature. The fluorination rate increases significantly in the initial hours of the reaction.[3][6] |
| Presence of Intermediate Phases in Final Product | 1. Incomplete Decomposition: The temperature was not high enough or the time was not long enough to fully decompose the intermediate ammonium this compound compounds. | 1. Verify Temperature Profile: Ensure your furnace reaches and maintains the target temperature. 2. Increase Temperature/Time: Refer to the decomposition temperatures of the intermediates (approx. 200°C for (NH₄)₃ScF₆, 300°C for NH₄ScF₄, and 350°C for (NH₄)₂Sc₃F₁₁).[3][6] Hold the reaction at a temperature above 350°C, ideally 400°C, for at least 2 hours.[1][3][4][5][6] |
| Inconsistent Product Quality | 1. Non-uniform Heating: The sample may not be heated uniformly within the furnace. 2. Inhomogeneous Reactant Mixture: The initial mixture of Sc₂O₃ and NH₄HF₂ may not be well-mixed. | 1. Ensure Uniform Heating: Use a furnace with good temperature uniformity. Consider using a smaller sample size or a rotating furnace if available. 2. Thorough Mixing: Ensure the reactant powders are thoroughly mixed before heating to promote a uniform reaction. |
| Final Product is not a Pure White Powder | 1. Contamination: Impurities in the starting materials or from the reaction vessel. | 1. Use High-Purity Reactants: Start with high-purity Sc₂O₃ and NH₄HF₂. 2. Inert Reaction Environment: While not explicitly stated as necessary in all protocols, conducting the reaction under an inert atmosphere can prevent potential side reactions with atmospheric components. |
Data Presentation
Table 1: Effect of Fluorination Temperature on Fluorination Rate
| Temperature (°C) | Holding Time (h) | Fluorination Rate (%) |
| 250 | 3 | 51.60 |
| 300 | 3 | Not specified, but increases with temp |
| 350 | 3 | >98 (diffraction peaks for only ScF₃ observed) |
| 400 | 3 | 99.99 |
Data extracted from a study by Li et al. (2023).[3][4]
Table 2: Effect of Holding Time on Fluorination Rate at 350°C
| Temperature (°C) | Holding Time (h) | Fluorination Rate (%) |
| 350 | 0.5 - 2 | Significant increase |
| 350 | 2 - 4 | Slower increase |
| 350 | 3 | 98 |
Data extracted from a study by Li et al. (2023).[3][4][6]
Experimental Protocols
Detailed Methodology for Solid-Phase Fluorination of Sc₂O₃
This protocol is based on the successful synthesis of high-purity ScF₃.[1][3][4][5][6]
Materials:
-
Scandium Oxide (Sc₂O₃) powder
-
Ammonium Bifluoride (NH₄HF₂) powder
-
Crucible (material not specified, but should be inert to the reactants at high temperatures)
-
Tube furnace with temperature control
Procedure:
-
Reactant Preparation: Mix Sc₂O₃ and NH₄HF₂ powders in a specified mass ratio (e.g., a 1:3 mass ratio of Sc₂O₃ to NH₄HF₂ has been used successfully).[3][4] Ensure the powders are thoroughly homogenized.
-
Sample Loading: Place the mixed powder into a crucible.
-
Fluorination Reaction:
-
Cooling: After the holding time, allow the furnace to cool down to room temperature.
-
Product Collection: Carefully remove the crucible from the furnace and collect the resulting ScF₃ powder.
-
Characterization: Analyze the final product using techniques such as Powder X-ray Diffraction (PXRD) to confirm the crystal structure and purity, and Scanning Electron Microscopy (SEM) to observe the morphology.
Mandatory Visualization
Caption: Reaction pathway for ScF₃ solid-phase fluorination.
Caption: Experimental workflow for ScF₃ synthesis.
Caption: Relationship between temperature, time, and reaction outcome.
References
- 1. [PDF] Study on the Fluorination Process of Sc2O3 by NH4HF2 | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Study on the Fluorination Process of Sc2O3 by NH4HF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Scandium Fluoride (ScF₃) Production
Welcome to the technical support center for scandium fluoride (B91410) (ScF₃) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and handling of ScF₃.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up scandium fluoride production?
Scaling up ScF₃ production from laboratory to industrial scale presents several significant challenges:
-
High Production Costs: The extraction and purification processes for scandium are complex and energy-intensive, contributing to high costs.[1][2] The price of the precursor, high-purity scandium oxide (Sc₂O₃), is also a major cost driver.[3]
-
Purity Control: Achieving and maintaining high purity (e.g., >99.99%) is technically difficult.[1] Even trace impurities at parts-per-million (ppm) levels can degrade the material's performance in sensitive applications like optical coatings and semiconductors.[1][4] Common impurities include iron, aluminum, zirconium, and titanium, which are often co-extracted with scandium and are difficult to separate due to similar chemical properties.[5][6]
-
Supply Chain Volatility: The global supply of scandium is concentrated in a few regions, primarily China and Russia, making the supply chain vulnerable to geopolitical tensions and price fluctuations.[1] This instability can hinder long-term planning and investment in scaling up production.
-
Hazardous Reagents: Traditional synthesis methods often involve highly corrosive and toxic reagents like hydrofluoric acid (HF), which requires specialized equipment and stringent safety protocols, adding to the complexity and cost of production.[3][7][8]
-
Process Efficiency: Achieving high yields for ultra-high purity ScF₃ can be difficult, with some processes reporting yields below 65%.[1] Inefficient steps, such as multi-stage precipitation and dissolution, increase costs and the environmental footprint.[3][9]
Q2: My final ScF₃ product has low purity. What are the common causes and how can I troubleshoot this?
Low purity is a frequent issue. The source of contamination can be the raw materials, the process itself, or post-synthesis handling. Refer to the troubleshooting guide below for specific issues.
Q3: What are the safety considerations when working with fluorinating agents like hydrofluoric acid (HF) or ammonium (B1175870) bifluoride (NH₄HF₂)?
Safety is paramount. Hydrofluoric acid is extremely corrosive and toxic.[8][10][11] It can cause severe, delayed-onset burns that penetrate deep into tissues and can be fatal.[8][10] Always use HF in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical splash goggles with a face shield. An emergency response plan, including access to calcium gluconate gel, must be in place.
Ammonium bifluoride (NH₄HF₂) is a solid and considered a safer alternative to HF gas or aqueous solutions.[7] However, upon heating, it decomposes into toxic and corrosive ammonia (B1221849) (NH₃) and HF gas.[7] Therefore, all heating steps must be performed in a well-ventilated area or fume hood.
Q4: How should I properly store and handle high-purity ScF₃ powder?
To maintain purity, ScF₃ powder must be protected from moisture and airborne contaminants.[4] It should be stored in high-grade, airtight containers, often under an inert atmosphere like argon.[12][13] Vacuum packaging is also common.[12] Storage should be in a cool, dry, and well-ventilated place away from acids.[4][13] When handling, use gloves and protective eyewear in a clean environment, such as a glovebox or a cleanroom, to prevent contamination.[4]
Troubleshooting Guide
Issue 1: Low Yield During Precipitation/Crystallization
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify the stoichiometry of reactants. An excess of the precipitating agent is often required. - Ensure adequate reaction time and proper mixing to allow the reaction to go to completion. |
| Suboptimal pH | - The pH of the solution can significantly affect the solubility of this compound complexes.[3] - Carefully monitor and adjust the pH to the optimal range for ScF₃ precipitation while minimizing the precipitation of impurities. |
| High Product Solubility | - If using an anti-solvent crystallization method (e.g., with ethanol), ensure the correct volumetric ratio of anti-solvent to the strip liquor is used. Ratios of 0.8 have shown yields greater than 98%.[3][14] - For cooling crystallization, lower temperatures can reduce solubility, but yields may still be below 50%.[14][15] |
| Formation of Soluble Complexes | - Scandium can form various soluble fluoride complexes (e.g., [ScF₆]³⁻) depending on the fluoride ion concentration.[3] - Adjusting the concentration of the fluorinating agent can shift the equilibrium towards the desired insoluble ScF₃ product. |
Issue 2: Product Contamination with Oxygen (ScOF Formation)
| Potential Cause | Troubleshooting Steps |
| Hygroscopic Reagents | - Ammonium fluoride (NH₄F) is highly hygroscopic and can introduce water, leading to oxygen contamination in the final product.[7] - Use ammonium bifluoride (NH₄HF₂), which is less hygroscopic, as the fluorinating agent.[7] |
| Incomplete Fluorination | - Residual scandium oxide (Sc₂O₃) in the product indicates incomplete reaction. - Increase the reaction temperature and/or time. For solid-state fluorination with NH₄HF₂, temperatures of 400°C for 2 hours have shown to produce high-purity ScF₃.[7][16] |
| Atmospheric Moisture | - Performing the reaction or handling the product in a humid environment can introduce moisture. - Conduct experiments under an inert, dry atmosphere (e.g., argon or nitrogen). |
Issue 3: Metallic Impurities (Fe, Al, Zr, Ti) in Final Product
| Potential Cause | Troubleshooting Steps |
| Impure Scandium Source | - The primary source of impurities is often the initial scandium-containing solution or Sc₂O₃.[6] - Utilize higher purity starting materials. A reduction in impurities in the source material directly leads to a significant reduction in the final product.[17] |
| Co-precipitation | - Impurities with similar chemical properties, like Zr, Fe, and Al, can co-precipitate with scandium.[5][6] - Implement a scrubbing step prior to precipitation. For example, using a dilute HF solution (0.1 M or 0.5 M) can selectively remove impurities from a loaded resin before eluting the scandium.[18] - Optimize the pH of the solution to maximize the precipitation of ScF₃ while keeping impurity hydroxides or fluorides in solution. |
| Ineffective Separation | - Solvent extraction or ion exchange methods may not be selective enough.[6] - Choose a more selective extractant system. For example, systems like P507 + TBP and TRPO have been shown to be effective for producing high-purity scandium oxide.[19] |
Quantitative Data Summary
The following table summarizes key performance indicators for different ScF₃ production approaches.
| Parameter | Wet Process (Aqueous HF) | Solid-State Fluorination (NH₄HF₂) | Anti-Solvent Crystallization |
| Precursor | Sc₂O₃ | Sc₂O₃ | Scandium-rich strip liquor |
| Fluorinating Agent | Hydrofluoric Acid (HF) | Ammonium Bifluoride (NH₄HF₂) | Ammonium Fluoride (NH₄F) in solution |
| Typical Purity | Can be high, but risk of ScOF | >99.99% achievable[7][16] | ~95% (from pilot scale on industrial waste)[20] |
| Reported Yield | Method-dependent, often lower efficiency[7] | >99% fluorination rate at 400°C[7] | >98% recovery from strip liquor[3][14] |
| Key Challenge | Extreme hazard of HF; ScOF formation[7] | Requires precise temperature control to manage intermediate phases.[7] | Purity is dependent on the cleanliness of the strip liquor; co-precipitation of impurities.[5] |
Experimental Protocols & Workflows
Protocol: Solid-State Synthesis of ScF₃ from Sc₂O₃ using NH₄HF₂
This method avoids the use of aqueous HF and has been shown to produce high-purity ScF₃.[7]
Materials:
-
Scandium (III) oxide (Sc₂O₃) powder (>99.9% purity)
-
Ammonium bifluoride (NH₄HF₂) crystals (>98% purity)
Equipment:
-
Alumina or platinum crucible
-
Tube furnace with temperature control and inert gas flow (Argon or Nitrogen)
-
Mortar and pestle
-
Analytical balance
Procedure:
-
Mixing: Weigh Sc₂O₃ and NH₄HF₂ in a mass ratio of 1:3. A stoichiometric excess of NH₄HF₂ is used to ensure complete fluorination.[7]
-
Grinding: Thoroughly grind and mix the reactants in a mortar and pestle to ensure intimate contact.
-
Reaction:
-
Place the mixture in the crucible and position it in the center of the tube furnace.
-
Purge the furnace with an inert gas (e.g., argon) to remove air and moisture.
-
Heat the furnace to 400°C and hold for 2 hours.[7] The reaction proceeds through several intermediate phases, including (NH₄)₃ScF₆ and NH₄ScF₄, before decomposing to the final ScF₃ product.[7][16]
-
-
Cooling: After the reaction is complete, cool the furnace down to room temperature under a continuous inert gas flow.
-
Collection: Carefully collect the resulting white ScF₃ powder.
Workflow Diagrams
The following diagrams illustrate the overall production workflow and a troubleshooting decision process.
Caption: General workflow for this compound (ScF₃) production.
Caption: Troubleshooting guide for low-purity ScF₃.
References
- 1. Scium Fluoride Market 2025 Forecast to 2032 [24chemicalresearch.com]
- 2. techsciresearch.com [techsciresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. How to Choose this compound Powder for Your Project? | Scandium [scandium.org]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Study on the Fluorination Process of Sc2O3 by NH4HF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrofluoric Acid and Hydrogen Fluoride - Environmental Health and Safety - Purdue University [purdue.edu]
- 9. mdpi.com [mdpi.com]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 12. heegermaterials.com [heegermaterials.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. d-nb.info [d-nb.info]
- 15. Recovery of Scandium by Crystallization Techniques [open.metu.edu.tr]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Selective Scandium Elution from D2EHPA-Impregnated Ion-Exchange Resin After Metal Loading from Acidic Chloride Solutions | MDPI [mdpi.com]
- 19. Process Evaluation of Scandium Production and Its Environmental Impact [mdpi.com]
- 20. From Trace to Pure: Pilot-Scale Scandium Recovery from TiO2 Acid Waste - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Preventing Hygroscopic Effects in Scandium Fluoride (ScF₃)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling of anhydrous Scandium fluoride (B91410) (ScF₃) to mitigate its hygroscopic effects. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Is anhydrous Scandium fluoride hygroscopic?
A1: Yes, anhydrous this compound (ScF₃) is a hygroscopic material, meaning it readily absorbs moisture from the atmosphere.[1] This property requires that it be handled under controlled conditions to maintain its purity and performance. While some sources may describe ScF₃ as non-hygroscopic or stabilized, this typically refers to the hydrated form or the compound in a state where it is less reactive to ambient moisture.[2] For applications requiring high purity and anhydrous conditions, it is critical to treat ScF₃ as a moisture-sensitive compound.
Q2: What are the visible signs of moisture absorption in my ScF₃ powder?
A2: The most common visible sign of moisture absorption is the formation of clumps or caking in the powder.[3] The initially fine, free-flowing powder will become sticky and may form larger aggregates. While ScF₃ is only slightly soluble in water, significant moisture uptake can alter its physical and chemical properties.[4]
Q3: How does moisture contamination affect the performance of this compound?
A3: Moisture contamination can significantly degrade the quality and performance of ScF₃ in several ways:
-
Reduced Purity: Absorbed water can introduce impurities and may lead to the formation of scandium oxyfluoride, which can be detrimental in high-purity applications.
-
Inaccurate Measurements: The added weight from absorbed water will lead to inaccuracies when weighing the compound for reactions or formulation, affecting stoichiometry and concentration calculations.
-
Performance in Optical Coatings: In optical applications, moisture within the thin film can alter the refractive index and lead to a shift in the spectral profile of the coating.[5][6] Over time, this can cause instability in the performance of optical components.
-
Catalytic Activity: For catalytic applications, the presence of water can alter the surface chemistry of the ScF₃, potentially poisoning the catalyst or leading to unwanted side reactions.
Q4: What are the ideal storage conditions for anhydrous this compound?
A4: To prevent moisture absorption, anhydrous this compound should be stored in a cool, dry place, away from direct sunlight.[7] The container must be tightly sealed.[8] For optimal protection, it is highly recommended to store ScF₃ under an inert atmosphere, such as in a desiccator with a suitable drying agent (e.g., silica (B1680970) gel, phosphorus pentoxide) or inside a nitrogen- or argon-filled glovebox.[1]
Troubleshooting Guides
Issue 1: My this compound powder has formed clumps.
-
Cause: Clumping is a clear indication that the material has been exposed to ambient moisture. This can happen if the container was not sealed properly or if it was opened in a high-humidity environment.
-
Solution:
-
Assess the Severity: For minor clumping, the powder may still be usable for less sensitive applications after breaking up the clumps with a clean, dry spatula inside a controlled atmosphere (e.g., a glovebox).
-
Drying the Material: For more significant clumping, the powder should be dried. A common method for metal powders is vacuum drying at an elevated temperature. While specific data for ScF₃ is limited, a general starting point for similar metal powders is drying at 80-120°C for several hours under vacuum.[3] It is crucial to perform this in a controlled manner to avoid degradation.
-
Verification: After drying, it is recommended to verify the moisture content using an analytical technique like Karl Fischer titration to ensure it meets the requirements of your experiment.
-
-
Prevention: Always handle and store ScF₃ in a dry, inert atmosphere. Use a glovebox for weighing and sample preparation.
Issue 2: I suspect my experiment is failing due to moisture in the this compound, but the powder looks fine.
-
Cause: Even without visible clumping, ScF₃ can absorb enough moisture to affect sensitive experiments. This is especially true in applications where trace amounts of water can have a significant impact.
-
Solution:
-
Quantify Moisture Content: The most reliable way to confirm the presence of moisture is to measure it quantitatively. Karl Fischer titration is the recommended method for accurately determining trace amounts of water in solids.[9][10]
-
Use a Fresh or Newly Dried Sample: If moisture is confirmed, or as a precautionary measure, use a fresh, unopened container of anhydrous ScF₃ or dry the existing material as described in the protocol below.
-
-
Prevention: Do not leave containers of ScF₃ open to the atmosphere for any length of time. Weigh out the required amount quickly and reseal the container immediately. For the highest precision, perform all manipulations in a glovebox with low humidity levels.
Quantitative Data Summary
The following table summarizes key parameters for the handling and testing of this compound.
| Parameter | Value/Recommendation | Source |
| Storage Conditions | ||
| Atmosphere | Inert (Argon or Nitrogen) | [1] |
| Temperature | Room Temperature | [1] |
| Humidity | As low as possible (e.g., in a desiccator or glovebox) | [7][8] |
| Drying Parameters (General for Metal Powders) | ||
| Temperature | 80 - 120 °C | [3] |
| Duration | 3 - 4 hours | [3] |
| Atmosphere | Vacuum | [11] |
| Moisture Content Analysis | ||
| Method | Karl Fischer Titration | [9][10] |
| Titration Temperature (for similar fluorides) | 50 °C (may improve dissolution) | [12] |
| Solvent Additive (for similar fluorides) | Formamide (B127407) (may aid dissolution) | [1][12] |
Experimental Protocols
Protocol 1: Handling Anhydrous this compound in a Glovebox
This protocol outlines the standard procedure for safely handling anhydrous ScF₃ inside an inert atmosphere glovebox to prevent moisture exposure.
-
Preparation:
-
Ensure the glovebox atmosphere has low oxygen and moisture levels (typically <1 ppm).
-
All glassware, spatulas, and other equipment must be thoroughly dried in an oven (e.g., at 120°C overnight) and cooled in the glovebox antechamber before being brought into the main chamber.
-
-
Introducing ScF₃ into the Glovebox:
-
Place the sealed container of ScF₃ in the glovebox antechamber.
-
Evacuate and refill the antechamber with the glovebox's inert gas (e.g., nitrogen or argon) for a minimum of three cycles to remove atmospheric air and moisture.
-
-
Handling Inside the Glovebox:
-
Move the ScF₃ container into the main chamber.
-
Open the container only inside the glovebox.
-
Use a pre-dried spatula to weigh the desired amount of ScF₃ onto a pre-dried weighing boat or into a pre-dried vessel.
-
Tightly reseal the main container of ScF₃ immediately after use.
-
-
Sample Preparation:
-
Proceed with your experimental steps, such as dissolving the ScF₃ in an anhydrous solvent, within the glovebox.
-
-
Removing Samples from the Glovebox:
-
Seal the vessel containing your prepared sample.
-
Transfer the sealed vessel to the antechamber.
-
Evacuate and refill the antechamber before opening the outer door.
-
Protocol 2: Determination of Moisture Content by Karl Fischer Titration (General Procedure for Inorganic Fluorides)
This protocol provides a general method for determining the water content in ScF₃. Specific parameters may need to be optimized for your instrument and sample.
-
Instrument Preparation:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
The titration vessel should be conditioned to a dry state, with a stable, low drift rate.
-
-
Solvent Selection and Preparation:
-
Sample Preparation and Introduction:
-
All sample handling should be performed in a dry environment (e.g., a glovebox) to prevent absorption of atmospheric moisture.
-
Accurately weigh a suitable amount of ScF₃ powder into a dry weighing boat. The sample size will depend on the expected water content and the titrant concentration.
-
Quickly transfer the sample into the conditioned titration vessel.
-
-
Titration:
-
Start the titration. Ensure the sample dissolves completely during the titration. A stirring time of at least three minutes is recommended for similar salts.[1]
-
-
Calculation:
-
The instrument's software will calculate the water content based on the amount of titrant consumed. The result is typically expressed as a percentage or in parts per million (ppm).
-
-
Blank Measurement:
-
Perform a blank titration of the solvent to account for any residual moisture and correct the sample results accordingly.[1]
-
Visualizations
Below are diagrams illustrating key workflows and decision-making processes for handling this compound.
Caption: Experimental workflow for handling anhydrous ScF₃.
Caption: Decision tree for troubleshooting ScF₃ moisture issues.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. mdpi.com [mdpi.com]
- 3. How To Prevent Moisture Damage In Metal Powders: A Complete Guide - Heeger Metal - Specialist In Refractory Metals And Alloys [heegermetal.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. How to Choose this compound Powder for Your Project? | Scandium [scandium.org]
- 8. micromatter.com [micromatter.com]
- 9. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 10. news-medical.net [news-medical.net]
- 11. demstedpprodaue12.blob.core.windows.net [demstedpprodaue12.blob.core.windows.net]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: High-Purity Scandium Fluoride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of high-purity scandium fluoride (B91410) (ScF₃). Our goal is to help you minimize oxygen contamination and address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing Scandium Fluoride (ScF₃)?
A1: The main production technologies for ScF₃ starting from Scandium Oxide (Sc₂O₃) fall into three categories: wet, gas, and solid-phase fluorination.[1][2]
-
Wet Method: This involves using aqueous hydrofluoric acid (HF). While it doesn't require specialized equipment, it is often inefficient and can lead to a high content of scandium oxyfluoride (ScOF), which is a significant oxygen-containing impurity.[2]
-
Gas-Phase Fluorination: This method uses corrosive and poisonous gases like hydrogen fluoride (HF) or fluorine (F₂). It is a faster process but requires specialized equipment to handle the hazardous gases.[2]
-
Solid-Phase Fluorination: This is an economical and efficient method that typically uses ammonium (B1175870) bifluoride (NH₄HF₂) as the fluorinating agent. It is known to produce high-purity ScF₃ with fewer impurities and has lower equipment requirements.[2]
Q2: What are the main sources of oxygen contamination in ScF₃ synthesis?
A2: Oxygen contamination, primarily resulting in the formation of scandium oxyfluoride (ScOF), can arise from several sources:
-
Incomplete reaction of the starting oxide (Sc₂O₃): If the fluorination reaction does not go to completion, unreacted oxide will remain in the final product.
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Hydrolysis: Exposure of reactants or products to moisture (water) can lead to the formation of oxides or oxyfluorides. Ammonium fluoride (NH₄F), for instance, is highly hygroscopic and can introduce oxygen if used as the fluorinating agent.[2]
-
Atmospheric leaks: Inadequate inert atmosphere during the synthesis or handling can introduce oxygen and moisture.
-
Contaminated reagents: The purity of the starting materials, including the scandium source and the fluorinating agent, is crucial.
Q3: Why is Ammonium Bifluoride (NH₄HF₂) preferred for solid-phase fluorination?
A3: Ammonium bifluoride (NH₄HF₂) is a widely used fluorinating medium for several reasons. At room temperature, it is a solid with a very low partial pressure, making it relatively safe to handle.[2] Upon heating, it decomposes to produce HF gas in situ, which then acts as a powerful fluorinating agent.[1] This method is economical, efficient, and leads to fewer impurities compared to other methods.[2]
Q4: What is the general reaction pathway for the solid-phase fluorination of Sc₂O₃ with NH₄HF₂?
A4: The fluorination of Sc₂O₃ with NH₄HF₂ is a multi-step process that begins at room temperature and proceeds through several intermediate compounds as the temperature increases.[1][3][4] The generally accepted reaction sequence is:
-
Formation of (NH₄)₃ScF₆: Sc₂O₃ reacts with NH₄HF₂ at room temperature to form ammonium hexafluoroscandate ((NH₄)₃ScF₆).[1][3][4]
-
Decomposition to NH₄ScF₄: As the temperature increases to around 200-290°C, (NH₄)₃ScF₆ decomposes to form ammonium tetrafluoroscandate (NH₄ScF₄).[1][3]
-
Formation of (NH₄)₂Sc₃F₁₁: Further heating to around 300°C leads to the decomposition of NH₄ScF₄ to form (NH₄)₂Sc₃F₁₁.[1][3]
-
Final Decomposition to ScF₃: At approximately 350-400°C, (NH₄)₂Sc₃F₁₁ decomposes to yield the final product, pure this compound (ScF₃).[1][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Final product contains unreacted Sc₂O₃. | 1. Inadequate fluorination temperature. 2. Insufficient reaction time. 3. Incorrect mass ratio of reactants. | 1. Ensure the final fluorination temperature reaches at least 400°C.[1][3] 2. Increase the holding time at the final temperature to at least 2 hours.[1][3] 3. Use a stoichiometric excess of NH₄HF₂. A mass ratio of Sc₂O₃:NH₄HF₂ of 1:3 has been shown to be effective.[1] |
| Presence of Scandium Oxyfluoride (ScOF) in the final product. | 1. Use of a wet synthesis method with aqueous HF.[2] 2. Presence of moisture during the reaction. 3. Use of hygroscopic fluorinating agents like NH₄F without proper drying.[2] | 1. Switch to the solid-phase fluorination method using NH₄HF₂. 2. Ensure all starting materials are thoroughly dried before use. 3. Conduct the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen). |
| Low yield of ScF₃. | 1. Incomplete conversion of intermediates. 2. Loss of volatile intermediates at high heating rates. 3. Sublimation of the product at excessively high temperatures. | 1. Follow a step-wise heating program to ensure complete decomposition of each intermediate. 2. Employ a slow heating rate to prevent the loss of volatile ammonium fluoride compounds. 3. Avoid temperatures significantly above 400°C during the final decomposition step. |
| Final product is discolored (not a bright white powder). | 1. Contamination from the reaction vessel. 2. Impurities in the starting Sc₂O₃. | 1. Use high-purity, inert crucibles (e.g., platinum or glassy carbon). 2. Use high-purity (99.9% or higher) Sc₂O₃ as the starting material. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of High-Purity ScF₃
This protocol is based on the fluorination of Sc₂O₃ with NH₄HF₂.
Materials:
-
Scandium (III) Oxide (Sc₂O₃), 99.9%+ purity
-
Ammonium Bifluoride (NH₄HF₂), 99.9%+ purity
-
Inert gas (Argon or Nitrogen)
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Crucible (Platinum or glassy carbon)
-
Tube furnace with temperature control
Procedure:
-
Mixing of Reactants: In a glovebox under an inert atmosphere, thoroughly mix Sc₂O₃ and NH₄HF₂ in a 1:3 mass ratio.
-
Loading the Crucible: Transfer the mixture to a clean, dry crucible.
-
Fluorination and Decomposition:
-
Place the crucible in a tube furnace.
-
Purge the furnace with an inert gas.
-
Heat the furnace according to the following temperature program:
-
-
Cooling and Collection:
Data Presentation
Table 1: Effect of Fluorination Temperature on Fluorination Rate
| Fluorination Temperature (°C) | Fluorination Rate (k%) |
| 250 | 51.60 |
| 300 | Not specified, but intermediate phases are present |
| 350 | >99 |
| 400 | 99.99 |
Data extracted from a study on the fluorination of Sc₂O₃ with NH₄HF₂ for 3 hours.[1]
Visualizations
Logical Workflow for Troubleshooting Oxygen Contamination
Caption: Troubleshooting logic for diagnosing and addressing oxygen contamination in ScF₃ synthesis.
Reaction Pathway of Sc₂O₃ Fluorination
Caption: Thermal decomposition pathway for the synthesis of ScF₃ from Sc₂O₃ and NH₄HF₂.
References
Troubleshooting low yield in wet synthesis of Scandium fluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the wet synthesis of Scandium Fluoride (B91410) (ScF₃).
Frequently Asked Questions (FAQs)
Q1: What are the common wet synthesis methods for producing Scandium Fluoride (ScF₃)?
A1: The primary wet synthesis method involves the reaction of a scandium salt solution with a fluoride source, leading to the precipitation of ScF₃. A common approach is to first dissolve high-purity scandium oxide (Sc₂O₃) in a mineral acid, such as hydrochloric acid (HCl) or nitric acid (HNO₃), to produce a scandium salt solution (ScCl₃ or Sc(NO₃)₃). This solution is then treated with a fluoride source, typically hydrofluoric acid (HF), to precipitate this compound. The efficiency of this method can be influenced by various factors.[1][2]
Q2: My ScF₃ yield is significantly lower than expected. What are the potential causes?
A2: Low yields in ScF₃ wet synthesis can stem from several factors:
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Incomplete Precipitation: The reaction may not have gone to completion due to suboptimal reaction conditions.
-
Formation of Soluble Complexes: An excess of the fluoride source can lead to the formation of soluble hexafluoroscandate(III) anions ([ScF₆]³⁻), which reduces the amount of ScF₃ that precipitates.[3]
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Precursor Quality: The purity of the initial scandium oxide or the prepared scandium salt solution can impact the final yield.
-
Suboptimal pH: The pH of the reaction medium can influence the precipitation equilibrium.
-
Product Loss During Work-up: this compound precipitate may be lost during the washing and drying phases.
Q3: How does the concentration of the fluoride source affect the yield?
A3: The stoichiometry of the fluoride source is critical. While a sufficient amount of fluoride ions is necessary to precipitate ScF₃, a significant excess can be detrimental. Excess fluoride ions can react with the precipitated ScF₃ to form soluble complex anions like [ScF₆]³⁻, thereby reducing the overall yield of the solid product.[3] Careful control of the molar ratio of scandium to fluoride is therefore essential for maximizing the yield.
Q4: What is the optimal pH range for the precipitation of ScF₃?
A4: The initial pH of the scandium salt solution before the addition of the fluoride source is typically maintained in the acidic range, between 1.0 and 3.0.[1] This pH helps to prevent the formation of scandium hydroxide (B78521) and other hydrolysis products, which could contaminate the final product and complicate the precipitation process.
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields in the wet synthesis of this compound.
| Symptom | Potential Cause | Recommended Action |
| Low to no precipitate forms after adding the fluoride source. | 1. Insufficient Fluoride Source: The amount of fluoride added is not enough to initiate precipitation. 2. Highly Soluble Scandium Precursor: The concentration of the scandium salt solution is too low. 3. Incorrect pH: The pH is too low, potentially hindering precipitation. | 1. Verify Stoichiometry: Recalculate and ensure the correct molar ratio of the fluoride source to the scandium salt. 2. Increase Concentration: Prepare a more concentrated scandium salt solution.[1] 3. Adjust pH: Carefully adjust the pH of the scandium salt solution to be within the 1.0-3.0 range before adding the fluoride source.[1] |
| Initial precipitate dissolves upon adding more fluoride source. | Formation of Soluble [ScF₆]³⁻ Complex: An excess of the fluoride source is causing the precipitated ScF₃ to redissolve.[3] | Control Fluoride Addition: Add the fluoride source dropwise with constant stirring. Use a fluoride ion-selective electrode to monitor the fluoride concentration and avoid a large excess. |
| The final product is discolored or shows impurities in analysis. | 1. Contaminated Precursors: The initial Sc₂O₃ or the acid used was not of high purity.[4] 2. Formation of Hydroxides: The pH of the scandium salt solution was too high, leading to the co-precipitation of scandium hydroxide. | 1. Use High-Purity Reagents: Ensure the use of high-purity Sc₂O₃ and analytical grade acids.[1] 2. Maintain Acidic pH: Ensure the pH of the scandium salt solution is below 3.0 before precipitation.[1] |
| Significant loss of product during washing and filtration. | 1. Fine Precipitate Particles: The precipitate particles are too small and pass through the filter medium. 2. Aggressive Washing: Excessive washing with water may lead to some dissolution of the slightly soluble ScF₃.[3] | 1. Optimize Precipitation Conditions: Adjusting the rate of addition of the precipitating agent and the stirring speed can influence particle size. Allowing the precipitate to age in the mother liquor may also help in particle growth. 2. Controlled Washing: Wash the precipitate with deionized water, but avoid excessively large volumes. Consider washing with a solvent in which ScF₃ is less soluble, if compatible with the downstream application. |
Experimental Protocols
Protocol 1: Preparation of Scandium Chloride (ScCl₃) Solution
-
Materials: High-purity Scandium Oxide (Sc₂O₃), concentrated Hydrochloric Acid (HCl), deionized water.
-
Procedure: a. Weigh the desired amount of Sc₂O₃ powder. b. In a fume hood, slowly add a stoichiometric amount of concentrated HCl to the Sc₂O₃ powder in a suitable reaction vessel. The reaction is exothermic. c. Stir the mixture gently until all the Sc₂O₃ has dissolved, resulting in a clear solution of ScCl₃. d. Dilute the solution with deionized water to achieve the desired concentration (e.g., 0.01–0.10 M).[1] e. Adjust the pH of the solution to be within the range of 1.0-3.0 using dilute HCl or a suitable buffer.[1]
Protocol 2: Wet Precipitation of this compound (ScF₃)
-
Materials: Prepared ScCl₃ solution, concentrated Hydrofluoric Acid (HF, 40%).
-
Procedure: a. Place the prepared ScCl₃ solution in a Teflon or other HF-resistant beaker and stir continuously. b. In a fume hood with appropriate personal protective equipment, slowly add a stoichiometric amount of 40% HF solution dropwise to the stirring ScCl₃ solution. c. A white precipitate of ScF₃ will form. d. Continue stirring for a specified period (e.g., 30-60 minutes) to ensure complete precipitation. e. Collect the precipitate by filtration using an appropriate filter paper. f. Wash the precipitate with deionized water to remove any soluble byproducts. g. Dry the collected ScF₃ precipitate in a vacuum oven at a suitable temperature.
Visual Troubleshooting Guide
Caption: A logical workflow for diagnosing and resolving low yield in ScF₃ wet synthesis.
Caption: A standard experimental workflow for the wet synthesis of this compound.
References
- 1. Facile synthesis of this compound oriented single-crystalline rods and urchin-like structures by a gas–solution interface technique - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE01396E [pubs.rsc.org]
- 2. Study on the Fluorination Process of Sc2O3 by NH4HF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. How to Choose this compound Powder for Your Project? | Scandium [scandium.org]
Technical Support Center: Optimization of ScF₃ Precursor Ratios for Complete Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Scandium Fluoride (B91410) (ScF₃). It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data on precursor ratios to ensure a complete and successful reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Scandium Fluoride (ScF₃)?
A1: The most prevalent methods for synthesizing ScF₃ include solid-state reaction (fluorination of Scandium Oxide, Sc₂O₃, with Ammonium (B1175870) Bifluoride, NH₄HF₂), hydrothermal synthesis, and Atomic Layer Deposition (ALD).[1][2][3] The solid-state reaction is often favored for its efficiency and scalability.[1]
Q2: What are the typical precursors used in the solid-state synthesis of ScF₃?
A2: The standard precursors for the solid-state synthesis of ScF₃ are Scandium Oxide (Sc₂O₃) and Ammonium Bifluoride (NH₄HF₂).[1][4]
Q3: What is the theoretical molar ratio of Sc₂O₃ to NH₄HF₂ for the complete conversion to ScF₃?
A3: The balanced chemical equation for the reaction is:
Sc₂O₃ + 6NH₄HF₂ → 2ScF₃ + 6NH₄F + 3H₂O[1]
Based on this stoichiometry, the theoretical molar ratio of Sc₂O₃ to NH₄HF₂ is 1:6.
Q4: Are there any intermediate phases formed during the solid-state synthesis of ScF₃?
A4: Yes, the reaction proceeds through several intermediate ammonium this compound phases. The fluorination begins at room temperature with the formation of (NH₄)₃ScF₆. As the temperature increases, this intermediate decomposes sequentially to form NH₄ScF₄ and then (NH₄)₂Sc₃F₁₁, before finally yielding pure ScF₃ at higher temperatures.[1][5]
Q5: What are the key parameters that influence the purity and yield of ScF₃ in the solid-state method?
A5: The critical parameters include the mass ratio of the precursors (Sc₂O₃ and NH₄HF₂), the fluorination temperature, and the reaction time.[1][4] An excess of the fluorinating agent (NH₄HF₂) is generally recommended to ensure a complete reaction.[1]
Q6: What are the common characterization techniques used to confirm the synthesis of ScF₃?
A6: The synthesized ScF₃ is typically characterized using Powder X-ray Diffraction (PXRD) to confirm the crystal structure and phase purity.[1][5][6] Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HRTEM) are used to analyze the morphology and particle size.[1][2][5] Inductively Coupled Plasma (ICP) analysis can be used to determine the elemental composition and purity.[1]
Troubleshooting Guides
Q1: My final product contains unreacted Sc₂O₃. What could be the cause?
A1: The presence of unreacted Sc₂O₃ in your final product is a strong indication of an incomplete reaction. Here are the likely causes and solutions:
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Insufficient Fluorinating Agent: The most common reason is an inadequate amount of NH₄HF₂. The theoretical mass ratio of Sc₂O₃ to NH₄HF₂ is approximately 1:2.47.[1] However, due to the sublimation of NH₄HF₂ during heating, a slight excess is recommended.
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Solution: Increase the mass ratio of Sc₂O₃ to NH₄HF₂. A ratio of 1:3 has been shown to promote a more complete reaction.[1]
-
-
Low Reaction Temperature or Insufficient Time: The conversion to ScF₃ requires a specific temperature profile to ensure the complete decomposition of intermediate phases.
Q2: The PXRD pattern of my product shows intermediate phases like (NH₄)₃ScF₆ or NH₄ScF₄. How can I obtain pure ScF₃?
A2: The detection of intermediate ammonium this compound phases indicates that the thermal decomposition process is incomplete.
-
Cause: The reaction temperature was not high enough, or the heating time was too short to drive the decomposition of these stable intermediates.
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Solution: Increase the final reaction temperature and/or extend the holding time at the final temperature. For instance, holding the reaction at 400°C for 2 hours is reported to yield pure ScF₃.[1] A step-wise heating process can also be beneficial to control the decomposition of intermediates.
Q3: My ScF₃ product appears to be contaminated with oxygen, possibly as ScOF.
A3: Oxygen contamination, leading to the formation of scandium oxyfluoride (ScOF), can be a problem, particularly when using certain fluorinating agents or in the presence of moisture.[1]
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Cause: The use of hygroscopic fluorinating agents like NH₄F or the presence of moisture in the reaction environment can lead to oxygen contamination.[1] While the NH₄HF₂ route is less prone to this, it can still occur if the starting materials are not dry or if there is atmospheric leakage.
-
Solution:
-
Use high-purity, dry precursors.
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Ensure the reaction is carried out in a controlled, inert, or vacuum atmosphere to minimize exposure to moisture and oxygen.
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Solid-phase fluorination using NH₄HF₂ is generally an effective method to avoid ScOF formation.[1]
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Q4: The particle size of my hydrothermally synthesized ScF₃ is not uniform.
A4: In hydrothermal synthesis, controlling the morphology and size distribution of the resulting crystals can be challenging.
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Cause: Several factors can influence the nucleation and growth of crystals, including precursor concentration, reaction time and temperature, and the presence of surfactants.
-
Solution:
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Optimize the concentration of your scandium precursor (e.g., Sc(NO₃)₃) and the fluorinating agent (NH₄HF₂).
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Experiment with different reaction times and temperatures.
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Consider the use of a surfactant, such as sodium dodecyl benzene (B151609) sulfonate (SDBS), to control the morphology and achieve more uniform nano/microcrystals.[7]
-
Data Presentation
Table 1: Effect of Sc₂O₃:NH₄HF₂ Mass Ratio on Final Product Composition
| Sc₂O₃:NH₄HF₂ Mass Ratio | Reaction Temperature (°C) | Reaction Time (h) | Final Product Composition | Reference |
| 1:2.5 | 350 | 3 | ScF₃ and unreacted Sc₂O₃ detected by PXRD. | [1] |
| 1:3 | 350 | 3 | Pure ScF₃ detected by PXRD. | [1] |
Table 2: Temperature-Dependent Formation of Intermediates and Final Product in Solid-State Synthesis
| Temperature (°C) | Predominant this compound Phase(s) | Reference |
| Room Temperature | (NH₄)₃ScF₆ | [1][5] |
| ~200 - 290 | NH₄ScF₄ | [1] |
| ~300 - 350 | (NH₄)₂Sc₃F₁₁ and ScF₃ | [1] |
| 400 | Pure ScF₃ | [1][5] |
Experimental Protocols
Solid-State Synthesis of ScF₃ from Sc₂O₃ and NH₄HF₂
This protocol describes the synthesis of high-purity ScF₃ via the solid-phase fluorination of Sc₂O₃.
Materials:
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Scandium(III) oxide (Sc₂O₃), 99.9% purity
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Ammonium bifluoride (NH₄HF₂), 99.9% purity
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Crucible (e.g., platinum, nickel, or alumina)
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Tube furnace with programmable temperature control
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Inert gas supply (e.g., Argon)
Procedure:
-
Precursor Preparation: Weigh Sc₂O₃ and NH₄HF₂ in a mass ratio of 1:3. A slight excess of NH₄HF₂ is used to ensure complete fluorination and to compensate for any sublimation.[1]
-
Mixing: Thoroughly mix the powders in an agate mortar to ensure a homogeneous mixture.
-
Reaction Setup: Place the mixed powder into a crucible and position it in the center of the tube furnace.
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Fluorination:
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Purge the tube furnace with an inert gas (e.g., Argon) to remove air and moisture.
-
Heat the furnace according to the following temperature program:
-
-
Cooling and Collection: After the reaction is complete, cool the furnace down to room temperature under the inert gas flow. The resulting white powder is ScF₃.
Characterization:
-
Confirm the crystal structure and phase purity of the final product using Powder X-ray Diffraction (PXRD).
-
Analyze the morphology and particle size using Scanning Electron Microscopy (SEM).
-
Determine the elemental composition and purity using Inductively Coupled Plasma (ICP) analysis.
Hydrothermal Synthesis of ScF₃
This protocol outlines the synthesis of single-crystalline ScF₃ cubes using a hydrothermal method.
Materials:
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Scandium(III) nitrate (B79036) (Sc(NO₃)₃), analytical grade
-
Ammonium bifluoride (NH₄HF₂), analytical grade
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
In a typical synthesis, dissolve 0.001 mol of Sc(NO₃)₃ in deionized water.
-
In a separate container, dissolve 0.0015 mol of NH₄HF₂ in deionized water.
-
-
Mixing: Add the NH₄HF₂ solution to the Sc(NO₃)₃ solution under constant stirring.
-
Hydrothermal Reaction:
-
Transfer the resulting solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 180°C for 24 hours.
-
-
Cooling and Collection:
-
Allow the autoclave to cool down naturally to room temperature.
-
Collect the white precipitate by centrifugation.
-
Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
-
Drying: Dry the final product in an oven at 60°C for several hours.
Characterization:
-
Analyze the crystal structure using Powder X-ray Diffraction (PXRD).
-
Examine the morphology and size of the crystals using Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HRTEM).[2]
Mandatory Visualization
Caption: Workflow for the solid-state synthesis of ScF₃.
Caption: Workflow for the hydrothermal synthesis of ScF₃.
Caption: Phase transformation pathway in solid-state ScF₃ synthesis.
References
- 1. Study on the Fluorination Process of Sc2O3 by NH4HF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Electrical Conductivity of Nanocrystalline this compound - Sorokina - Inorganic Materials [gynecology.orscience.ru]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How to Choose this compound Powder for Your Project? | Scandium [scandium.org]
- 7. Morphology Controllable Synthesis of ScF3:Er3+, Yb3+ Nano/Sub-Microncrystals by Hydrothermal/Solvothermal Process - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing sublimation of Scandium fluoride during thermal processing
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the sublimation of Scandium Fluoride (B91410) (ScF₃) during thermal processing.
Frequently Asked Questions (FAQs)
Q1: What is sublimation and why is it a concern for Scandium Fluoride (ScF₃)?
A1: Sublimation is a phase transition where a substance changes directly from a solid to a gas, bypassing the liquid phase. For this compound, this is a significant concern during high-temperature thermal processing, such as in the preparation of scandium metal or alloys.[1] Excessive sublimation can lead to material loss, inaccurate stoichiometric ratios in reactions, and contamination of furnace components.
Q2: At what temperatures does ScF₃ begin to sublimate significantly?
A2: While ScF₃ has a high melting point of 1552 °C and a boiling point of 1607 °C, its sublimation can become significant at temperatures well below its melting point, particularly under vacuum conditions.[2][3] The rate of sublimation is directly related to the temperature and the pressure of the surrounding environment.
Q3: How does the processing atmosphere (e.g., vacuum vs. inert gas) affect ScF₃ sublimation?
A3: The processing atmosphere plays a crucial role. A vacuum will lower the pressure, which significantly increases the rate of sublimation. Conversely, processing under an inert gas atmosphere, such as argon, at or near atmospheric pressure, can effectively suppress sublimation by creating a partial pressure that opposes the vapor pressure of the ScF₃.[1]
Q4: What is a "capping layer" and can it be used to reduce ScF₃ sublimation?
A4: A capping layer is a layer of a non-reactive or sacrificial material placed on top of the primary material to physically block the escape of vapor. While less common for bulk powder processing than for thin films, a similar principle can be applied by using a non-reactive powder with a low vapor pressure as a "blanket" over the ScF₃.[4][5] The effectiveness of this technique depends on the material used for the capping layer and the specific processing conditions.
Q5: Are there any alternative, lower-temperature processing methods for ScF₃?
A5: For certain applications, such as the synthesis of ScF₃ itself, lower-temperature methods are available, for example, the fluorination of Sc₂O₃ with NH₄HF₂ can be completed at around 400 °C.[6][7] However, for processes like the metallothermic reduction to produce scandium metal, high temperatures are often required.[1]
Troubleshooting Guides
Problem 1: Excessive Material Loss During Thermal Processing
-
Symptom: A significant difference between the initial and final mass of the ScF₃ sample, or visible deposits of white powder on cooler parts of the furnace.
-
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| High Processing Temperature | Lower the processing temperature to the minimum required for the reaction or process to proceed effectively. |
| Processing Under High Vacuum | If the process allows, introduce a partial pressure of a high-purity inert gas (e.g., Argon, Helium) to suppress sublimation.[1] |
| Incorrect Thermocouple Reading | Verify the accuracy of the thermocouple. An erroneously high temperature reading can lead to overheating. |
| Long Dwell Time at High Temperature | Reduce the duration of the high-temperature step to the minimum necessary for process completion. |
Problem 2: Contamination of Furnace and Other Samples
-
Symptom: White, crystalline deposits found on the furnace walls, heating elements, or other samples processed in the same batch.
-
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Uncontrolled Sublimation | Implement mitigation strategies such as using an inert atmosphere or a capping layer. |
| Poor Crucible Design | Use a crucible with a lid to create a localized high-pressure environment, which can reduce the rate of sublimation.[1] |
| Gas Flow Dynamics | If using a flowing inert gas, ensure the flow rate is not so high that it actively carries the ScF₃ vapor away from the sample. |
Quantitative Data
The following table summarizes key thermal properties of this compound.
| Property | Value |
| Melting Point | 1552 °C (1825 K)[2] |
| Boiling Point | 1607 °C (1880 K)[2] |
| Molar Mass | 101.951 g/mol [2] |
| Appearance | Bright white powder[2] |
Experimental Protocols
Protocol 1: Thermal Processing of ScF₃ Under an Inert Atmosphere
-
Preparation:
-
Place the ScF₃ powder in a suitable crucible (e.g., tantalum, molybdenum, or tungsten).[1]
-
Place the crucible in the center of the tube furnace.
-
-
Purging the System:
-
Seal the furnace tube.
-
Evacuate the furnace to a base pressure of at least 10⁻³ mbar to remove atmospheric gases and moisture.
-
Backfill the furnace with a high-purity inert gas (e.g., 99.999% Argon) to slightly above atmospheric pressure.
-
Repeat the evacuation and backfilling cycle at least three times to ensure a pure inert atmosphere.
-
-
Heating:
-
With a slow flow of the inert gas, begin heating the furnace to the desired processing temperature at a controlled rate.
-
Hold at the target temperature for the required duration.
-
-
Cooling:
-
After the processing is complete, cool the furnace down to room temperature under the inert atmosphere.
-
Once at room temperature, the inert gas supply can be turned off, and the sample can be safely removed.
-
Protocol 2: Using a Sacrificial Capping Layer
-
Material Selection:
-
Choose a non-reactive, high-purity powder with a significantly lower vapor pressure than ScF₃ at the target temperature. A coarse, dense powder like high-purity alumina (B75360) (Al₂O₃) or yttria-stabilized zirconia (YSZ) can be suitable.
-
-
Crucible Loading:
-
Place the ScF₃ powder at the bottom of the crucible and gently tap to create a level surface.
-
Carefully add the capping layer material on top of the ScF₃, ensuring complete and uniform coverage. The thickness of the capping layer should be sufficient to act as a physical barrier, typically a few millimeters.
-
-
Thermal Processing:
-
Proceed with the thermal processing as required by your experiment, either under vacuum or in a controlled atmosphere. The capping layer will mechanically inhibit the sublimation of the ScF₃.
-
-
Sample Recovery:
-
After cooling, the capping layer can be carefully removed mechanically to access the processed ScF₃.
-
Visualizations
Caption: Troubleshooting workflow for excessive material loss.
References
- 1. demstedpprodaue12.blob.core.windows.net [demstedpprodaue12.blob.core.windows.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [chemister.ru]
- 4. [2301.12424] Role of a capping layer on the crystalline structure of Sn thin films grown at cryogenic temperatures on InSb substrates [arxiv.org]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scandium Fluoride Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the precipitation of scandium fluoride (B91410).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the precipitation of scandium fluoride?
This compound (ScF₃) precipitation is a common method for recovering and purifying scandium. The process relies on the low solubility of this compound in aqueous solutions. By introducing a fluoride source, typically hydrofluoric acid (HF) or a salt like sodium fluoride (NaF) or ammonium (B1175870) fluoride (NH₄F), to a solution containing scandium ions (Sc³⁺), the sparingly soluble salt ScF₃ is formed and precipitates out of the solution. The efficiency of this precipitation is highly dependent on several factors, most notably the pH of the solution.
Q2: How does pH influence the precipitation of this compound?
The pH of the solution plays a critical role in this compound precipitation by affecting the speciation of both scandium and fluoride ions.
-
At low pH (highly acidic conditions): Fluoride ions (F⁻) will associate with hydrogen ions (H⁺) to form hydrofluoric acid (HF), a weak acid. This reduces the concentration of free F⁻ ions available to react with scandium, thus decreasing the precipitation efficiency.
-
In the optimal pH range: There is a sufficient concentration of free F⁻ ions to react with Sc³⁺ ions, leading to the effective precipitation of ScF₃.
-
At high pH (alkaline conditions): Scandium ions will begin to precipitate as scandium hydroxide (B78521) (Sc(OH)₃), which is also sparingly soluble.[1] This can lead to a mixture of fluoride and hydroxide precipitates. Furthermore, at very high fluoride concentrations and alkaline pH, soluble this compound complexes like [ScF₆]³⁻ can form, which would decrease the yield of the solid precipitate.[2][3]
Q3: What is the optimal pH for this compound precipitation?
While specific quantitative data directly correlating pH with this compound precipitation efficiency is not abundant in publicly available literature, the principles of chemical equilibrium suggest that a slightly acidic to neutral pH range is likely optimal. This is a balance between minimizing the formation of HF in highly acidic conditions and preventing the precipitation of Sc(OH)₃ in alkaline conditions. Some studies on fluoride precipitation for other applications suggest an optimal pH of around 6.[4][5] However, the ideal pH can vary depending on the initial scandium concentration, the fluoride source, and the presence of other ions in the solution.
Q4: What are the common sources of fluoride for the precipitation process?
Commonly used fluoride sources include:
-
Hydrofluoric acid (HF)
-
Sodium fluoride (NaF)
-
Ammonium fluoride (NH₄F)
The choice of reagent can depend on the specific experimental requirements, including the desired purity of the precipitate and the downstream processing steps.
Troubleshooting Guides
Problem 1: Low yield of this compound precipitate.
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | Verify the pH of your solution before and during the addition of the fluoride source. Adjust the pH to a slightly acidic or near-neutral range. Avoid highly acidic conditions (pH < 3) where HF formation is significant, and alkaline conditions (pH > 7) where scandium hydroxide may precipitate or soluble fluoride complexes may form.[1] |
| Insufficient Fluoride | Ensure that a stoichiometric excess of the fluoride reagent is added to drive the precipitation reaction to completion. Calculate the required amount of fluoride based on the initial scandium concentration. |
| Formation of Soluble Complexes | At very high fluoride concentrations, soluble complexes such as [ScF₆]³⁻ can form, reducing the yield of the solid precipitate.[6] Consider the overall concentration of fluoride in your system. |
| Low Initial Scandium Concentration | If the initial concentration of scandium is very low, achieving a high precipitation yield can be challenging.[1] Consider a pre-concentration step for your sample if feasible. |
Problem 2: Co-precipitation of impurities.
| Possible Cause | Troubleshooting Steps |
| Presence of Other Metal Ions | Many other metal ions can also form insoluble fluorides or hydroxides. The co-precipitation of impurities like iron, aluminum, zirconium, and titanium is a common issue.[7][8] |
| pH is too High | If the pH is too high, other metal hydroxides may co-precipitate with this compound. For instance, iron(III) hydroxide precipitates at a lower pH than scandium hydroxide.[1] A two-stage pH adjustment can be employed to first remove iron at a lower pH before precipitating scandium. |
| Non-selective Fluoride Precipitation | If the solution contains other elements that form insoluble fluorides, they may co-precipitate. Careful control of pH and fluoride concentration can sometimes improve selectivity. |
Problem 3: The precipitate is difficult to filter or handle.
| Possible Cause | Troubleshooting Steps |
| Fine Particle Size | Rapid precipitation can lead to the formation of very fine particles that are difficult to filter. Try adding the fluoride solution slowly while stirring to promote the growth of larger crystals. |
| Gelatinous Precipitate | The formation of a gelatinous precipitate can occur, especially if hydroxides are also precipitating. Optimizing the pH and allowing for a longer aging time for the precipitate can sometimes improve its physical characteristics. |
Data Presentation
Table 1: Solubility Products of Relevant Scandium Compounds
| Compound | Formula | Solubility Product (Ksp) | Reference |
| This compound | ScF₃ | 5.81 x 10⁻²⁴ | [6] |
| Scandium Hydroxide | Sc(OH)₃ | 2.2 x 10⁻³¹ | [9] |
Note: The Ksp value is a measure of the solubility of a compound. A smaller Ksp value indicates lower solubility.
Experimental Protocols
Protocol: pH-Controlled Precipitation of this compound
This protocol provides a general procedure for the precipitation of this compound from an acidic solution containing scandium ions.
1. Materials:
- Scandium-containing solution (e.g., scandium chloride or nitrate (B79036) dissolved in dilute acid)
- Fluoride source (e.g., 1 M NaF or NH₄F solution)
- pH adjustment solutions (e.g., 1 M NaOH and 1 M HCl)
- pH meter
- Stir plate and stir bar
- Beakers
- Filtration apparatus (e.g., vacuum filter with appropriate filter paper)
- Drying oven
2. Procedure:
- Place the scandium-containing solution in a beaker with a stir bar and begin stirring.
- Calibrate the pH meter and place the probe in the solution.
- Slowly add the pH adjustment solution (e.g., NaOH) to raise the pH to the desired level (e.g., pH 4-6). Monitor the pH continuously.
- Once the desired pH is stable, slowly add the fluoride solution dropwise to the scandium solution while continuing to stir. A white precipitate of ScF₃ should form.
- After the addition of the fluoride solution is complete, continue stirring for a period (e.g., 30-60 minutes) to allow the precipitation to go to completion and for the particles to age.
- Turn off the stirrer and allow the precipitate to settle.
- Separate the this compound precipitate from the solution by filtration.
- Wash the precipitate with deionized water to remove any soluble impurities.
- Dry the precipitate in an oven at an appropriate temperature (e.g., 100-120 °C).
Visualizations
Caption: Experimental workflow for this compound precipitation.
Caption: Influence of pH on scandium and fluoride speciation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Co-precipitation of impurity (Ti, Fe, Al, Zr, U, Th) Phases during the recovery of (NH4)3ScF6 from strip liquors by anti-solvent crystallization [diva-portal.org]
- 9. Solubility Products [gchem.cm.utexas.edu]
Technical Support Center: Achieving 99.99% Purity of Scandium Fluoride Powder
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of scandium fluoride (B91410) (ScF₃) powder to 99.99% (4N). It includes troubleshooting advice for common experimental issues, detailed experimental protocols, and frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of high-purity scandium fluoride.
| Problem | Possible Causes | Suggested Solutions |
| Final purity is below 99.99% | - Incomplete reaction during synthesis.- Presence of stubborn impurities (e.g., other rare earths, iron, silicon, calcium).- Contamination from reaction vessels or atmosphere. | - Optimize the molar ratio of Sc₂O₃ to NH₄HF₂ and reaction temperature/time.- Implement a multi-step purification process (e.g., sublimation, recrystallization).- Use high-purity starting materials and inert reaction conditions (e.g., argon atmosphere). |
| Presence of oxide impurities (Sc₂O₃, ScOF) | - Incomplete fluorination of scandium oxide.- Reaction with atmospheric moisture at high temperatures. | - Ensure a sufficient excess of the fluorinating agent (NH₄HF₂).- Carry out the reaction and any subsequent high-temperature steps under a dry, inert atmosphere or vacuum.[1] |
| Discoloration of the ScF₃ powder (not pure white) | - Presence of transition metal impurities (e.g., iron). | - Pretreat the starting scandium oxide to remove iron impurities.- Utilize purification methods effective for transition metals, such as selective precipitation or extraction. |
| Inconsistent particle size or morphology | - Non-uniform reaction conditions.- Inadequate control over precipitation or crystallization. | - Ensure uniform heating and mixing during synthesis.- Control the rate of addition of precipitating agents and the cooling profile during crystallization. |
| Phase impurity detected by XRD | - Formation of intermediate ammonium (B1175870) this compound complexes (e.g., (NH₄)₃ScF₆, NH₄ScF₄).- Incomplete decomposition of intermediate complexes. | - Ensure the final heating step is at a sufficiently high temperature and for an adequate duration to fully decompose any intermediate fluoride complexes to ScF₃.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound powder?
A1: Common impurities include other rare earth elements (especially yttrium and lutetium), alkali and alkaline earth metals (like calcium), transition metals (such as iron), and non-metals like silicon, oxygen (as oxides or oxyfluorides), and chlorine.[3][4] The specific impurities and their concentrations will vary depending on the initial scandium source and the synthesis method used.
Q2: Which analytical techniques are best for verifying 99.99% purity?
A2: To accurately determine purity at the 99.99% level, highly sensitive analytical techniques are required. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is ideal for quantifying a wide range of metallic trace impurities.[5] X-ray Fluorescence (XRF) is another powerful technique for elemental analysis.[5] For assessing phase purity and identifying crystalline byproducts, X-ray Diffraction (XRD) is the standard method.[5]
Q3: Can sublimation be used to purify this compound?
A3: While sublimation is a common technique for purifying many compounds, the high melting (1552 °C) and boiling points (1607 °C) of this compound make vacuum sublimation a challenging but viable option for removing more volatile impurities.[1][6] This process is often used in the final purification stages of scandium metal production, which involves the reduction of ScF₃.[1]
Q4: How can I minimize oxygen contamination during synthesis and handling?
A4: Oxygen contamination, often in the form of scandium oxide or oxyfluoride, can be minimized by using a controlled atmosphere. The synthesis of ScF₃ from Sc₂O₃ and NH₄HF₂ should be carried out in a tube furnace under a flow of inert gas, such as argon.[1] Handling and storing the final high-purity ScF₃ powder should be done in a glove box with a dry, inert atmosphere.
Q5: What is the role of ammonium bifluoride (NH₄HF₂) in the synthesis of ScF₃?
A5: Ammonium bifluoride serves as the fluorinating agent, converting scandium oxide (Sc₂O₃) to this compound (ScF₃). The reaction proceeds through intermediate ammonium this compound complexes, which then thermally decompose to yield the final ScF₃ product.[2][6]
Experimental Protocols
Protocol 1: Synthesis of this compound from Scandium Oxide
This protocol describes the synthesis of ScF₃ via the reaction of scandium oxide with ammonium bifluoride.
Materials:
-
Scandium oxide (Sc₂O₃), 99.9% purity or higher
-
Ammonium bifluoride (NH₄HF₂), analytical grade
-
High-purity deionized water
-
Hydrochloric acid (HCl), analytical grade
Equipment:
-
Tube furnace with temperature control
-
Nickel or platinum crucible
-
Inert gas supply (e.g., high-purity argon)
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude scandium oxide in hydrochloric acid.
-
Precipitate the dissolved scandium using ammonia (B1221849) to form scandium hydroxide (B78521), which helps in removing certain impurities.
-
Wash the scandium hydroxide precipitate thoroughly with deionized water and dry it.
-
Mix the dried scandium hydroxide (or initial Sc₂O₃) with a stoichiometric excess of ammonium bifluoride in a crucible. A common reaction is: Sc₂O₃ + 6 NH₄HF₂ → 2 ScF₃ + 6 NH₄F + 3 H₂O.[6]
-
Place the crucible in a tube furnace.
-
Heat the mixture under a flow of argon gas. A typical heating profile involves a gradual increase in temperature to around 400°C to facilitate the fluorination and decomposition of intermediate ammonium this compound salts.[2]
-
Hold at the final temperature for several hours to ensure the complete conversion to ScF₃.
-
Cool the furnace to room temperature under the inert atmosphere before recovering the ScF₃ powder.
Protocol 2: Purity Analysis using ICP-MS
This protocol outlines the general steps for analyzing the trace metal content in ScF₃ powder using Inductively Coupled Plasma Mass Spectrometry.
Materials:
-
This compound powder sample
-
High-purity nitric acid (HNO₃)
-
High-purity hydrofluoric acid (HF)
-
Deionized water (18 MΩ·cm or higher)
-
Multi-element standard solutions for calibration
Equipment:
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Microwave digestion system (optional, for faster dissolution)
-
Volumetric flasks and pipettes
Procedure:
-
Accurately weigh a small amount of the ScF₃ powder.
-
Carefully digest the sample in a mixture of high-purity nitric acid and hydrofluoric acid. Gentle heating or a microwave digestion system can be used to facilitate dissolution.
-
Once fully dissolved, dilute the sample to a known volume with deionized water.
-
Prepare a series of calibration standards from certified multi-element stock solutions.
-
Analyze the prepared sample and calibration standards using the ICP-MS.
-
Quantify the concentration of impurity elements in the original ScF₃ sample based on the calibration curve.
Visualizations
Caption: Workflow for the synthesis and purification of 99.99% pure ScF₃.
Caption: Logic diagram for troubleshooting low purity issues in ScF₃ powder.
References
- 1. demstedpprodaue12.blob.core.windows.net [demstedpprodaue12.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemsavers.com [chemsavers.com]
- 5. How to Choose this compound Powder for Your Project? | Scandium [scandium.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Phase Purity Analysis of Synthesized Scandium Fluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and phase purity analysis of Scandium Fluoride (B91410) (ScF₃).
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis methods for Scandium Fluoride (ScF₃)?
A1: this compound is primarily synthesized through three main routes:
-
Solid-State Reaction: This method involves the reaction of Scandium Oxide (Sc₂O₃) with a fluorinating agent like Ammonium (B1175870) Bifluoride (NH₄HF₂) at elevated temperatures.[1] This is a common and effective method for producing high-purity ScF₃.[2][3]
-
Precipitation/Co-precipitation: In this wet chemical method, a soluble scandium salt (e.g., Scandium Chloride, ScCl₃) is reacted with a fluoride source (e.g., Hydrofluoric Acid, HF) in an aqueous solution to precipitate ScF₃.[4][5]
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Gas-Solution Interface Technique (GSIT): This technique involves the reaction of a scandium salt solution with a gaseous fluoride source, such as HF vapor, at the interface between the two phases.[6]
Q2: Which analytical technique is most suitable for determining the phase purity of my synthesized ScF₃?
A2: Powder X-ray Diffraction (PXRD) is the most powerful and widely used technique for identifying crystalline phases and assessing the purity of synthesized ScF₃.[7] It allows for the identification of different ScF₃ polymorphs (cubic and tetragonal) as well as common crystalline impurities.[8]
Q3: What are the expected crystal structures of pure this compound?
A3: this compound can exist in different crystal structures, with the most common being:
-
Cubic (ReO₃-type structure): This is the thermodynamically stable phase at ambient conditions.[1]
-
Tetragonal: This phase has also been reported, sometimes co-existing with the cubic phase, particularly in samples synthesized via the Gas-Solution Interface Technique.[6][8]
Troubleshooting Guide
Synthesis-Related Issues
Q4: My PXRD pattern shows peaks that do not correspond to the known ScF₃ phases. What are the likely impurities from a solid-state synthesis using Sc₂O₃ and NH₄HF₂?
A4: In the solid-state synthesis of ScF₃ from Sc₂O₃ and NH₄HF₂, incomplete reaction or non-optimal temperatures can lead to the presence of intermediate ammonium this compound salts. The reaction proceeds through a series of steps, and if not driven to completion, these intermediates will appear as impurities in your final product.[2][3]
The reaction pathway is as follows: Sc₂O₃ + NH₄HF₂ → (NH₄)₃ScF₆ → NH₄ScF₄ → ScF₃[2][9]
Therefore, the most likely impurities are (NH₄)₃ScF₆ and NH₄ScF₄ . To avoid these, ensure you are using the optimal reaction conditions. A purity of 99.997 wt.% ScF₃ can be achieved by fluorination at 400 °C for 2 hours.[2][3]
Q5: I synthesized ScF₃ via a precipitation method and my product is not pure. What are the possible contaminants?
A5: Precipitation methods can introduce several types of impurities:
-
Scandium Oxyfluoride (ScOF): If the precipitation is carried out under conditions that favor hydrolysis (e.g., presence of water at elevated temperatures, incorrect pH), scandium oxyfluoride may form.
-
Co-precipitation of other metal fluorides: If your starting materials are not of high purity, or if there are other metal ions present in the reaction solution (e.g., Fe, Zr, U), their corresponding fluorides may co-precipitate with the ScF₃.[6]
-
Hydrated this compound: Depending on the drying process, hydrated forms of this compound may be present.
PXRD Analysis Issues
Q6: The peaks in my PXRD pattern are very broad. What could be the cause and how can I address it?
A6: Peak broadening in PXRD patterns can be attributed to several factors:
-
Small Crystallite Size: This is a common cause of peak broadening, especially in nanomaterials. The smaller the crystallites, the broader the diffraction peaks.[8] This can be analyzed using the Scherrer equation.
-
Microstrain: Lattice strain, which can be induced by defects, dislocations, or rapid synthesis conditions, can also lead to peak broadening.[3][8]
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Instrumental Broadening: The diffractometer itself contributes to the peak width. This can be determined by running a standard with large, strain-free crystallites (e.g., LaB₆).[3][8]
To differentiate between size and strain broadening, a Williamson-Hall plot analysis can be performed. If small crystallite size is the cause and larger crystals are desired, you may need to adjust your synthesis parameters, such as increasing the reaction temperature or time to promote crystal growth.
Q7: The relative intensities of the peaks in my PXRD pattern do not match the standard database pattern for ScF₃. What is the issue?
A7: This is likely due to preferred orientation . If the crystallites in your sample have a non-spherical shape (e.g., needle-like or plate-like), they may not be randomly oriented in the sample holder. This causes the intensities of certain diffraction peaks to be enhanced while others are diminished.
To mitigate preferred orientation:
-
Sample Preparation: Be gentle when preparing your sample for PXRD. Avoid excessive pressure that can align the crystallites. "Back-loading" or "side-loading" the sample holder can also help.
-
Sample Spinning: If your diffractometer has a sample spinning stage, using it will help to average out the orientation of the crystallites.
-
Rietveld Refinement: During data analysis, preferred orientation can be mathematically modeled and corrected for using Rietveld refinement software.
Data Presentation
Table 1: PXRD Peak Positions (2θ) for Cubic and Tetragonal ScF₃ and Common Impurities (Cu Kα radiation)
| Phase | Crystal System | Space Group | 2θ (°) [hkl] | Reference Card |
| ScF₃ (Cubic) | Cubic | Pm-3m | 22.1°, 45.2° | ICDD PDF #00-046-1243[9] |
| ScF₃ (Tetragonal) | Tetragonal | P4/mbm | Additional peaks to cubic phase observed | ICDD PDF #00-050-0238[9] |
| (NH₄)₃ScF₆ | Monoclinic | P2₁/n | Characteristic peaks not overlapping with ScF₃ | ICDD PDF #00-040-0595 |
| NH₄ScF₄ | Tetragonal | P4/nmm | - | - |
| ScOF | Tetragonal | P4/nmm | - | - |
Experimental Protocols
Protocol 1: Powder X-ray Diffraction (PXRD) Data Collection
-
Sample Preparation:
-
Grind the synthesized ScF₃ powder to a fine, uniform consistency using an agate mortar and pestle.
-
Carefully pack the powder into a sample holder, ensuring a flat and level surface. To minimize preferred orientation, consider back-loading or side-loading the sample.
-
-
Instrument Setup:
-
Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Set the voltage and current to the recommended values for your instrument (e.g., 40 kV and 40 mA).
-
-
Data Collection:
-
Scan a 2θ range appropriate for ScF₃ and its potential impurities (e.g., 10-80°).
-
Use a step size of 0.02° and a dwell time of 1-2 seconds per step for good data quality.
-
If available, use a sample spinner to reduce the effects of preferred orientation.
-
Protocol 2: Rietveld Refinement for Quantitative Phase Analysis
Rietveld refinement is a powerful technique for analyzing PXRD data. It involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of lattice parameters, phase fractions, crystallite size, and microstrain. Software such as GSAS-II or FullProf can be used for this analysis.[3][8]
Conceptual Steps:
-
Import Data: Load your experimental PXRD data file into the refinement software.
-
Define Phases: Input the crystallographic information files (CIFs) for the expected phases (e.g., cubic ScF₃, tetragonal ScF₃, and any suspected impurities).
-
Initial Refinement:
-
Refine the background using a suitable function (e.g., Chebyshev polynomial).
-
Refine the scale factor and unit cell parameters for the major phase (cubic ScF₃).
-
-
Peak Profile Refinement:
-
Refine the peak shape parameters (e.g., Gaussian and Lorentzian components) to match the experimental peak shapes. This will account for instrumental and sample-related broadening.
-
-
Refine Atomic Positions and Thermal Parameters: For a detailed structural analysis, you can refine the atomic coordinates and isotropic/anisotropic displacement parameters.
-
Quantitative Phase Analysis: If multiple phases are present, refine their scale factors to determine the weight percentage of each phase in the sample.
-
Goodness-of-Fit: Evaluate the quality of the refinement using parameters like Rwp (weighted-profile R-factor) and χ² (chi-squared). A good fit is indicated by a low Rwp and a χ² value close to 1.
Visualizations
Caption: Experimental workflow for ScF₃ synthesis and phase purity analysis.
Caption: Troubleshooting logic for PXRD analysis of synthesized ScF₃.
References
- 1. rsc.org [rsc.org]
- 2. Sources of Peak Broadening [pd.chem.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. MyScope [myscope.training]
- 8. Crystallite Size and Strain [pd.chem.ucl.ac.uk]
- 9. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]
Technical Support Center: Synthesis of Scandium Fluoride (ScF₃)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of scandium fluoride (B91410) (ScF₃), with a particular focus on avoiding the formation of the ammonium (B1175870) hexafluoroscandiate ((NH₄)₃ScF₆) intermediate.
Frequently Asked Questions (FAQs)
Q1: What is (NH₄)₃ScF₆ and why is its formation a concern in ScF₃ synthesis?
A1: (NH₄)₃ScF₆ is a common intermediate product that forms during the solid-state synthesis of ScF₃, particularly when using scandium oxide (Sc₂O₃) and ammonium bifluoride (NH₄HF₂) as precursors.[1] While it can be converted to ScF₃ through thermal decomposition (calcination), this additional step complicates the synthesis, can introduce impurities if the decomposition is incomplete, and may affect the morphology and purity of the final ScF₃ product.[2] Direct synthesis methods that bypass this intermediate are often sought for greater process control and efficiency.
Q2: What are the primary methods to synthesize ScF₃ while avoiding the (NH₄)₃ScF₆ intermediate?
A2: The main alternative methods to direct solid-state fluorination that can avoid the formation of (NH₄)₃ScF₆ include:
-
Hydrothermal/Solvothermal Synthesis: This method involves the reaction of scandium precursors in a sealed, heated aqueous or solvent-based solution. It allows for the direct crystallization of ScF₃, often with good control over particle size and morphology.[3]
-
Molten Salt Synthesis: This technique uses a molten salt as a flux or reaction medium to facilitate the reaction between scandium precursors at temperatures lower than those required for solid-state reactions.
-
Direct Precipitation: This involves the direct precipitation of ScF₃ from an aqueous solution of a scandium salt (e.g., Sc(NO₃)₃) by adding a fluoride source like hydrofluoric acid (HF).
Q3: At what temperatures does (NH₄)₃ScF₆ decompose to ScF₃?
A3: The thermal decomposition of (NH₄)₃ScF₆ to ScF₃ is a multi-step process. The fluorination of Sc₂O₃ with NH₄HF₂ begins at room temperature to form (NH₄)₃ScF₆.[1] As the temperature increases, (NH₄)₃ScF₆ decomposes sequentially into other intermediates before finally yielding ScF₃.[1][3] The key decomposition stages are:
-
(NH₄)₃ScF₆ → NH₄ScF₄ (around 200-290°C)
-
NH₄ScF₄ → (NH₄)₂Sc₃F₁₁ (around 300°C)
-
(NH₄)₂Sc₃F₁₁ → ScF₃ (around 350-400°C)
A final calcination temperature of 400°C for 2 hours is often sufficient to obtain high-purity ScF₃.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered during ScF₃ synthesis, with a focus on avoiding or dealing with the (NH₄)₃ScF₆ intermediate.
| Issue | Potential Cause | Recommended Solution |
| Presence of (NH₄)₃ScF₆ in the final product after solid-state synthesis. | Incomplete thermal decomposition. The calcination temperature was too low or the duration was too short. | Increase the final calcination temperature to at least 400°C and hold for a minimum of 2 hours.[1][3] Perform thermal analysis (TGA/DSC) on your intermediate to determine the precise decomposition temperatures for your specific setup. |
| Formation of scandium oxyfluoride (ScOF) impurities. | This can occur during wet preparation methods using aqueous HF or if there is oxygen contamination during solid-state fluorination. | In solid-state synthesis, ensure a sufficient excess of the fluorinating agent (e.g., NH₄HF₂) and carry out the reaction in an inert atmosphere. For wet methods, careful control of pH and reaction conditions is crucial. |
| Undesired particle morphology or size. | The synthesis method and its parameters (temperature, time, precursors, surfactants) significantly influence the final product's morphology. | For controlled morphology, consider hydrothermal or solvothermal synthesis, where parameters can be adjusted to tune particle size and shape.[3] |
| Co-precipitation of other metal fluoride impurities. | If the scandium precursor is not of high purity, other metal ions (e.g., Fe, Al, Zr, Ti) can co-precipitate as their respective ammonium fluoride salts.[4] | Start with high-purity scandium precursors. If using strip liquors from ore processing, purification steps like solvent extraction should be optimized to remove impurity metals before precipitation. |
Comparison of Synthesis Methods to Avoid (NH₄)₃ScF₆
| Parameter | Solid-State (with Calcination) | Hydrothermal/Solvothermal Synthesis | Molten Salt Synthesis |
| Typical Precursors | Sc₂O₃, NH₄HF₂ | Sc(NO₃)₃, NH₄F or NH₄HF₂ | Sc₂O₃, Fluoride Salt Flux (e.g., LiF, NaF) |
| Reaction Temperature | Room temp. for intermediate formation; 350-400°C for decomposition[1] | 150-200°C[3] | Generally lower than solid-state; specific temperatures vary with the salt mixture. |
| Reaction Time | Several hours, including ramp and hold times. | 1-100 hours, depending on desired particle size.[3] | Varies with the specific protocol. |
| Intermediate Formation | Yes, (NH₄)₃ScF₆ and others are formed. | No, direct formation of ScF₃ is typical. | Avoids ammonium-based intermediates. |
| Product Purity | High purity (>99.9%) is achievable with complete decomposition.[1] | Can be high, but precursor purity is critical. | Dependent on the purity of the flux and precursors. |
| Morphology Control | Generally produces irregular particles. | Good control over particle size and shape (e.g., cubes, rods).[3] | Can yield well-defined crystals. |
| Key Advantage | Scalable and uses common reagents. | Excellent control over product morphology. | Can lead to high-quality single crystals.[2] |
| Key Disadvantage | Multi-step process with potential for incomplete reaction. | Requires a pressurized autoclave. | Can be challenging to separate the product from the solidified salt flux. |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of ScF₃ Nanocubes
This protocol is adapted from a method for the large-scale synthesis of single-crystalline ScF₃ cubes and is designed to directly yield ScF₃ without the (NH₄)₃ScF₆ intermediate.[3]
Materials:
-
Scandium(III) nitrate (B79036) (Sc(NO₃)₃)
-
Ammonium fluoride (NH₄F)
-
Deionized water
-
Ethylene (B1197577) glycol
Procedure:
-
In a typical procedure, dissolve 0.001 mol of Sc(NO₃)₃ and 0.006 mol of NH₄F in a mixture of 25 ml of deionized water and 5 ml of ethylene glycol.
-
Transfer the solution to a 50 ml Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to a temperature between 150°C and 200°C. Maintain this temperature for a duration of 1 to 100 hours. The reaction time can be varied to obtain different-sized ScF₃ crystals.
-
After the reaction, allow the autoclave to cool to room temperature naturally.
-
Collect the resulting white precipitate by centrifugation or filtration.
-
Wash the precipitate several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final ScF₃ product in an oven at a low temperature (e.g., 60-80°C).
Protocol 2: Solid-State Synthesis of ScF₃ via Thermal Decomposition of (NH₄)₃ScF₆
This protocol describes the conventional method where (NH₄)₃ScF₆ is intentionally formed and then decomposed to yield ScF₃.[1]
Materials:
-
Scandium(III) oxide (Sc₂O₃)
-
Ammonium bifluoride (NH₄HF₂)
Procedure:
-
Thoroughly mix Sc₂O₃ and NH₄HF₂ powders in a molar ratio that ensures complete fluorination. A mass ratio of NH₄HF₂ to Sc₂O₃ of ≥ 3 is recommended. The reaction to form (NH₄)₃ScF₆ will begin at room temperature upon mixing.[1]
-
Place the mixture in a suitable crucible (e.g., platinum or nickel).
-
Heat the mixture in a tube furnace under an inert atmosphere (e.g., argon) to prevent oxidation.
-
Slowly ramp the temperature to 400°C.
-
Hold the temperature at 400°C for 2 hours to ensure the complete decomposition of all ammonium fluoride intermediates to ScF₃.[1][3]
-
After the hold time, allow the furnace to cool down to room temperature under the inert atmosphere.
-
The resulting white powder is ScF₃.
Visualizations
Caption: Synthesis pathways for ScF₃.
References
Technical Support Center: Surface Passivation of Scandium Fluoride (ScF₃) Nanoparticles
Welcome to the technical support center for the surface passivation of scandium fluoride (B91410) (ScF₃) nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Disclaimer: Detailed experimental data for the surface passivation of scandium fluoride nanoparticles is not extensively available in published literature. The following protocols and guides have been adapted from established methods for other metal fluoride and inorganic nanoparticles. Researchers should consider these as starting points and optimize the parameters for their specific ScF₃ nanoparticle system.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the surface passivation of ScF₃ nanoparticles.
Issue 1: Nanoparticle Aggregation During Passivation
Q: My ScF₃ nanoparticles are aggregating after attempting surface passivation. What are the possible causes and how can I resolve this?
A: Nanoparticle aggregation is a common issue stemming from the loss of colloidal stability. The primary causes and solutions are outlined below:
-
Cause 1: Incomplete Ligand Coverage or Stripping: The passivation process, especially ligand exchange, can temporarily leave the nanoparticle surface exposed, leading to aggregation.[1][2]
-
Solution:
-
Increase the concentration of the passivating agent (e.g., new ligand, silica (B1680970) precursor) to ensure complete and rapid surface coverage.
-
Optimize the reaction temperature. Lower temperatures may slow down the passivation reaction but can also reduce the kinetic energy of the nanoparticles, preventing aggregation.
-
Consider a two-step ligand exchange process where an intermediate stabilizing ligand is used.[3][4]
-
-
-
Cause 2: Inappropriate Solvent: The solvent must be compatible with both the nanoparticles and the passivating agent to ensure good dispersibility.
-
Solution:
-
Ensure the solvent used can adequately disperse the ScF₃ nanoparticles.
-
If changing the surface chemistry from hydrophobic to hydrophilic (or vice versa), perform a phase transfer step carefully and ensure the new solvent is appropriate for the final passivated nanoparticles.
-
-
-
Cause 3: Incorrect pH or Ionic Strength: Changes in pH or the presence of salts can alter the surface charge of the nanoparticles, leading to aggregation.
-
Solution:
-
Buffer the reaction solution to maintain a stable pH.
-
Minimize the ionic strength of the solution unless charged ligands are being used for electrostatic stabilization.
-
Measure the zeta potential of your nanoparticles before and after passivation to understand changes in surface charge.
-
-
Issue 2: Incomplete or Non-Uniform Shell Formation (Core-Shell Synthesis)
Q: I am trying to create a core-shell structure with my ScF₃ nanoparticles, but the shell is not uniform or is incomplete. What could be the problem?
A: Achieving a uniform shell requires controlled deposition of the shell material onto the ScF₃ core.
-
Cause 1: Too Rapid Precursor Addition: Fast addition of the shell material precursors can lead to self-nucleation of new nanoparticles instead of growth on the existing ScF₃ cores.
-
Solution: Use a syringe pump for the slow and controlled addition of the shell precursors. This promotes heterogeneous nucleation on the surface of the core nanoparticles.
-
-
Cause 2: Lattice Mismatch: A significant mismatch between the crystal lattice of ScF₃ and the shell material can hinder epitaxial growth, leading to patchy shell formation.
-
Cause 3: Insufficient Surface Activation: The surface of the ScF₃ nanoparticles may not be sufficiently reactive for the shell precursors to bind.
-
Solution:
-
Ensure the surface of the ScF₃ nanoparticles is clean and free of strongly bound capping agents from the initial synthesis. A mild acid treatment may be necessary to remove original ligands.[4]
-
Introduce functional groups on the surface that can act as anchor points for the shell material.
-
-
Issue 3: Ineffective Ligand Exchange
Q: How can I confirm that the original ligands on my ScF₃ nanoparticles have been successfully replaced by new ones? The properties of my nanoparticles haven't changed as expected.
A: Incomplete ligand exchange is a common challenge. Confirmation requires appropriate analytical techniques.
-
Cause 1: Strong Binding of Original Ligands: Some ligands, like long-chain oleates, are strongly bound to the nanoparticle surface and are difficult to displace.
-
Solution:
-
Increase the reaction temperature or extend the reaction time to provide more energy for the displacement of the original ligands.
-
Use a large excess of the new ligand to shift the equilibrium towards exchange.
-
Consider a preliminary step to weaken the binding of the original ligands, such as a mild acid treatment.[4]
-
-
-
Cause 2: New Ligand Instability: The new ligand may not be stable under the reaction conditions or may not have a strong enough affinity for the ScF₃ surface.[1]
-
Solution:
-
Choose a ligand with a functional group that has a high affinity for scandium ions.
-
Verify the stability of the new ligand under the chosen reaction conditions (temperature, solvent, pH).
-
-
-
Verification of Ligand Exchange:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of vibrational bands from the new ligand and the disappearance of bands from the original ligand.[2]
-
Thermogravimetric Analysis (TGA): A change in the mass loss profile upon heating can indicate a change in the surface-bound organic molecules.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution NMR of the nanoparticles can confirm the presence of the new ligand.
-
Zeta Potential Measurement: A significant change in the zeta potential indicates a change in the surface chemistry.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the main reasons to perform surface passivation on ScF₃ nanoparticles?
A1: Surface passivation is crucial for several reasons:
-
Enhanced Colloidal Stability: To prevent aggregation in biological media or other solvents.[9]
-
Improved Biocompatibility: To reduce toxicity and non-specific interactions with biological systems.
-
Increased Photostability and Quantum Yield: For luminescent applications, a passivating shell can reduce surface quenching effects.[5][6]
-
Introduction of Functional Groups: To allow for the covalent attachment of targeting molecules, drugs, or imaging agents.
Q2: Which passivation technique is best for my application?
A2: The choice of passivation technique depends on your end goal:
-
Core-Shell Synthesis: Ideal for significantly improving optical properties (e.g., quantum yield) and providing a robust barrier against the external environment. An inert shell like LaF₃ or a functionalizable shell like SiO₂ are common choices.[5][7]
-
Ligand Exchange: A versatile method for introducing specific functional groups (e.g., -COOH, -NH₂, -SH) for bioconjugation or for changing the solubility of the nanoparticles.[2][10]
-
Silanization: Specifically creates a silica shell that is highly biocompatible and can be easily functionalized with a wide variety of silane (B1218182) coupling agents.[11]
Q3: How can I quantify the success of my surface passivation?
A3: Quantification is essential to ensure reproducibility. The following table summarizes key techniques and the data they provide.
| Technique | Parameter Measured | Typical Application |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Polydispersity Index (PDI) | Assess colloidal stability and aggregation. |
| Zeta Potential | Surface Charge | Monitor changes in surface chemistry after passivation. |
| Transmission Electron Microscopy (TEM) | Particle Size, Morphology, Shell Thickness | Visualize core-shell structures and check for aggregation.[12] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of Functional Groups | Confirm attachment of new organic ligands.[13] |
| Thermogravimetric Analysis (TGA) | Mass Loss of Surface Coating | Quantify the amount of organic ligand on the surface.[8] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition of the Surface | Confirm the presence of shell material or new ligands. |
Q4: Can I use a passivation method designed for another type of nanoparticle (e.g., gold or quantum dots) for my ScF₃ nanoparticles?
A4: Yes, but with caution. Many principles of surface chemistry are broadly applicable. However, the surface energy and reactivity of ScF₃ are unique. You will likely need to adjust parameters such as precursor concentrations, temperature, pH, and reaction times. It is recommended to start with a published protocol for a similar material (e.g., NaYF₄ nanoparticles) and optimize from there.[3]
III. Experimental Protocols
Protocol 1: Core-Shell Synthesis (ScF₃@SiO₂)
This protocol describes the formation of a silica shell on ScF₃ nanoparticles using a modified Stöber method.
Materials:
-
Hydrophobic ScF₃ nanoparticles dispersed in cyclohexane.
-
Igepal CO-520 (surfactant).
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 28-30%).
-
Tetraethyl orthosilicate (B98303) (TEOS).
Procedure:
-
In a 100 mL flask, disperse 10 mg of ScF₃ nanoparticles in 20 mL of cyclohexane.
-
Add 1 mL of Igepal CO-520 and sonicate for 15 minutes to form a stable reverse microemulsion.
-
Add 200 µL of ammonium hydroxide and stir for 30 minutes.
-
In a separate vial, prepare a solution of 100 µL of TEOS in 5 mL of ethanol.
-
Using a syringe pump, add the TEOS solution to the nanoparticle dispersion at a rate of 0.5 mL/hour with vigorous stirring.
-
Allow the reaction to proceed for 12-24 hours.
-
To collect the nanoparticles, break the microemulsion by adding 50 mL of acetone.
-
Centrifuge the mixture at 8000 rpm for 15 minutes, discard the supernatant, and wash the nanoparticle pellet with ethanol (3 times) and then with deionized water (2 times).
-
Redisperse the final ScF₃@SiO₂ nanoparticles in water or an appropriate buffer.
Protocol 2: Ligand Exchange (Oleic Acid to Citrate)
This protocol is for transferring hydrophobic (oleic acid-capped) ScF₃ nanoparticles into an aqueous phase with citrate (B86180) stabilization.
Materials:
-
Oleic acid-capped ScF₃ nanoparticles.
-
Dimethylformamide (DMF).
-
Sodium citrate.
-
Ethanol.
-
Deionized water.
Procedure:
-
Disperse 20 mg of oleic acid-capped ScF₃ nanoparticles in 10 mL of DMF.
-
Prepare a 0.1 M sodium citrate solution in DMF.
-
Add 5 mL of the sodium citrate solution to the nanoparticle dispersion.
-
Heat the mixture to 60-80°C and stir for 4-6 hours.
-
Allow the solution to cool to room temperature.
-
Precipitate the nanoparticles by adding 20 mL of ethanol and centrifuge at 6000 rpm for 10 minutes.
-
Discard the supernatant, which contains the displaced oleic acid and excess citrate.
-
Wash the pellet twice with ethanol and once with deionized water.
-
Disperse the final citrate-capped ScF₃ nanoparticles in deionized water.
IV. Visualizations
Caption: Workflow for ScF₃@SiO₂ core-shell synthesis.
Caption: Workflow for oleic acid to citrate ligand exchange.
Caption: Decision tree for choosing a passivation method.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Core–shell metal fluoride nanoparticles via fluorolytic sol–gel synthesis – a fast and efficient construction kit - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. m.chem960.com [m.chem960.com]
- 7. Frontiers | Development of elliptic core-shell nanoparticles with fluorinated surfactants for 19F MRI [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. How To Modify The Surface Of Nanoparticles - CD Bioparticles Blog [cd-bioparticles.net]
- 10. Quantification, Exchange, and Removal of Surface Ligands on Noble-Metal Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in chemical surface modification of metal oxide nanoparticles with silane coupling agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of the Surface Coverage of Gold Nanoparticles with Mercaptosulfonates Using Isothermal Titration Calorimetry (ITC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scandium (III) Fluoride (ScF3) Powder
This guide provides best practices for the storage and handling of Scandium (III) Fluoride (B91410) (ScF3) powder to ensure the safety of laboratory personnel and maintain the integrity of the product.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store ScF3 powder?
A1: ScF3 powder should be stored in a cool, dry, and well-ventilated area.[1][2][3][4] It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination.[1][2][3][4] For enhanced stability, storing under an inert gas like argon or nitrogen is recommended.[2][3][4] The storage area should be secure and accessible only to authorized personnel.
Q2: What are the primary hazards associated with ScF3 powder?
A2: ScF3 powder is toxic if swallowed, inhaled, or in contact with skin.[5][6][7][8][9] It can cause serious irritation to the skin, eyes, and respiratory system.[6][10][11] A significant hazard is its reaction with acids, which liberates highly toxic hydrogen fluoride gas.[11]
Q3: What personal protective equipment (PPE) is necessary when handling ScF3 powder?
A3: When handling ScF3 powder, appropriate PPE is essential. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[9][12][13][14][15]
-
Hand Protection: Impermeable gloves, such as nitrile gloves.[5][7][9][12][13][16]
-
Respiratory Protection: A dust mask (type N95 or equivalent) or a full-face respirator, especially when dust generation is likely.[5][9][12]
-
Body Protection: A lab coat or protective suit to prevent skin contact.[6][7][9][13][16]
Q4: How should I dispose of ScF3 powder waste?
A4: ScF3 waste is considered hazardous and must be disposed of according to local, regional, and national regulations.[3][6][7][8][10] It is recommended to consult with a licensed professional waste disposal service.[8] Do not empty into drains or release into the environment.[3][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Powder is clumped or caked | Exposure to moisture or high humidity. Improper storage temperature. | Use a dehumidifier in the storage area to maintain relative humidity below 50%.[17] Store in airtight containers, potentially with desiccant packs.[17] Ensure the storage temperature is stable and between 15°C and 25°C.[17] |
| Discoloration of the powder | Contamination from improper handling or storage. Reaction with container material. | Use dedicated and clean tools for handling.[17] Ensure storage containers are made of compatible materials and are tightly sealed. Do not store in glass containers as it may react dangerously.[7] |
| Inconsistent experimental results | Degradation of the powder due to improper storage. Contamination. | Follow a "First-In, First-Out" (FIFO) inventory system.[17] Verify the purity of the powder if degradation is suspected. Ensure proper handling protocols are followed to prevent cross-contamination. |
| Irritation to skin or respiratory tract during handling | Inadequate ventilation. Improper use of Personal Protective Equipment (PPE). | Always handle ScF3 powder in a well-ventilated area or under a chemical fume hood.[1][3] Ensure all personnel are using the correct PPE as specified in the FAQs. Review handling procedures to minimize dust generation.[3] |
Quantitative Data Summary
Storage and Handling Conditions
| Parameter | Recommended Value/Condition | Source(s) |
| Storage Temperature | 15°C to 25°C (59°F to 77°F) | [17] |
| Relative Humidity | Below 50% | [17] |
| Storage Atmosphere | Dry, inert atmosphere (Argon or Nitrogen recommended) | [2][3][4] |
| Incompatible Materials | Strong oxidizing agents, Acids, Moisture, Glass | [3][4][7] |
Experimental Protocols
Protocol 1: Standard Handling Procedure for ScF3 Powder
-
Preparation:
-
Ensure the work area (preferably a chemical fume hood) is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible.[3]
-
Don the appropriate PPE: nitrile gloves, safety goggles, and a lab coat. If significant dust is anticipated, use a respirator.
-
-
Handling:
-
Before opening, allow the ScF3 container to reach room temperature to prevent condensation.
-
Open the container slowly in the fume hood.
-
Use clean, dedicated spatulas or scoops for transferring the powder.
-
Avoid actions that could generate dust, such as dropping or vigorous shaking.
-
If weighing is required, do so within the fume hood. If the balance is outside, tare a sealed container, add the powder inside the hood, and then re-weigh the sealed container.[18]
-
-
Post-Handling:
-
Tightly reseal the ScF3 container, purging with an inert gas if possible.
-
Clean the work surface and any used equipment with a damp cloth to collect any residual powder.
-
Dispose of all contaminated materials (e.g., wipes, gloves) as hazardous waste according to institutional protocols.
-
Wash hands thoroughly after handling.[3]
-
Protocol 2: Emergency Spill Response
-
Immediate Actions:
-
Evacuate the immediate area of the spill.
-
Alert colleagues and the laboratory supervisor.
-
If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact the institutional safety office.
-
-
Spill Cleanup (for small, manageable spills):
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Do not use water.
-
Carefully sweep up the material and place it into a clearly labeled, sealed container for hazardous waste.[3][10]
-
Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Ventilate the area thoroughly.
-
Visualizations
References
- 1. How to Choose Scandium Fluoride Powder for Your Project? | Scandium [scandium.org]
- 2. Scandium trifluoride - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. FL1076 this compound (ScF3) Powder | Scandium [scandium.org]
- 6. micromatter.com [micromatter.com]
- 7. loradchemical.com [loradchemical.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. echemi.com [echemi.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. oem.msu.edu [oem.msu.edu]
- 16. customer_v2 [support.formlabs.com]
- 17. coatingai.com [coatingai.com]
- 18. tmi.utexas.edu [tmi.utexas.edu]
Validation & Comparative
A Comparative Analysis of ScF3 and MgF2 for Advanced UV Optical Coatings
For researchers and scientists navigating the complexities of UV optical component design, the selection of coating materials is a critical determinant of performance and durability. This guide provides a detailed comparison of two promising fluoride (B91410) compounds, Scandium Fluoride (ScF3) and Magnesium Fluoride (MgF2), for use in demanding UV applications. While MgF2 is a well-established material in this field, ScF3 is an emerging alternative with unique properties. This document synthesizes available experimental data to offer a comparative overview of their optical, mechanical, and performance characteristics.
Executive Summary
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for ScF3 and MgF2 based on available experimental findings. It is important to note that the data for ScF3 is less extensive than for MgF2.
| Property | This compound (ScF3) | Magnesium Fluoride (MgF2) |
| Refractive Index (n) | ~1.400 (at 580 nm)[6] | ~1.413 (at 220 nm)[2], 1.415 - 1.440 (at 193 nm)[1][2] |
| Transparency Range | Transparent in the visible and IR spectral region up to 8.7 µm; UV transparency is sensitive to impurities.[6] | ~110 nm (VUV) to ~6.0 µm (IR)[1][2] |
| Bandgap | 11.02 eV[3] | 13.0 eV[3] |
| Laser-Induced Damage Threshold (LIDT) | Data not readily available. | Varies with deposition technique; e.g., for Sc2O3/MgF2 HR coatings, LIDT has been studied.[7] |
| Mechanical Properties | Vickers Hardness (HV) ~2.6 GPa[6] | Robust and durable, resistant to mechanical and thermal shock.[1][2] |
| Environmental Stability | Data on coating stability is limited. | Generally stable, but can be affected by humidity depending on deposition method.[8][9][10] |
| Deposition Methods | Atomic Layer Deposition (ALD)[11][12][13][14][15], Electron Beam Evaporation | Ion-Beam Sputtering (IBS), Boat and Electron Beam (e-beam) Evaporation.[1][2][16] |
| Key Characteristics | Negative thermal expansion.[3][4][11][12] High cost due to rarity of Scandium.[3][4] | Well-established material with extensive data available. Birefringent.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of optical coating performance. Below are generalized protocols for key experiments cited in the literature.
Thin Film Deposition: Electron Beam Evaporation
Electron beam evaporation is a common physical vapor deposition technique for producing high-quality optical coatings.
-
Substrate Preparation: Substrates (e.g., fused silica (B1680970) or calcium fluoride) are cleaned to remove contaminants. This may involve ultrasonic cleaning in a series of solvents, followed by drying with a high-purity gas.
-
Chamber Setup: The deposition chamber is loaded with the source material (ScF3 or MgF2) in a crucible. The substrates are mounted on a holder, which may be heated to a specific temperature to control film properties.
-
Vacuum Generation: The chamber is evacuated to a high vacuum (typically < 1 x 10⁻⁵ Torr) to minimize the incorporation of impurities into the film.
-
Deposition Process: An electron beam is directed at the source material, causing it to evaporate. The vaporized material then condenses on the substrates, forming a thin film. The deposition rate and film thickness are monitored in real-time using a quartz crystal microbalance or optical monitoring system.
-
Post-Deposition: After deposition, the chamber is cooled, and the substrates are removed for characterization.
Refractive Index Measurement: Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a non-destructive optical technique for determining the refractive index and thickness of thin films.
-
Sample Mounting: The coated substrate is mounted on the ellipsometer stage.
-
Measurement: A beam of polarized light is directed onto the sample at a specific angle of incidence. The change in polarization of the reflected light is measured as a function of wavelength.
-
Data Analysis: The measured data is fitted to a theoretical model (e.g., Cauchy or Sellmeier dispersion model) to extract the refractive index (n) and extinction coefficient (k) of the film over the measured spectral range.[17][18][19][20][21]
Laser-Induced Damage Threshold (LIDT) Testing: 1-on-1 Method
The 1-on-1 test method is a standard procedure for determining the LIDT of an optical component, as defined by ISO 21254.[22]
-
Sample Preparation: The coated optic is cleaned and inspected under a microscope to identify any pre-existing defects.
-
Laser Irradiation: A pulsed laser with a well-characterized beam profile is used. A series of sites on the coating are irradiated with a single laser pulse at different fluence levels.
-
Damage Detection: After each shot, the irradiated site is inspected for damage using a high-magnification microscope (e.g., Nomarski or differential interference contrast).[22] The presence of any permanent change in the coating is considered damage.
-
Data Analysis: The damage probability is plotted as a function of laser fluence. The LIDT is determined by extrapolating the linear fit of the damage probability data to a zero percent damage probability.[22][23][24][25]
Mandatory Visualization
A flowchart illustrating the typical experimental workflow for the characterization of UV optical coatings.
Discussion
This compound (ScF3): The primary advantage of ScF3 appears to be its potentially high refractive index, which could be beneficial in the design of multilayer coatings.[4][5] Its high hardness is also a desirable characteristic for durable coatings.[6] However, the lack of extensive experimental data, particularly regarding its transparency in the deep UV and its laser-induced damage threshold, presents a significant challenge for its adoption. The unique property of negative thermal expansion could be a double-edged sword; while it might be leveraged in specific applications to counteract the positive thermal expansion of other materials, it could also introduce complex stress dynamics in multilayer coatings.[3][4][11][12] Furthermore, the high cost and limited availability of scandium are practical barriers to its widespread use.[3][4]
Magnesium Fluoride (MgF2): MgF2 remains the industry standard for many UV applications for good reason. Its exceptional transparency deep into the VUV is a key advantage.[1][2] The material is mechanically robust and its properties are well-documented, allowing for reliable and predictable coating designs.[1][2] While its refractive index is lower than that of ScF3, it is suitable for a wide range of anti-reflection and high-reflection coating designs. The environmental stability of MgF2 coatings can be influenced by the deposition method, with denser films produced by techniques like ion-assisted deposition showing improved resistance to humidity-induced spectral shifts.[8]
Conclusion
For applications requiring the highest performance in the deep and vacuum ultraviolet, MgF2 remains the more reliable and well-characterized choice. Its extensive history of use and the wealth of available data provide a high degree of confidence in its performance.
ScF3 presents an interesting area for future research. Its unique combination of a potentially high refractive index and high hardness warrants further investigation. However, before it can be considered a viable alternative to MgF2 for demanding UV optical coatings, comprehensive experimental studies are needed to determine its optical properties in the UV, its laser-induced damage threshold, and the environmental stability of ScF3 thin films. Researchers and engineers should consider the current lack of data and the material's high cost when evaluating ScF3 for their specific applications.
References
- 1. DSpace [diposit.ub.edu]
- 2. Ultraviolet optical and microstructural properties of MgF2 and LaF3 coatings deposited by ion-beam sputtering and boat and electron-beam evaporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thin-film optical coating filter stability under different environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atomic Layer Deposition of ScF3 and ScxAlyFz Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [helda.helsinki.fi]
- 15. Atomic Layer Deposition of ScF3 and ScxAlyFz Thin Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. brewerscience.com [brewerscience.com]
- 18. Direct index of refraction measurements at extreme-ultraviolet and soft-x-ray wavelengths [opg.optica.org]
- 19. Measuring Refractive Index - Addison Clear Wave [addisoncw.com]
- 20. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 21. agilent.com [agilent.com]
- 22. edmundoptics.com [edmundoptics.com]
- 23. The laser-induced damage threshold in high-power laser optics - Part 2 | asphericon [asphericon.com]
- 24. Understanding Laser-Induced Damage Threshold - Avantier Inc. [avantierinc.com]
- 25. lacroixoptics.com [lacroixoptics.com]
Scandium fluoride vs. Yttrium fluoride in infrared optics
An Objective Comparison of Scandium Fluoride (B91410) and Yttrium Fluoride for Infrared Optical Applications
For researchers and scientists operating in the fields of optics, materials science, and drug development, the selection of appropriate optical materials is a critical decision that influences experimental success and instrument performance. In the infrared (IR) spectrum, fluoride materials are prized for their broad transmission windows and low refractive indices. This guide provides a detailed, objective comparison of two such materials: Scandium Fluoride (ScF₃) and Yttrium Fluoride (YF₃), presenting the available experimental and computational data to assist in material selection for specific IR applications.
It is important to note that while YF₃ is well-characterized, particularly in thin-film applications, comprehensive experimental data for bulk, optical-grade ScF₃ is less prevalent in publicly available literature. This guide synthesizes the best available information, clearly indicating whether the data pertains to bulk material, thin films, or computational models.
Comparative Performance Data
The following table summarizes the key optical, thermal, and mechanical properties of this compound and Yttrium Fluoride.
| Property | This compound (ScF₃) | Yttrium Fluoride (YF₃) | Data Type & Notes |
| Optical Properties | |||
| Transmission Range | UV to >19 µm[1] | UV to ~14 µm[2] | ScF₃ range inferred from IR absorption bands. YF₃ is well-established for thin films. |
| Refractive Index (n) | ~1.5 (General)[1] | ~1.48 @ 4 µm, ~1.3 @ 10 µm | ScF₃ value is a general approximation; specific IR data is scarce. YF₃ data is for thin films and is highly dependent on deposition conditions. |
| IR Absorption Bands | ~19.2 µm & ~45.5 µm[3][4] | Begins to absorb >10 µm[5] | ScF₃ bands define its far-IR transmission limit. YF₃ is generally used below 10-12 µm. |
| Laser Damage Threshold | No data available | ~12-20 J/cm² @ 355nm (3ns pulse)[6] | YF₃ data is for thin-film coatings; failure mode can be adhesion-related. |
| Thermal Properties | |||
| Melting Point | 1552 °C[1] | 1152 °C | |
| Coefficient of Thermal Expansion (CTE) | Negative (-14 ppm/K from 60-110K)[1] | Positive (Value not specified) | The negative CTE of ScF₃ is its most unique and defining characteristic. |
| Mechanical Properties | |||
| Density | 2.53 g/cm³[1] | 4.01 g/cm³ | |
| Elastic Constants (GPa) | C₁₁: 232-280, C₁₂: 16-18, C₄₄: 18-19 | No data available | ScF₃ data is from first-principles (computational) calculations.[7][8] |
| Hardness (Knoop) | No data available | No data available | |
| Ductility/Brittleness | Predicted to be ductile[7][8] | No data available | ScF₃ prediction is based on computational analysis (Pugh's ratio). |
Logical & Experimental Frameworks
To aid in the practical application of this data, the following diagrams illustrate a decision-making process for material selection and a generalized workflow for optical material characterization.
Caption: Decision workflow for selecting between ScF₃ and YF₃.
Caption: Generalized workflow for optical material characterization.
Detailed Experimental Protocols
The following sections describe generalized, standard protocols for measuring the key properties outlined in this guide.
Measurement of Infrared Transmission and Absorption
This protocol determines the spectral range over which the material is transparent.
-
Instrumentation: A Fourier Transform Infrared (FTIR) Spectrometer is used, covering the desired range (e.g., 2.5 µm to 25 µm or 4000 cm⁻¹ to 400 cm⁻¹). The instrument should have a dry, purged, or vacuum environment to minimize atmospheric water and CO₂ absorption.
-
Sample Preparation: A sample of the material is prepared with two parallel, highly polished faces. The thickness should be known precisely. For bulk materials, this is typically a window of 1-5 mm thickness. For coatings, the material is deposited on a known, transparent substrate (e.g., Germanium or Zinc Selenide).
-
Methodology:
-
A background spectrum is collected with no sample in the beam path to measure the instrument's response.
-
The prepared sample is placed in the beam path, perpendicular to the beam.
-
The sample's transmission spectrum is recorded.
-
The transmittance (T) is calculated as the ratio of the sample spectrum to the background spectrum. Internal transmittance can be calculated by correcting for surface reflection losses if the refractive index is known.
-
-
Data Output: A plot of percentage transmission versus wavelength (µm) or wavenumber (cm⁻¹). Absorption bands are identified as sharp dips in transmission.
Determination of Refractive Index
The refractive index is a fundamental property for designing optical components like lenses and anti-reflection coatings.
-
Instrumentation:
-
For Bulk Material (Prism): A goniometer-spectrometer.
-
For Thin Wafers/Films: A spectroscopic ellipsometer or an interferometric setup.[9]
-
-
Sample Preparation:
-
Methodology (Prism Minimum Deviation):
-
The prism is mounted on the spectrometer table.
-
Monochromatic light of a known wavelength is passed through the prism.
-
The prism is rotated until the angle of deviation of the light beam is at a minimum. This angle (δ_min) is measured.
-
The refractive index (n) is calculated using the formula: n = [sin((A + δ_min)/2)] / [sin(A/2)] where A is the apex angle of the prism.
-
The measurement is repeated for various wavelengths across the IR spectrum to determine dispersion.
-
-
Data Output: A table or plot of refractive index versus wavelength.
Measurement of Mechanical Hardness
Hardness is a measure of a material's resistance to scratching and surface damage, which is critical for optics used in harsh environments.
-
Instrumentation: A microhardness tester equipped with a Knoop indenter.
-
Sample Preparation: The sample must have a smooth, polished surface, free of defects, and be mounted securely on the tester's stage.
-
Methodology (ASTM E384):
-
A standardized load (e.g., 100g or 200g) is applied to the Knoop indenter for a specific dwell time (e.g., 10-15 seconds).
-
The indenter creates a rhomb-shaped indentation on the material's surface.
-
After removing the load, the length of the long diagonal of the indentation is measured using a calibrated microscope.
-
The Knoop Hardness Number (HK) is calculated using the formula: HK = (14.229 * F) / d² where F is the applied load in kgf and d is the length of the long diagonal in mm.
-
Multiple indentations are made and averaged to ensure statistical reliability.
-
-
Data Output: A Knoop Hardness value (e.g., HK₀.₁ for a 100g load).
Discussion and Conclusion
Yttrium Fluoride (YF₃) is a well-established material, particularly for thin-film coatings in the mid-wave infrared (MWIR) and long-wave infrared (LWIR) regions. Its primary advantages are a broad transparency range extending to approximately 14 µm and its utility as a robust, non-radioactive alternative to Thorium Fluoride (ThF₄).[2] However, its properties, especially refractive index and water absorption, are highly sensitive to the deposition process (e.g., substrate temperature, ion assistance), which requires careful process control for consistent results.[11]
This compound (ScF₃) presents a more specialized profile. Its most compelling feature is its strong negative thermal expansion over a very wide temperature range.[1] This makes it a candidate material for athermal optical systems, where components must maintain focus and alignment despite temperature fluctuations. Its predicted lower refractive index compared to YF₃ could also be advantageous for anti-reflection coatings. However, the lack of extensive experimental data for bulk ScF₃ optics means that its use in demanding applications would require significant preliminary characterization. Its IR absorption bands above 19 µm limit its use in the very-long-wave infrared compared to materials like Germanium or Zinc Selenide.[3][4]
-
For established MWIR/LWIR coatings and components where process documentation and material history are important, Yttrium Fluoride is the more conventional and characterized choice.
-
For applications requiring exceptional athermal performance and thermal stability , or where a lower refractive index is paramount, This compound offers unique potential, warranting further investigation and characterization for the specific use case.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. svc.org [svc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jmest.org [jmest.org]
- 9. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Performance comparison of Scandium-43 vs. Fluorine-18 in PET imaging
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of positron emission tomography (PET) is in a constant state of evolution, with the quest for radionuclides that offer superior imaging characteristics and logistical advantages driving innovation. While Fluorine-18 (¹⁸F) has long been the workhorse of clinical PET, Scandium-43 (⁴³Sc) is emerging as a compelling alternative, particularly within the burgeoning field of theranostics. This guide provides an objective, data-driven comparison of ⁴³Sc and ¹⁸F, delving into their physical properties, production, radiochemistry, and imaging performance to inform the selection of the optimal radionuclide for preclinical and clinical research.
At a Glance: Key Performance Metrics
To facilitate a clear comparison, the following tables summarize the key quantitative data for Scandium-43 and Fluorine-18.
Table 1: Physical and Decay Characteristics
| Property | Scandium-43 (⁴³Sc) | Fluorine-18 (¹⁸F) | Reference(s) |
| Half-life (T₁/₂) | 3.89 hours | 109.7 minutes (1.83 hours) | [1] |
| Decay Mode | β⁺ (88%), EC (12%) | β⁺ (97%), EC (3%) | [1] |
| Mean Positron Energy (Eβ+ mean) | 476 keV | 250 keV | [1] |
| Maximum Positron Energy (Eβ+ max) | 1190 keV | 635 keV | [1] |
| Gamma Emissions (keV) | 372.8 (22.6%) | 511 (Annihilation only) | [1] |
Table 2: PET Imaging Performance (Phantom Studies)
| Parameter | Scandium-43/44 Mixture* | Fluorine-18 | Reference(s) |
| Quantitative Accuracy (Background) | Within 9% of reference | Gold Standard | [2][3] |
| Coefficient of Variance (COV) | 6.32% | 7.49% | [2][3] |
| Recovery Coefficient (RCmax, 10mm sphere) | 0.66 | Superior to Sc-43/44 | [2][3] |
| Average Residual Lung Error | <15% | Comparable | [2][3] |
*Note: Current production methods for ⁴³Sc often result in a mixture with Scandium-44. The data presented reflects a mixture of approximately 68% ⁴³Sc.[2][3]
The Radionuclides in Detail
Physical Properties: A Trade-off Between Half-Life and Positron Energy
Fluorine-18's nearly two-hour half-life is well-suited for the pharmacokinetics of many small molecules and peptides, allowing for centralized production and distribution.[4] Its low positron energy is a significant advantage, resulting in a short positron range in tissue and, consequently, higher spatial resolution in PET images.[4]
Scandium-43 boasts a longer half-life of nearly four hours, which is advantageous for studying biological processes with slower kinetics, such as the biodistribution of antibodies or larger molecules.[1] This extended timeframe also allows for more flexible scheduling of PET scans and distribution to more distant imaging centers. However, ⁴³Sc has a higher mean positron energy than ¹⁸F, which can theoretically lead to slightly lower image resolution.[1]
Production and Availability
Both radionuclides are produced in cyclotrons.
-
Fluorine-18: The most common production route is the proton bombardment of enriched ¹⁸O-water (¹⁸O(p,n)¹⁸F).[4] This method is highly efficient, allowing for large-scale production, which has led to the widespread availability of ¹⁸F-radiopharmaceuticals, most notably [¹⁸F]FDG.[4]
-
Scandium-43: Production can be achieved through various nuclear reactions, with two common methods being the proton irradiation of enriched Calcium-43 (⁴³Ca(p,n)⁴³Sc) or enriched Titanium-46 (⁴⁶Ti(p,α)⁴³Sc).[2] The choice of target material can impact the radionuclidic purity of the final product, with the ⁴³Ca route sometimes co-producing ⁴⁴Sc.[2]
Experimental Protocols and Methodologies
Radiolabeling Chemistry: Covalent Bonding vs. Chelation
The fundamental difference in the chemistry of fluorine and scandium dictates their respective radiolabeling strategies.
-
Fluorine-18: As a non-metal, ¹⁸F is incorporated into molecules via the formation of a strong carbon-fluorine bond. This is typically achieved through nucleophilic or electrophilic substitution reactions.[4] While these methods are versatile, they can require multi-step syntheses and harsh reaction conditions, which may not be suitable for sensitive biomolecules. More recent advancements, such as labeling via organotrifluoroborates or silicon-fluoride acceptors, allow for one-step labeling in aqueous conditions.
-
Scandium-43: Being a metallic element, ⁴³Sc is attached to targeting molecules through coordination chemistry. This involves the use of a bifunctional chelator, a molecule that has a cage-like structure to tightly bind the scandium ion and a separate functional group to attach to the biomolecule. The most common chelator for scandium is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives.[5] Radiolabeling with ⁴³Sc is often a straightforward, one-step process that can be performed under mild conditions, making it highly suitable for temperature-sensitive proteins and peptides.[2]
Experimental Workflow: From Radiolabeling to In Vivo Imaging
The following diagram illustrates a typical workflow for the development and evaluation of a new PET tracer, applicable to both ⁴³Sc and ¹⁸F.
Figure 1. A generalized experimental workflow for the development and evaluation of PET radiotracers.
Detailed Methodologies
1. Radiolabeling of a DOTA-conjugated Peptide with Scandium-43
This protocol is adapted for labeling peptides such as DOTATATE or PSMA-617.
-
Reagents: ⁴³ScCl₃ in dilute HCl, DOTA-conjugated peptide, sodium acetate (B1210297) buffer (pH 4.0-5.0), metal-free water.
-
Procedure:
-
To a reaction vial, add the DOTA-conjugated peptide (typically 5-20 nmol).
-
Add the sodium acetate buffer.
-
Add the ⁴³ScCl₃ solution (activity will depend on the desired specific activity).
-
Incubate the reaction mixture at 90-95°C for 15-30 minutes.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical yield.
-
For purification, the reaction mixture can be passed through a C18 Sep-Pak cartridge, washed with water to remove unreacted ⁴³Sc, and the final product eluted with ethanol.
-
2. Radiolabeling of a Peptide with Fluorine-18 using the SiFA Method
This one-step method is suitable for peptides modified with a silicon-fluoride acceptor (SiFA).
-
Reagents: ¹⁸F-fluoride in water, SiFA-modified peptide, cartridge for purification.
-
Procedure:
-
Trap the aqueous ¹⁸F-fluoride on an anion exchange cartridge.
-
Elute the ¹⁸F-fluoride into a reaction vessel containing the SiFA-peptide dissolved in an appropriate solvent.
-
The reaction proceeds at room temperature for approximately 10-20 minutes.
-
Purification is achieved via a cartridge-based method, often without the need for HPLC.
-
Quality control is performed using radio-TLC or radio-HPLC.
-
3. In Vitro Cellular Uptake Assay
-
Cell Culture: Plate cancer cells expressing the target of interest in 24-well plates and allow them to adhere overnight.
-
Assay:
-
Wash the cells with binding buffer.
-
Add the radiolabeled compound (⁴³Sc- or ¹⁸F-labeled) to the wells at a specific concentration. For blocking experiments, add an excess of the non-radiolabeled compound to a separate set of wells.
-
Incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
To stop the uptake, wash the cells with ice-cold buffer.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Express the results as a percentage of the added activity, normalized to the number of cells or protein content.
-
4. In Vivo PET Imaging and Biodistribution
-
Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts).
-
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Inject a known amount of the radiotracer (typically 2-10 MBq) via the tail vein.
-
Perform dynamic or static PET/CT scans at desired time points (e.g., 30, 60, 120 minutes post-injection).
-
After the final imaging session, euthanize the animal and collect organs and tissues of interest (blood, tumor, muscle, liver, kidneys, etc.).
-
Weigh the tissues and measure the radioactivity in a gamma counter.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
-
Concluding Remarks: Choosing the Right Tool for the Job
The choice between Scandium-43 and Fluorine-18 is not a matter of one being definitively superior to the other, but rather selecting the radionuclide whose properties best align with the research question and logistical considerations.
Fluorine-18 remains the undisputed leader for routine clinical PET imaging due to its excellent image resolution, high production yields, and well-established chemistry. For applications involving small molecules with rapid pharmacokinetics, ¹⁸F is often the preferred choice.
Scandium-43 presents a powerful alternative, particularly in the context of theranostics. Its chemical identity with the therapeutic radionuclide Scandium-47 allows for near-identical biodistribution of the diagnostic and therapeutic agents. The longer half-life of ⁴³Sc is a significant advantage for imaging larger molecules and for centralized manufacturing models. While its production is currently less widespread and can result in co-production of ⁴⁴Sc, ongoing research is addressing these challenges.
Ultimately, the decision to use ⁴³Sc or ¹⁸F will depend on a careful evaluation of the target molecule's properties, the biological process under investigation, and the available infrastructure. As radiopharmaceutical development continues to advance, both of these radionuclides will undoubtedly play crucial roles in the future of molecular imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fifty Shades of Scandium: Comparative Study of PET Capabilities Using Sc-43 and Sc-44 with Respect to Conventional Clinical Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Scandium Fluoride Crystal Structure via X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystal structure of Scandium Fluoride (B91410) (ScF₃) with other common fluoride compounds, Calcium Fluoride (CaF₂) and Lanthanum Fluoride (LaF₃). The analysis is based on data obtained through X-ray diffraction (XRD), a powerful non-destructive technique for characterizing crystalline materials. This document offers a summary of key crystallographic data, a detailed experimental protocol for powder XRD, and a visual representation of the experimental workflow.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for Scandium Fluoride and two other common fluoride compounds, as determined by X-ray diffraction.
| Feature | This compound (ScF₃) | Calcium Fluoride (CaF₂) | Lanthanum Fluoride (LaF₃) |
| Crystal System | Cubic | Cubic | Trigonal |
| Space Group | Pm-3m | Fm-3m[1] | P-3c1[2] |
| Lattice Parameter (a) | ~4.01 Å | ~5.451 Å[3] | 7.247 Å[2] |
| Lattice Parameter (b) | ~4.01 Å | ~5.451 Å[3] | 7.247 Å[2] |
| Lattice Parameter (c) | ~4.01 Å | ~5.451 Å[3] | 7.391 Å[2] |
| Key Structural Feature | Perovskite-like structure with corner-sharing ScF₆ octahedra. Exhibits negative thermal expansion. | Fluorite structure with a face-centered cubic lattice.[4] | Tysonite structure. |
Experimental Protocol: Powder X-ray Diffraction (PXRD)
This section outlines a typical experimental protocol for obtaining and analyzing powder X-ray diffraction data for crystalline solids like this compound.
1. Sample Preparation:
-
Grinding: The crystalline sample is first gently ground into a fine, homogenous powder using an agate mortar and pestle. This ensures that the crystallites are randomly oriented, which is crucial for obtaining a high-quality diffraction pattern.
-
Sample Mounting: A small amount of the powdered sample is then packed into a sample holder. The surface of the powder should be flat and level with the surface of the holder to ensure accurate diffraction angles.
2. Data Collection:
-
Instrument: A powder X-ray diffractometer is used for data collection. The instrument consists of an X-ray source, a sample stage, and a detector.
-
X-ray Source: A monochromatic X-ray beam, typically Cu Kα radiation (λ = 1.5406 Å), is directed at the sample.
-
Scan Parameters: The sample is scanned over a range of 2θ angles (e.g., 10° to 90°) with a defined step size and dwell time. The detector moves in an arc to collect the diffracted X-rays at different angles.
3. Data Analysis:
-
Phase Identification: The resulting diffraction pattern (a plot of intensity versus 2θ) is compared to a database of known diffraction patterns, such as the International Centre for Diffraction Data (ICDD) database. A match in the peak positions and relative intensities confirms the identity of the crystalline phase.
-
Lattice Parameter Refinement: The precise positions of the diffraction peaks are used to refine the lattice parameters of the unit cell using software based on the Rietveld refinement method.
-
Crystallite Size Estimation: The broadening of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation.
Experimental Workflow
The following diagram illustrates the logical workflow of a typical powder X-ray diffraction experiment, from sample preparation to data analysis.
References
A Comparative Guide to Validating ScF₃ Morphology with SEM and TEM Imaging
For researchers, scientists, and drug development professionals working with Scandium Fluoride (ScF₃), accurate characterization of its morphology is crucial for understanding its properties and performance in various applications, from catalysis to advanced materials.[1] This guide provides a detailed comparison of two powerful electron microscopy techniques, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), for the validation of ScF₃ morphology. We present a side-by-side analysis of their capabilities, detailed experimental protocols, and a summary of the quantitative data each technique can provide.
SEM vs. TEM for ScF₃ Analysis: A Head-to-Head Comparison
Both SEM and TEM are indispensable tools for nanoparticle characterization, offering detailed insights at the nanoscale.[2][3] However, they operate on different principles, leading to distinct advantages and limitations for the analysis of ScF₃ morphology.
Scanning Electron Microscopy (SEM) functions by scanning a focused beam of electrons over the surface of a sample.[4] The interaction of the electron beam with the sample surface generates various signals, primarily secondary electrons, which are detected to form a three-dimensional image of the surface topography.[3][4] This makes SEM exceptionally well-suited for visualizing the surface features, shape, and size distribution of ScF₃ particles.[3][5]
Transmission Electron Microscopy (TEM) , in contrast, operates by passing a beam of electrons through an ultrathin sample.[4][6] The transmitted electrons are then focused to form a two-dimensional projection image.[2] This allows for the visualization of the internal structure of the ScF₃ nanoparticles, including their crystallinity, lattice defects, and the potential presence of core-shell structures.[4][5]
The choice between SEM and TEM ultimately depends on the specific information required about the ScF₃ sample. For a comprehensive morphological analysis, the use of both techniques is often complementary and highly recommended.
Quantitative Data Comparison
The following table summarizes the key quantitative morphological parameters that can be obtained for ScF₃ using SEM and TEM.
| Parameter | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |
| Particle Size | Provides accurate measurements of the external dimensions of particles.[4] | Offers higher resolution for precise measurement of smaller nanoparticles and internal structures.[2][4] |
| Size Distribution | Can analyze a larger number of particles, providing better statistical representation of the overall size distribution.[2] | Analysis is limited to a smaller sample area, which may not be representative of the entire batch.[2] |
| Shape and Morphology | Delivers high-quality, 3D-like images of the surface, revealing detailed shape and surface texture.[2][3] | Provides 2D projection images, which can be used to infer shape. Can reveal internal morphology.[2] |
| Crystallinity | Generally does not provide information on the crystalline structure. | Selected Area Electron Diffraction (SAED) patterns can be used to determine the crystallinity and crystal structure of individual nanoparticles.[4] |
| Internal Structure | Not capable of imaging the internal structure of particles. | Can visualize internal features such as grain boundaries, defects, and core-shell structures.[4][5] |
| Resolution | Typically in the range of 0.2 to 2.0 nm.[3] | Offers higher resolution, often down to 0.1 nm or better, allowing for atomic-level imaging.[2][7] |
Experimental Protocols
Detailed and careful sample preparation is critical for obtaining high-quality and reliable data from both SEM and TEM. The following are generalized protocols for the preparation of ScF₃ nanoparticle samples.
ScF₃ Sample Preparation for SEM Analysis
-
Dispersion: Disperse the ScF₃ powder in a suitable volatile solvent (e.g., ethanol, isopropanol) to create a dilute suspension. Sonication can be used to break up agglomerates.
-
Substrate Mounting: A small drop of the suspension is placed onto a clean, conductive SEM stub (typically aluminum) with an adhesive carbon tab.[8]
-
Drying: The sample is allowed to air-dry completely in a dust-free environment. Alternatively, a critical point dryer can be used for delicate samples to prevent morphological changes due to surface tension during drying.[9]
-
Coating: If the ScF₃ sample is not sufficiently conductive, a thin layer of a conductive material (e.g., gold, platinum, carbon) must be sputter-coated onto the sample surface to prevent charging effects under the electron beam.[8][9]
ScF₃ Sample Preparation for TEM Analysis
-
Dispersion: Prepare a very dilute suspension of the ScF₃ nanoparticles in a volatile solvent, similar to the SEM preparation. The concentration should be low enough to ensure individual particles are well-separated on the grid.
-
Grid Preparation: Place a drop of the nanoparticle suspension onto a TEM grid (typically a copper grid coated with a thin film of carbon or formvar).[10]
-
Drying and Wicking: Allow the solvent to evaporate completely. The excess liquid can be carefully wicked away with filter paper to minimize the formation of aggregates.
-
Staining (Optional): For certain applications or to enhance contrast, negative staining with a heavy metal salt solution (e.g., uranyl acetate) may be employed, though this is less common for inorganic nanoparticles like ScF₃.
Visualizing the Workflow
To better illustrate the experimental process for validating ScF₃ morphology, the following diagrams outline the key steps for both SEM and TEM analysis.
Caption: Experimental workflow for ScF₃ morphology validation using SEM.
Caption: Experimental workflow for ScF₃ morphology validation using TEM.
References
- 1. How to Choose this compound Powder for Your Project? | Scandium [scandium.org]
- 2. azonano.com [azonano.com]
- 3. azooptics.com [azooptics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM) [satnanomaterial.com]
- 7. Comparing AFM, SEM and TEM [afmworkshop.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. microscopyinnovations.com [microscopyinnovations.com]
Unveiling the Catalytic Prowess of Scandium(III) Fluoride: A Comparative Analysis with Other Lewis Acids
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. Scandium(III) Fluoride (B91410) (ScF3), a white solid sparingly soluble in water, is emerging as a noteworthy Lewis acid catalyst in organic synthesis. This guide provides an objective comparison of the catalytic activity of ScF3 with other common Lewis acids, supported by available experimental data, to elucidate its potential in various chemical transformations.
While the more extensively studied Scandium(III) Triflate (Sc(OTf)3) has a well-documented history in catalysis, ScF3 presents a unique profile due to the properties of the fluoride anion. High electronegativity and the small atomic radius of fluoride can enhance the Lewis acidity of the scandium metal center, potentially leading to unique catalytic behaviors.
Quantitative Comparison of Catalytic Activity
To date, comprehensive comparative studies detailing the catalytic performance of ScF3 across a wide range of reactions are limited in publicly accessible literature. However, insights can be gleaned from specific applications and theoretical studies. The following table summarizes available data comparing ScF3 with other Lewis acids in representative reactions.
| Reaction Type | Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| Friedel-Crafts Alkylation | β-AlF3 | - | ~5 min (initial rapid conversion) | Moderate | [1] |
| ScF3 | N/A | N/A | N/A | Data not available | |
| AlCl3 | Stoichiometric | Varies | High | General Knowledge | |
| BF3·OEt2 | Catalytic to Stoichiometric | Varies | High | General Knowledge | |
| Biginelli Reaction | FeF3 | 5 | 1-2 h | 88-95 | [2][3] |
| ScF3 | N/A | N/A | N/A | Data not available | |
| Sc(OTf)3 | 1-5 | 4-12 h | 82-95 | [4][5] | |
| Yb(OTf)3 | 10 | 12 h | 90 | [4] | |
| InCl3 | 10-15 | 6-12 h | 85-95 | [4] |
Note: Direct comparative experimental data for ScF3 in these specific reactions is currently limited in the available literature. The data for other metal fluorides and triflates are provided for contextual comparison.
Key Strengths and Considerations of ScF3 in Catalysis
Potential Advantages:
-
Enhanced Lewis Acidity: The high electronegativity of fluorine is theorized to increase the Lewis acidity of the scandium center compared to other scandium halides.
-
Heterogeneous Catalysis: Due to its low solubility, ScF3 has the potential to be utilized as a solid, heterogeneous catalyst, which can simplify product purification and catalyst recovery.
-
Unique Reactivity: The specific interaction between the fluoride ligand and substrates may lead to different reactivity and selectivity profiles compared to other Lewis acids.
Challenges and Areas for Further Research:
-
Limited Solubility: While advantageous for heterogeneous catalysis, the low solubility of ScF3 can be a limitation in homogeneous reaction systems.
-
Data Scarcity: There is a significant lack of direct, comparative experimental data on the catalytic performance of ScF3 in many standard organic reactions. More research is needed to fully characterize its catalytic activity and establish its place among other Lewis acids.
Experimental Protocols
Detailed experimental protocols for reactions specifically catalyzed by ScF3 are not yet widely established in the literature. However, a general protocol for a Lewis acid-catalyzed reaction, such as the Biginelli reaction, is provided below for context. Researchers interested in exploring the catalytic activity of ScF3 could adapt such a protocol.
General Protocol for the Biginelli Reaction (Adapted for ScF3 Screening):
-
Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (B33335) or thiourea (B124793) (1.5 mmol), and the Lewis acid catalyst (e.g., ScF3, 5 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., ethanol (B145695) or acetonitrile, 5 mL).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., reflux at 75-80 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the catalyst is heterogeneous, it can be recovered by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford the desired dihydropyrimidine.
Reaction Mechanisms and Logical Workflow
The catalytic cycle of a Lewis acid, such as ScF3, in a reaction like the Friedel-Crafts alkylation typically involves the activation of an electrophile. The Lewis acidic metal center coordinates to a halogen, increasing the electrophilicity of the carbon atom and facilitating the attack by an aromatic ring.
Below is a conceptual workflow for evaluating and comparing the catalytic activity of ScF3.
Caption: Workflow for comparing the catalytic activity of ScF3 with other Lewis acids.
The following diagram illustrates a generalized mechanism for a Lewis acid-catalyzed Friedel-Crafts alkylation.
Caption: Generalized mechanism of a Friedel-Crafts alkylation catalyzed by a Lewis acid like ScF3.
References
A Comparative Analysis of Wet vs. Solid-Phase ScF₃ Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Scandium fluoride (B91410) (ScF₃) is a critical material in various high-technology applications, including the synthesis of aluminum-scandium alloys, specialty ceramics, and as a precursor for metallic scandium production. The synthesis method of ScF₃ significantly impacts its purity, crystallinity, and morphology, which in turn dictates its suitability for specific applications. This guide provides a detailed comparative analysis of the two primary synthesis routes: wet-phase and solid-phase methods, supported by experimental data to aid researchers in selecting the optimal method for their needs.
At a Glance: Wet vs. Solid-Phase ScF₃ Synthesis
| Parameter | Wet-Phase Synthesis (Hydrothermal/Precipitation) | Solid-Phase Synthesis (Fluorination with NH₄HF₂) |
| Purity | High-quality single crystals can be obtained. | Very high, up to 99.997 wt.%[1][2]. |
| Typical Reactants | Scandium salts (e.g., Sc(NO₃)₃, ScCl₃), Fluorinating agent (e.g., NH₄HF₂, HF).[3][4] | Scandium oxide (Sc₂O₃), Ammonium (B1175870) bifluoride (NH₄HF₂).[1][2][5] |
| Reaction Temperature | Typically lower, e.g., hydrothermal methods. | High, typically around 400 °C.[1][2] |
| Reaction Time | Can vary, but hydrothermal can be on the order of hours. | Typically around 2 hours for high purity.[1][2] |
| Product Morphology | Controllable morphology, including nanocrystals, cubes, and cuboids.[3][6] | Typically results in microcrystalline powders. |
| Key Advantages | Facile, environmentally friendly, controllable morphology.[3] | Economical, efficient, yields very high purity product. |
| Key Disadvantages | Can be inefficient and may lead to impurities like ScOF if not carefully controlled. | Requires high temperatures and handling of solid reagents. |
| Equipment | Autoclave for hydrothermal methods, standard lab glassware for precipitation. | High-temperature furnace. |
Experimental Protocols
Solid-Phase Synthesis via Fluorination of Sc₂O₃ with NH₄HF₂
This method is a widely used and efficient route for producing high-purity ScF₃.
Materials:
-
Scandium oxide (Sc₂O₃)
-
Ammonium bifluoride (NH₄HF₂)
Procedure:
-
Sc₂O₃ and NH₄HF₂ are thoroughly mixed in a specific mass ratio.
-
The mixture is placed in a suitable crucible (e.g., platinum or nickel).
-
The crucible is heated in a furnace to 400 °C for 2 hours.[1][2]
-
During the heating process, a series of reactions occur, starting with the formation of intermediate ammonium scandium fluorides at lower temperatures.
-
As the temperature increases, these intermediates decompose to yield the final ScF₃ product.
-
The resulting ScF₃ powder is then cooled and collected.
The reaction proceeds through several intermediate steps, which have been identified through techniques like thermogravimetric and differential scanning calorimetry (TG-DSC) and Powder X-ray diffraction (PXRD).[1][2]
Wet-Phase Synthesis via a Facile Hydrothermal Method
This method offers a route to high-quality, single-crystalline ScF₃ with controlled morphology.
Materials:
-
Scandium nitrate (B79036) (Sc(NO₃)₃)
-
Ammonium bifluoride (NH₄HF₂)
-
Deionized water
Procedure:
-
Aqueous solutions of Sc(NO₃)₃ and NH₄HF₂ are prepared separately.
-
The NH₄HF₂ solution is added to the Sc(NO₃)₃ solution under stirring.
-
The resulting mixture is transferred to a Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and maintained at a specific temperature for a set duration (e.g., 180-200 °C for several hours).
-
After the reaction, the autoclave is allowed to cool to room temperature naturally.
-
The resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol, and then dried.[3]
This method is particularly advantageous for producing nano- or sub-micron sized crystals with uniform morphology, such as cubes.[3][6]
Visualizing the Synthesis Pathways
To better understand the reaction mechanisms and workflows, the following diagrams illustrate the key stages in both solid-phase and wet-phase synthesis.
Caption: Solid-phase synthesis workflow of ScF₃.
Caption: Wet-phase (hydrothermal) synthesis of ScF₃.
Conclusion
The choice between wet and solid-phase synthesis of ScF₃ depends heavily on the desired product characteristics and the available resources. The solid-phase method using NH₄HF₂ is a robust and efficient technique for producing large quantities of high-purity ScF₃ powder.[1][2] This makes it suitable for applications where purity is the primary concern, such as in the production of high-purity scandium metal.
On the other hand, wet-phase methods, particularly hydrothermal synthesis, offer excellent control over the morphology and size of the ScF₃ crystals.[3][6] This is advantageous for applications where specific crystal facets or nanoscale properties are required, for instance, in catalysis or advanced materials research. While historically, wet methods have been associated with lower efficiency and potential for impurities, modern facile hydrothermal techniques have demonstrated the ability to produce high-quality, single-crystalline products.[3]
Researchers should carefully consider the trade-offs between purity, morphology control, reaction conditions, and scalability when selecting a synthesis method for ScF₃. The data and protocols presented in this guide provide a foundation for making an informed decision based on the specific requirements of their research or development goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on the Fluorination Process of Sc2O3 by NH4HF2 | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Scandium fluoride - Wikipedia [en.wikipedia.org]
- 6. Morphology Controllable Synthesis of ScF3:Er3+, Yb3+ Nano/Sub-Microncrystals by Hydrothermal/Solvothermal Process - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Fluoride-Based Cathodes: A Comparative Analysis of FeF₃, CuF₂, and BiF₃ for Next-Generation Batteries
The quest for high-energy-density lithium-ion batteries has propelled research into novel cathode materials that can surpass the capacity limitations of conventional intercalation compounds. Among the promising candidates, metal fluorides stand out due to their high theoretical specific capacities and operating voltages, stemming from the highly electronegative nature of fluorine.[1][2][3] This guide provides a comparative overview of the electrochemical performance of three prominent metal fluorides—iron (III) fluoride (B91410) (FeF₃), copper (II) fluoride (CuF₂), and bismuth (III) fluoride (BiF₃)—supported by experimental data. While other metal fluorides, such as scandium fluoride (ScF₃), are of theoretical interest, a lack of available experimental data on their electrochemical performance precludes their inclusion in this direct comparison.
Metal fluorides operate on a conversion reaction mechanism, a process distinct from the intercalation mechanism of traditional cathode materials.[1][2] During discharge, the metal fluoride (MFₓ) reacts with lithium ions to form metallic nanoparticles (M) and lithium fluoride (LiF). This multi-electron transfer process is responsible for their high theoretical capacities.[2][4] However, this conversion process also presents significant challenges, including poor electronic and ionic conductivity, large volume changes during cycling, and voltage hysteresis, which can impact cycling stability and rate capability.[3][5]
Comparative Electrochemical Performance
The electrochemical properties of FeF₃, CuF₂, and BiF₃ are summarized in the table below. These values, compiled from various studies, highlight the potential and the challenges associated with each material. It is important to note that the practical performance of these materials is highly dependent on factors such as nanoparticle synthesis, carbon compositing, and electrode engineering to overcome their inherent limitations.[1]
| Property | FeF₃ | CuF₂ | BiF₃ |
| Theoretical Capacity | ~712 mAh/g (3e⁻ transfer)[6] | ~528 mAh/g (2e⁻ transfer)[7][8][9] | ~302 mAh/g (3e⁻ transfer)[10][11][12] |
| Theoretical Voltage | ~3.0 V vs. Li/Li⁺ | ~3.55 V vs. Li/Li⁺[7][8][9] | ~3.0 V vs. Li/Li⁺[12] |
| Theoretical Energy Density | ~2136 Wh/kg | ~1874 Wh/kg[7][8] | ~906 Wh/kg |
| Practical Voltage | 2.0-4.5 V[6] | ~3.0 V (with significant hysteresis)[13] | 2.0-4.0 V |
| Reported Capacity | 150-250 mAh/g (initial cycles)[2][4] | 100-420 mAh/g (initial cycles)[13] | ~208-264 mAh/g (initial cycles)[10] |
| Cycling Stability | Moderate, significant capacity fading | Poor, rapid capacity fading[7][8] | Moderate, capacity fading observed |
In-depth Analysis of Individual Fluorides
Iron (III) Fluoride (FeF₃)
FeF₃ has been extensively studied due to its high theoretical capacity, abundance, and low cost.[1][4] The conversion reaction of FeF₃ proceeds via a multi-step process, which can contribute to its complex electrochemical behavior.[1] While its theoretical energy density is very high, practical applications have been hindered by its poor electronic conductivity and significant voltage hysteresis.[1] To mitigate these issues, researchers have focused on creating nanocomposites with carbon, which improves electronic conductivity and buffers the volume changes during cycling.[14] Co-doping with other metals has also been shown to enhance electrochemical performance.[6]
Copper (II) Fluoride (CuF₂)
CuF₂ boasts the highest theoretical voltage among the common transition metal fluorides, making it an attractive candidate for high-energy-density batteries.[7][8][9] However, it suffers from severe capacity fading, often within the first few cycles.[7][8][13] This poor reversibility is attributed to the dissolution of copper ions into the electrolyte and the difficulty of reforming CuF₂ during the charging process.[7][8] Recent strategies to improve the performance of CuF₂ cathodes include the use of protective coatings and specialized binders to suppress copper dissolution.[9][13]
Bismuth (III) Fluoride (BiF₃)
BiF₃ is another promising conversion-type cathode material with a high theoretical capacity.[10][11] A key advantage of BiF₃ is its relatively low volume change upon lithiation compared to other metal fluorides.[12] However, like other fluorides, it suffers from poor conductivity. The formation of a stable solid electrolyte interphase (SEI) has been identified as a critical factor in achieving good cycling performance with BiF₃ cathodes.[10]
The Conversion Reaction Mechanism
The electrochemical performance of metal fluoride cathodes is intrinsically linked to their conversion reaction mechanism. The process can be visualized as a reversible transformation between the metal fluoride and a nanocomposite of metal particles within a lithium fluoride matrix.
Figure 1: A simplified diagram illustrating the conversion reaction mechanism in metal fluoride cathodes.
Experimental Protocols
To ensure a standardized comparison of electrochemical performance, consistent experimental protocols are crucial. The following outlines a typical methodology for testing metal fluoride cathodes.
Electrode Preparation
-
Slurry Preparation: The active material (metal fluoride), a conductive agent (e.g., Super P carbon), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 70:20:10).
-
Solvent Addition: An appropriate solvent, such as N-methyl-2-pyrrolidone (NMP), is added to the mixture to form a homogeneous slurry.
-
Coating: The slurry is then cast onto a current collector (e.g., aluminum foil) using a doctor blade to ensure a uniform thickness.
-
Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 120°C) for several hours to remove the solvent.
Cell Assembly
-
Coin Cell Assembly: Electrochemical testing is typically performed using 2032-type coin cells.
-
Components: The cells are assembled in an argon-filled glovebox and consist of the prepared cathode, a lithium metal anode, a separator (e.g., Celgard 2400), and an electrolyte.
-
Electrolyte: A common electrolyte is 1 M LiPF₆ dissolved in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).
Electrochemical Measurements
-
Galvanostatic Cycling: The cells are cycled at various C-rates (a measure of the discharge rate relative to the battery's capacity) between defined voltage limits to determine the specific capacity, cycling stability, and rate capability.
-
Cyclic Voltammetry (CV): CV is used to study the redox reactions and understand the electrochemical processes occurring at different potentials.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the charge transfer resistance and ionic conductivity within the cell.
-
Galvanostatic Intermittent Titration Technique (GITT): GITT can be used to determine the lithium-ion diffusion coefficient.[6]
The workflow for evaluating a novel metal fluoride cathode material can be represented as follows:
References
- 1. zhou.apm.ac.cn [zhou.apm.ac.cn]
- 2. osti.gov [osti.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metal Fluoride Cathode Materials for Lithium Rechargeable Batteries: Focus on Iron Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. blog.upsbatterycenter.com [blog.upsbatterycenter.com]
- 7. researchgate.net [researchgate.net]
- 8. Excellent cycle performance of Co-doped FeF3/C nanocomposite cathode material for lithium-ion batteries - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. smeng.ucsd.edu [smeng.ucsd.edu]
- 10. Fluoride Cathode Material Innovations for Next-Generation EV Batteries [eureka.patsnap.com]
- 11. aimspress.com [aimspress.com]
- 12. Conversion Reactions – Liu Research Group [liugroup.ucsd.edu]
- 13. Materials Synthesis and Characterization - Battery Research Group [batteries.engr.utexas.edu]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Photoelectron Spectroscopy (XPS) Analysis of Scandium(III) Fluoride (ScF₃)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the X-ray Photoelectron Spectroscopy (XPS) analysis of Scandium(III) Fluoride (B91410) (ScF₃) with other common fluoride materials, namely Aluminum Fluoride (AlF₃) and Magnesium Fluoride (MgF₂). The data presented is compiled from various experimental studies to offer a clear and objective overview of the compositional and chemical state analysis of these materials.
Quantitative Data Summary
The following table summarizes the core-level binding energies and atomic compositions of ScF₃, AlF₃, and MgF₂ as determined by XPS. These values are crucial for identifying the elemental composition and chemical states of the constituent elements on the material's surface.
| Compound | Element | Orbital | Binding Energy (eV) | Atomic Concentration (%) | Source |
| Scandium(III) Fluoride (ScF₃) | Sc | 2p₃/₂ | 406.0 | ~24 | [1] |
| Sc | 2p₁/₂ | 410.3 | [1] | ||
| F | 1s | 686.3 | ~76 | [1] | |
| Aluminum Fluoride (AlF₃) | Al | 2p | 76.7 - 77.0 | Nearly Stoichiometric | [2] |
| F | 1s | 686.9 - 687.4 | Nearly Stoichiometric | [2] | |
| Magnesium Fluoride (MgF₂) | Mg | 2p | 50.8 - 51.2 | Not Specified | [3] |
| F | 1s | 685.6 | Not Specified | [3] |
Note: The atomic concentrations for AlF₃ and MgF₂ are often reported as nearly stoichiometric in the literature, with minor oxygen contamination depending on sample preparation and handling.
Experimental Protocols
The methodologies employed in obtaining the XPS data are critical for the reproducibility and interpretation of the results. Below are the detailed experimental protocols from the cited studies.
Scandium(III) Fluoride (ScF₃) Analysis
A study by Zimina et al. provides a representative experimental setup for the XPS analysis of scandium compounds.[4]
-
Instrument: Laboratory spectrometer.
-
X-ray Source: Mg Kα₁,₂ (1253.6 eV) excitation energy.
-
Charge Neutralization: A flood electron gun was used to compensate for surface charging.
-
Energy Calibration: The binding energy scale was calibrated using the adventitious carbon C 1s peak at 284.8 eV.
-
Data Analysis Software: CasaXPS.
Aluminum Fluoride (AlF₃) Thin Film Analysis
The analysis of AlF₃ thin films often involves the following protocol:
-
Instrument: A PHI 5600 XPS system is a commonly used instrument.
-
X-ray Source: Monochromatic Al Kα X-ray source (1486.6 eV).
-
Analysis Mode: Survey scans for elemental identification and high-resolution scans for chemical state analysis.
-
Sputtering: An Ar⁺ ion gun can be used for depth profiling to remove surface contaminants and analyze the bulk composition.
Magnesium Fluoride (MgF₂) Analysis
A typical experimental setup for the XPS analysis of MgF₂ is as follows:
-
X-ray Source: Non-monochromatic Al Kα source.
-
Analysis Chamber: Ultra-high vacuum (UHV) conditions to minimize surface contamination.
-
Sample Preparation: Samples are often in the form of thin films or powders mounted on a sample holder.
Visualizing the XPS Workflow and Data Interpretation
The following diagrams, created using the DOT language, illustrate the general workflow of an XPS experiment and the logical process of interpreting the resulting data to determine the composition of ScF₃.
References
- 1. colorado.edu [colorado.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of MgF 2 –CoF 2 binary fluorides. Influence of the treatment atmosphere and temperature on the structure and surface pr ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09365B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Validating DFT Calculations for Scandium Fluoride's Electronic Structure: A Comparative Guide
This guide provides a comparative analysis of theoretical and experimental approaches to determining the electronic structure of Scandium Fluoride (ScF3). It is intended for researchers, scientists, and professionals in materials science and drug development who utilize computational chemistry in their work. The guide details the validation of Density Functional Theory (DFT) calculations against experimental spectroscopic data, offering a framework for assessing the accuracy of computational models.
Quantitative Data Comparison
The following table summarizes the electronic band gap (Eg) of cubic Scandia (Pm-3m) as determined by various experimental and computational methods.
| Method | Band Gap (Eg) in eV | Notes |
| Experimental | ||
| Resonant Photoemission Spectroscopy | > 7-8 | Estimated from thin films.[1][2] |
| Computational (DFT) | ||
| PBE | 5.5 - 6.0 | Plane-wave basis set. As expected for pure GGA functionals, the band gap is underestimated.[2][3] |
| PBEsol | ~5.8 | From Materials Project database, calculated with PBEsol functional. |
| Computational (Hybrid DFT) | ||
| PBE0 (LCAO) | > 8 | Linear combination of atomic orbitals basis set. Shows significant improvement over pure GGA. |
| PBEsol & PBEsol (18% HF) | 9.8 | LCAO method with 18% Hartree-Fock exchange.[2][3] |
| PW91 (25% HF) | 8.9 | Projector augmented-wave (PAW) method with 25% Hartree-Fock exchange.[2][3] |
| Hybrid Functionals (general) | 8 - 10 | A range of values obtained from different hybrid functionals, showing good agreement with experimental estimates.[1] |
| Computational (Beyond DFT) | ||
| GW Approximation | Not explicitly found in searches for ScF3, but is a higher-level method for quasiparticle energies. | |
| Bethe-Salpeter Equation (BSE) | Not explicitly found in searches for ScF3 band gap, but used for calculating optical spectra including excitonic effects.[4] |
Experimental and Computational Protocols
Experimental Protocols
Valence-Band Photoelectron Spectroscopy (VB-PES)
This technique directly probes the occupied electronic states (valence band) of a material.
-
Sample Preparation : ScF3 thin films or single crystals are prepared and cleaned in an ultra-high vacuum (UHV) chamber to avoid surface contamination.
-
Photon Source : A monochromatic photon source, typically from a synchrotron or a laboratory source (e.g., He I or He II), is used to irradiate the sample.
-
Photoelectron Detection : The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
Data Analysis : The binding energy of the valence band electrons is determined from the kinetic energy of the photoelectrons and the photon energy. The resulting spectrum represents the density of occupied states.
F 1s X-ray Absorption Spectroscopy (XAS)
XAS provides information about the unoccupied electronic states (conduction band) by exciting core electrons to empty orbitals.
-
Sample Preparation : Powdered ScF3 samples are typically used.
-
Beamline and Endstation : The experiment is conducted at a synchrotron radiation facility. For instance, measurements at the F K-edge have been performed at the PHOENIX II endstation of the X-Treme beamline.[5]
-
Monochromator : A planar grating monochromator is used to select the desired X-ray energy with high resolution (< 0.2 eV).[5]
-
Detection Modes : The absorption can be measured in Total Electron Yield (TEY) mode, where the drain current from the sample is recorded, or in Fluorescence Yield (FY) mode, using an energy-dispersive silicon drift diode detector.[5]
-
Data Analysis : The absorption intensity as a function of photon energy provides a picture of the unoccupied partial density of states (e.g., F p-states in the conduction band).
Computational Protocols
Density Functional Theory (DFT) Calculations
DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of materials.
-
Crystal Structure : The calculations begin with the experimental or a relaxed crystal structure of ScF3 (e.g., cubic, Pm-3m).
-
Software Package : A variety of software packages are used, such as Quantum ESPRESSO[4][5], VASP[1][3], and CRYSTAL09.
-
Exchange-Correlation Functional : The choice of the exchange-correlation functional is crucial.
-
Generalized Gradient Approximation (GGA) : Functionals like PBE[4][5], PBEsol, and PW91 are common starting points but tend to underestimate the band gap.
-
Hybrid Functionals : Functionals like PBE0 or custom hybrids that mix a portion of exact Hartree-Fock exchange with a GGA functional generally provide more accurate band gaps.[1][3]
-
-
Basis Set/Pseudopotentials :
-
Plane-Waves and Pseudopotentials : The projector-augmented wave (PAW) method is commonly used to describe the interaction between core and valence electrons.[4][5] A cutoff energy for the plane-wave basis set (e.g., 150 Ry) must be chosen to ensure convergence.[4][5]
-
Linear Combination of Atomic Orbitals (LCAO) : Localized atomic orbitals are used as the basis set.
-
-
k-point Sampling : The Brillouin zone is sampled using a Monkhorst-Pack grid (e.g., 8x8x8) to accurately integrate over reciprocal space.[3][4][5]
-
Self-Consistent Field (SCF) Calculation : The electronic density is iterated until a self-consistent solution is reached.
-
Post-SCF Calculations :
-
Band Structure : The electronic band structure is calculated along high-symmetry directions in the Brillouin zone.
-
Density of States (DOS) : The total and partial DOS are calculated to analyze the contribution of different atomic orbitals to the electronic states.
-
Beyond DFT: GW Approximation and Bethe-Salpeter Equation (BSE)
For a more accurate description of excited-state properties, methods that go beyond standard DFT are employed.
-
GW Approximation : This many-body perturbation theory approach is used to calculate the quasiparticle energies, providing a more accurate band gap than DFT.
-
Bethe-Salpeter Equation (BSE) : Solved on top of a GW calculation, the BSE explicitly includes electron-hole interactions (excitonic effects) and is used to calculate optical absorption spectra.[4]
Visualizations
Caption: Workflow for validating DFT calculations of electronic structure against experimental data.
References
Comparative Thermal Stability of Alkali Metal Fluoroscandiates
A comprehensive guide for researchers, scientists, and drug development professionals on the thermal properties of sodium, potassium, rubidium, and cesium fluoroscandiates.
The thermal stability of alkali metal fluoroscandiates (M₃ScF₆) is a critical parameter in their application, particularly in high-temperature synthesis, crystal growth, and as host materials for phosphors. Understanding the decomposition and phase transition temperatures is essential for optimizing process conditions and ensuring material integrity. This guide provides a comparative analysis of the thermal stability of the alkali metal fluoroscandiate series: Na₃ScF₆, K₃ScF₆, Rb₃ScF₆, and Cs₃ScF₆, supported by available experimental data.
Data Summary
The thermal properties of alkali metal fluoroscandiates are influenced by the nature of the alkali metal cation. Generally, an increase in the ionic radius of the alkali metal leads to a decrease in the thermal stability of the compound. The following table summarizes the available quantitative data on the melting points and phase transition temperatures for this series.
| Compound | Formula | Melting Point (°C) | Phase Transition Temperatures (°C) |
| Sodium Fluoroscandiate | Na₃ScF₆ | ~600[1] | Not Reported |
| Potassium Fluoroscandiate | K₃ScF₆ | Data Not Available | Not Reported |
| Rubidium Fluoroscandiate | Rb₃ScF₆ | Data Not Available | 141 and 201 |
| Cesium Fluoroscandiate | Cs₃ScF₆ | Data Not Available | Not Reported |
Experimental Protocols
The determination of thermal stability, including melting points, decomposition temperatures, and phase transitions, is typically carried out using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures of decomposition and phase transitions, and to quantify mass loss during thermal degradation.
Methodology:
-
Sample Preparation: A small amount of the high-purity alkali metal fluoroscandiate powder (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., platinum, alumina).
-
Instrumentation: A simultaneous TGA-DSC instrument is used.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as high-purity nitrogen or argon, with a constant flow rate (e.g., 50-100 mL/min) to prevent side reactions like oxidation.
-
Temperature Program:
-
The sample is heated from ambient temperature to a final temperature well above the expected decomposition point (e.g., 1200 °C) at a constant heating rate (e.g., 10 °C/min).
-
An initial isothermal step at a slightly elevated temperature (e.g., 110 °C for 10-20 minutes) can be included to remove any adsorbed moisture.
-
-
Data Analysis:
-
The TGA curve plots the percentage of mass loss as a function of temperature. The onset temperature of a significant mass loss event is taken as the decomposition temperature.
-
The DSC curve plots the heat flow as a function of temperature. Endothermic peaks correspond to processes like melting and some phase transitions, while exothermic peaks can indicate crystallization or certain decomposition pathways. The onset temperature of the melting peak is recorded as the melting point.
-
Visualizing Thermal Stability Trends
The following diagrams illustrate the expected logical relationship between the properties of the alkali metal cation and the thermal stability of the corresponding fluoroscandiate, as well as a general workflow for thermal analysis.
Caption: Relationship between cation properties and thermal stability.
References
A Comparative Guide to the Ionic Conductivity of Doped Scandium Fluoride
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ionic conductivity of Scandium Fluoride (B91410) (ScF₃) when doped with various alkali and alkaline earth fluorides. The performance of these materials as solid-state fluoride-ion conductors is evaluated based on experimental data, with detailed methodologies provided for key experiments.
Scandium fluoride, in its pure form, exhibits a cubic ReO₃-type structure and is known for its low ionic conductivity. However, by introducing dopants, it is possible to create extrinsic defects in the crystal lattice, significantly enhancing the mobility of fluoride ions. This guide explores the effects of different dopants on the ionic conductivity of ScF₃, presenting a comparative analysis of their performance.
Comparative Performance of Doped this compound
The ionic conductivity of doped ScF₃ is primarily influenced by the type and concentration of the dopant, as well as the temperature. Doping with aliovalent cations, such as divalent alkaline earth metals or monovalent alkali metals, introduces fluoride ion vacancies or interstitials to maintain charge neutrality, which are crucial for the conduction mechanism. The table below summarizes the ionic conductivity and activation energy for ScF₃ with various dopants.
| Material | Dopant Concentration (mol%) | Temperature (K) | Ionic Conductivity (S/cm) | Activation Energy (eV) |
| ScF₃ (single crystal) | 0 | 673 | 4.0 x 10⁻⁸ | 1.13 ± 0.05 |
| ScF₃ (nanocrystalline) | 0 | 673 | 1.0 x 10⁻⁵ | 1.09 ± 0.05 |
| Sr₀.₉₇Sc₀.₀₃F₂.₀₃ | 3 (in SrF₂) | 673 | 6.4 x 10⁻⁶ | 1.13 ± 0.04 |
| BaF₂ with ScF₃ | 10 | - | High | - |
Experimental Protocols
The primary technique for measuring the ionic conductivity of solid-state materials is Electrochemical Impedance Spectroscopy (EIS). This method allows for the separation of different contributions to the overall impedance, such as bulk conductivity, grain boundary effects, and electrode polarization.
Sample Preparation
-
Powder Synthesis: Doped ScF₃ powders are synthesized using methods such as solid-state reaction, co-precipitation, or mechanochemical synthesis to ensure a homogeneous distribution of the dopant.
-
Pelletizing: The synthesized powder is uniaxially pressed into a pellet of approximately 10 mm in diameter and 1-2 mm in thickness.
-
Sintering: The green pellet is sintered at a high temperature (typically between 700-1000 °C) in an inert or fluorine-containing atmosphere to achieve high density and promote grain growth.
Electrochemical Impedance Spectroscopy (EIS) Measurement
-
Electrode Application: A conductive paste, typically silver or platinum, is applied to both flat surfaces of the sintered pellet to serve as blocking electrodes. The electrodes are then cured at a suitable temperature (e.g., 700 °C for 5 minutes for silver paste)[1].
-
Cell Assembly: The pellet with electrodes is placed in a sample holder with platinum or gold current collectors, which is then placed inside a furnace that allows for precise temperature control.
-
Measurement: The impedance of the sample is measured over a wide frequency range (e.g., 0.1 Hz to 32 MHz) using a frequency response analyzer (such as a Solartron 1260)[1]. A small AC voltage amplitude (typically 20-100 mV) is applied to maintain a linear response[1].
-
Data Analysis: The obtained impedance data is plotted in a Nyquist plot (Z' vs. -Z''). The bulk resistance (R_b) of the material is determined from the intercept of the semicircle with the real axis at high frequency. The ionic conductivity (σ) is then calculated using the formula:
σ = L / (R_b * A)
where L is the thickness of the pellet and A is the electrode area. The measurement is repeated at various temperatures to determine the activation energy from an Arrhenius plot (ln(σT) vs. 1/T).
Conduction Mechanism in Doped this compound
The enhancement of ionic conductivity in doped ScF₃ is attributed to the creation of defects in the fluoride sublattice. In pure ScF₃, the intrinsic disorder is of the anti-Frenkel type, where a fluoride ion moves from its regular lattice site to an interstitial position, creating a fluoride ion vacancy (V_F•) and a fluoride interstitial (F_i').[2]
When a divalent cation (like Sr²⁺ or Ba²⁺) is substituted for Sc³⁺, fluoride ion vacancies are created to maintain charge neutrality. This can be represented by the following Kröger-Vink notation:
MF₂ → M'_(Sc) + V_F• + 2F_F^x
This increase in the concentration of mobile fluoride vacancies leads to a significant enhancement in ionic conductivity. The fluoride ions move through the lattice by hopping into adjacent vacancies.
Visualizations
References
Stability of Scandium Fluoride: A Comparative Analysis in Aqueous and Acidic Solutions
For researchers, scientists, and professionals in drug development, understanding the stability and solubility of compounds under various conditions is paramount. This guide provides a comparative analysis of the stability of scandium fluoride (B91410) (ScF₃) in aqueous versus acidic solutions, supported by quantitative data and detailed experimental protocols.
Scandium fluoride, a white crystalline solid, exhibits low solubility in water, a characteristic governed by its solubility product constant (Ksp). However, its stability is significantly influenced by the pH of the medium, showing increased solubility in acidic environments. This behavior is critical in various applications, including materials science and drug development, where precise control over the dissolution and concentration of scandium ions is essential.
Comparative Stability: Aqueous vs. Acidic Media
The stability of this compound in different solutions is primarily dictated by the equilibrium between its solid phase and its dissolved ions. In aqueous solutions, the dissolution is a straightforward process, while in acidic solutions, the fluoride ions react with hydrogen ions, shifting the equilibrium towards further dissolution.
| Solvent System | Molar Solubility (mol/L) at 25°C | Key Observations |
| Aqueous Solution (Pure Water) | 1.1 x 10⁻⁶ | Very low solubility due to a small Ksp value of 4.2 x 10⁻¹⁸.[1] The dissolution establishes an equilibrium between solid ScF₃ and its constituent ions, Sc³⁺ and F⁻. |
| Acidic Solution (e.g., 1M HNO₃) | Significantly higher than in water | The presence of H⁺ ions from the acid reacts with the fluoride ions (F⁻) to form weak hydrofluoric acid (HF). This reaction reduces the concentration of free F⁻ ions in the solution, causing the ScF₃ dissolution equilibrium to shift to the right, thereby increasing the solubility of ScF₃. |
| Acidic Solution with Excess Fluoride | Variable, complex formation | In acidic solutions containing a source of fluoride ions, scandium can form stable complex ions such as [ScF₂]⁺ and ScF₃(aq).[2][3] The formation of these complexes can further enhance the solubility of this compound beyond the effect of acidity alone. The stability of these complexes is temperature-dependent.[2][3] |
The Chemistry of Enhanced Solubility in Acids
The increased solubility of this compound in acidic solutions can be attributed to the protonation of the fluoride ion. The fluoride ion (F⁻) is the conjugate base of a weak acid, hydrofluoric acid (HF). In an acidic environment, the following equilibrium is established:
H⁺(aq) + F⁻(aq) ⇌ HF(aq)
This reaction effectively removes fluoride ions from the solution, which, according to Le Chatelier's principle, drives the dissolution of more this compound to replenish the fluoride ions.
The overall dissolution process in an acidic solution can be represented as:
ScF₃(s) + 3H⁺(aq) ⇌ Sc³⁺(aq) + 3HF(aq)
Furthermore, in the presence of fluoride ions, scandium (III) ions can form stable complexes, which also contributes to its increased solubility in certain acidic conditions. Studies have shown that in fluoride-bearing acidic hydrothermal fluids, this compound complexes are more stable than scandium hydroxide (B78521) complexes.[2][3]
Visualizing the Dissolution Pathways
The following diagram illustrates the different dissolution pathways of this compound in aqueous and acidic solutions.
Caption: Dissolution pathways of this compound.
Experimental Protocol: Determination of this compound Solubility
The following protocol outlines a general procedure for determining the solubility of this compound in a given solvent using the isothermal saturation method.
1. Materials and Reagents:
-
This compound (ScF₃) powder (high purity)
-
Solvent (deionized water or acidic solution of desired concentration)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical instrument for scandium concentration determination (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry, ICP-OES)
-
pH meter
2. Procedure:
-
Saturation: Add an excess amount of ScF₃ powder to a known volume of the solvent in a sealed container. The excess solid is necessary to ensure that the solution becomes saturated.
-
Equilibration: Place the container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the scandium concentration becomes constant.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully centrifuge the suspension to separate the solid phase from the saturated solution.
-
Sample Collection: Withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. Take care not to disturb the solid at the bottom.
-
Dilution: Dilute the collected sample to a suitable concentration for analysis using the chosen analytical technique.
-
Analysis: Determine the concentration of scandium in the diluted sample using a calibrated ICP-OES or another suitable analytical method.
-
pH Measurement: For acidic solutions, measure the pH of the saturated solution.
-
Calculation: Calculate the molar solubility of ScF₃ in the solvent based on the measured scandium concentration and the dilution factor.
3. Data Analysis:
Repeat the experiment multiple times to ensure reproducibility. The solubility can then be reported as the average concentration of scandium in the saturated solution. For acidic solutions, the solubility should be reported along with the final pH of the solution.
This comprehensive guide provides a foundational understanding of the stability of this compound in aqueous and acidic solutions, offering valuable insights for researchers and professionals in related fields. The provided experimental protocol serves as a starting point for more detailed investigations into the solubility and dissolution kinetics of this important compound.
References
Cross-Characterization of Scandium Fluoride (ScF3) Powder from Different Suppliers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-characterization of Scandium Fluoride (ScF3) powder from various commercial suppliers. As a material of increasing interest in advanced applications such as specialty optics, electronics, and potentially as a component in novel drug delivery systems, understanding the subtle variations between suppliers is critical for experimental reproducibility and success. This document outlines key performance-related parameters, presents available quantitative data, and details the experimental protocols for a rigorous comparative analysis.
Comparative Analysis of Supplier Specifications
The quality and performance of ScF3 powder are dictated by several key parameters, primarily purity, particle size distribution, and morphology. While many suppliers offer various grades of ScF3, obtaining detailed, batch-specific Certificates of Analysis (COAs) is crucial for a true comparison. Based on publicly available data, a summary of specifications from several notable suppliers is presented below.
Data Presentation: Quantitative Analysis of ScF3 Powder
The following tables summarize the available quantitative data for ScF3 powder from different suppliers. It is important to note that detailed Certificates of Analysis with specific impurity breakdowns are not always publicly available and may require direct inquiry with the supplier.
Table 1: Purity and Major Impurity Specifications for 99.99% (4N) ScF3 Powder
| Supplier | Purity Specification | Total Rare Earth Oxides (TREO) | Non-Rare Earth Impurities (ppm) | Analytical Method |
| AEM REE | >99.99% | <5 µg/g | Fe: 6.5, Ca: 11.0, Ni: 37.0, Cu: 1.8, Al: 4.3, Ti: 10.0, V: <0.6 | ICP-MS |
| Sigma-Aldrich | 99.99% trace metals basis | ≤150.0 ppm (Trace Rare Earth Analysis) | Not specified | Not specified |
| Chemsavers | 99.9% (Trace Metals Basis) | La: 50 | Ca: 75, Fe: 50, Si: 100 | ICP analysis |
| Stanford Materials | Up to 99.999% | Not specified | Not specified | Not specified |
| Heeger Materials | Up to 99.999% | Not specified | Not specified | Not specified |
| Edgetech Industries | Not specified | Not specified | Not specified | Not specified |
| ATT Advanced | Not specified | Not specified | Not specified | Not specified |
Note: Data for Stanford Materials, Heeger Materials, Edgetech Industries, and ATT Advanced Elemental Materials is based on their general product descriptions, as detailed public COAs were not available. Researchers should request batch-specific COAs for detailed impurity profiles.
Table 2: Physical Properties of ScF3 Powder
| Property | Typical Value | Significance |
| Appearance | White crystalline powder | Uniform color suggests phase purity and lack of colored impurities. |
| Crystal Structure | Cubic (ReO3 type)[1][2][3][4][5] | The crystal phase dictates physical properties like density and thermal expansion. Phase impurities can alter performance. |
| Particle Size | Varies by supplier and grade (sub-micron to mesh sizes) | Affects reactivity, dissolution rate, and packing density. Critical for applications in catalysis and material synthesis.[6] |
| Morphology | Typically irregular or crystalline | Particle shape influences flowability and surface area. |
Experimental Protocols for Cross-Characterization
To facilitate a comprehensive and standardized comparison of ScF3 powder from different suppliers, the following detailed experimental protocols are provided.
Powder X-ray Diffraction (XRD) for Crystal Structure and Phase Purity Analysis
Objective: To identify the crystalline phase(s) of the ScF3 powder and to detect any crystalline impurities.
Methodology:
-
Sample Preparation:
-
Ensure the ScF3 powder is finely ground using an agate mortar and pestle to ensure random crystallite orientation.
-
Carefully pack the powder into a zero-background sample holder. The surface of the powder should be smooth and level with the surface of the holder to minimize displacement errors.
-
-
Instrument Parameters (Typical):
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 20° - 80°
-
Step Size: 0.02°
-
Scan Speed: 1°/minute
-
-
Data Analysis:
-
The resulting diffraction pattern should be compared with standard diffraction patterns for ScF3 from a database such as the ICDD PDF-2.[2]
-
The primary cubic phase of ScF3 (space group Pm-3m) should be the dominant phase.
-
Identify any additional peaks, which may correspond to impurities or other phases of ScF3.
-
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) for Morphological and Elemental Analysis
Objective: To visualize the particle morphology, size distribution, and to conduct a qualitative and semi-quantitative elemental analysis of the ScF3 powder.
Methodology:
-
Sample Preparation:
-
Mount a small amount of the ScF3 powder onto an aluminum SEM stub using double-sided carbon tape.
-
Gently press the powder to ensure good adhesion.
-
Remove excess powder by blowing with a gentle stream of dry nitrogen.
-
For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.
-
-
SEM Imaging:
-
Use a secondary electron (SE) detector to obtain images that show the surface morphology and topography of the particles.
-
Vary the magnification to observe both the overall particle shapes and fine surface details.
-
An accelerating voltage of 5-15 kV is typically suitable.
-
-
EDX Analysis:
-
Select representative areas of the sample for elemental analysis.
-
Acquire an EDX spectrum to identify the elements present. The primary peaks should correspond to Scandium (Sc) and Fluorine (F).
-
Use elemental mapping to visualize the distribution of Sc and F across the particles and to identify any localized impurities.
-
Particle Size Analysis by Laser Diffraction
Objective: To determine the particle size distribution of the ScF3 powder.
Methodology:
-
Dispersion:
-
Select an appropriate dispersant in which ScF3 is insoluble (e.g., isopropanol).
-
Prepare a suspension of the ScF3 powder in the dispersant. Sonication may be required to break up agglomerates.
-
-
Measurement:
-
Use a laser diffraction particle size analyzer.
-
The instrument measures the angular distribution of scattered light, which is then used to calculate the particle size distribution based on the Mie or Fraunhofer theory.
-
-
Data Reporting:
-
The results are typically reported as a volume-based distribution.
-
Key parameters to report include the D10, D50 (median), and D90 values, which represent the particle diameters below which 10%, 50%, and 90% of the sample volume lies, respectively.
-
Purity Analysis by Glow Discharge Mass Spectrometry (GDMS)
Objective: To perform a highly sensitive, quantitative analysis of trace and ultra-trace elemental impurities in the ScF3 powder.
Methodology:
-
Sample Preparation:
-
As GDMS is a solid sampling technique, the ScF3 powder needs to be pressed into a solid, self-supporting pellet. This is typically done using a hydraulic press.
-
-
Analysis:
-
The pellet is introduced into the GDMS instrument.
-
A low-pressure DC glow discharge is initiated, which sputters the sample material.
-
The sputtered atoms are then ionized in the plasma and extracted into a high-resolution mass spectrometer.
-
-
Data Analysis:
-
The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the identification and quantification of a wide range of elements with very low detection limits (ppb levels).
-
The results provide a comprehensive profile of the elemental impurities present in the ScF3 powder.
-
Visualizing Workflows and Decision Making
To aid in the systematic evaluation of ScF3 powder, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a logical approach to supplier selection.
References
- 1. heegermaterials.com [heegermaterials.com]
- 2. heegermaterials.com [heegermaterials.com]
- 3. This compound (ScF3) Powder | Scandium [scandium.org]
- 4. Elemental Materials Company [attelements.com]
- 5. How to Choose this compound Powder for Your Project? | Scandium [scandium.org]
- 6. chemsavers.com [chemsavers.com]
A Comparative Analysis of Scandium Trifluoride (ScF₃) Polymorph Stability and Properties
For Researchers, Scientists, and Drug Development Professionals
Scandium trifluoride (ScF₃) has garnered significant interest within the scientific community due to its unusual property of negative thermal expansion (NTE), where the material contracts upon heating over a wide temperature range.[1][2][3] This behavior, coupled with its structural simplicity, makes ScF₃ a model system for studying the underlying mechanisms of NTE. The polymorphic nature of ScF₃, exhibiting different crystal structures under varying temperature and pressure, further broadens its potential applications, from precision instruments to advanced optical materials. This guide provides a comparative analysis of the known polymorphs of ScF₃, focusing on their stability and key physical properties, supported by experimental data.
Polymorph Stability and Phase Transitions
At ambient pressure, ScF₃ exists in a simple cubic phase (space group Pm-3m) from as low as 10 K up to approximately 1100 K.[1][2] This cubic polymorph is isostructural with ReO₃, featuring a framework of corner-sharing ScF₆ octahedra.[4][5] Under the application of hydrostatic pressure, the cubic phase undergoes a transition to a rhombohedral phase (space group R-3c).[6][7][8] This transition is due to the rotation of the ScF₆ octahedra.[6][8] The transition pressure is temperature-dependent, occurring at greater than 0.5 GPa at room temperature and decreasing to 0.1-0.2 GPa at 50 K.[3]
Further increases in pressure lead to a cascade of phase transitions. Computational studies and experimental evidence suggest the rhombohedral phase is stable up to approximately 4 GPa.[6][9] Beyond this, an orthorhombic phase (space group Immm or Pnma) becomes more stable, followed by a trigonal phase (space group R32) at pressures exceeding 6 GPa.[6][9][10] A hexagonal polymorph has also been synthesized, which displays both isotropic and anisotropic negative thermal expansion.[11][12]
The stability relationships between the major ScF₃ polymorphs are visualized in the pressure-temperature phase diagram below.
Comparative Properties of ScF₃ Polymorphs
The different crystal structures of ScF₃ polymorphs give rise to distinct physical and chemical properties. The cubic phase is the most extensively studied, primarily due to its remarkable negative thermal expansion. The high-pressure phases are also of significant interest, with theoretical calculations suggesting that the rhombohedral phase may exhibit enhanced NTE properties.[6][9] A summary of the key properties is presented in the tables below.
Table 1: Structural and Thermodynamic Properties of ScF₃ Polymorphs
| Property | Cubic (Pm-3m) | Rhombohedral (R-3c) | Orthorhombic (Immm/Pnma) | Trigonal (R32) |
| Space Group | Pm-3m (No. 221)[4][13] | R-3c (No. 167)[6][10] | Immm (No. 71) / Pnma (No. 62)[6][10] | R32 (No. 155)[6] |
| Lattice Parameters (Å) | a = 4.01401(3) (at 295 K)[4] | a = 5.58, c = 13.82 (at 1.38 GPa)[6] | - | - |
| Density (g/cm³) | 2.53 (experimental)[14], 2.51 (calculated)[13] | - | - | - |
| Formation Energy (eV/atom) | -4.320[13] | - | - | - |
| Melting Point (°C) | 1552[14] | Decomposes or transitions at high temp/pressure | Decomposes or transitions at high temp/pressure | Decomposes or transitions at high temp/pressure |
Table 2: Physical and Chemical Properties of ScF₃ Polymorphs
| Property | Cubic (Pm-3m) | Rhombohedral (R-3c) | Orthorhombic/Trigonal |
| Coefficient of Thermal Expansion (α) | Strongly negative at low temps (-14 ppm K⁻¹ at 60-110 K)[3][15]; becomes positive above ~1100 K[1][2] | Predicted to have enhanced NTE over a wide temp. range[6][9] | Poor NTE predicted for the Immm phase[6][9] |
| Band Gap (eV) | ~10.5[16] | - | - |
| Refractive Index (n_D) | 1.400(1)[16] | - | - |
| Vickers Hardness (GPa) | ~2.6[16] | - | - |
| Thermal Conductivity (W m⁻¹ K⁻¹) | 9.6 (at 300 K)[16] | - | - |
Experimental Protocols
The synthesis and characterization of ScF₃ polymorphs require specialized experimental techniques, particularly for the high-pressure phases. Below are outlines of common methodologies.
Synthesis of ScF₃ Polymorphs
1. Hydrothermal Synthesis (for cubic ScF₃ nanocrystals)
This method allows for the large-scale synthesis of high-quality, single-crystalline ScF₃ cubes.[1]
-
Precursors: Scandium nitrate (B79036) [Sc(NO₃)₃] and ammonium (B1175870) bifluoride (NH₄HF₂) are typically used as the scandium and fluorine sources, respectively.[1]
-
Procedure:
-
Aqueous solutions of the precursors are mixed in a Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated to a specific temperature (e.g., 180-220 °C) for a set duration (e.g., 12-24 hours).
-
After the reaction, the autoclave is cooled to room temperature.
-
The resulting white precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts, and finally dried in an oven.
-
-
Morphology Control: The size and morphology of the resulting crystals can be controlled by adjusting reaction parameters such as temperature, time, precursor concentration, and the use of surfactants.[2]
2. Solid-State Reaction
-
Precursors: Scandium oxide (Sc₂O₃) and ammonium bifluoride (NH₄HF₂).[14]
-
Procedure:
-
A stoichiometric mixture of the precursors is ground together.
-
The mixture is heated in a furnace under a controlled atmosphere (e.g., inert gas) at high temperatures. The reaction proceeds through several intermediate ammonium scandium fluoride (B91410) compounds.[17]
-
A final high-temperature annealing step (e.g., 400 °C for 2 hours) is often required to obtain pure ScF₃.[17]
-
Characterization of ScF₃ Polymorphs
A general workflow for the synthesis and characterization of ScF₃ polymorphs is depicted below.
1. High-Pressure X-ray Diffraction (XRD)
High-pressure XRD is essential for studying the phase transitions of ScF₃.
-
Apparatus: A diamond anvil cell (DAC) is used to generate high pressures.[10][18] The ScF₃ sample is placed in a small gasket hole between two diamond anvils.
-
Pressure Medium: A pressure-transmitting medium (e.g., a methanol-ethanol mixture or silicone oil) is used to ensure hydrostatic pressure on the sample.[7][10]
-
Pressure Calibration: The pressure inside the DAC is typically calibrated using the fluorescence line shift of a small ruby crystal placed in the cell with the sample.[10]
-
X-ray Source: Synchrotron radiation is often used as the X-ray source due to its high brightness, which allows for rapid data collection on the small sample volumes within the DAC.[19]
-
Data Analysis: The diffraction patterns collected at various pressures are analyzed (e.g., using Rietveld refinement) to identify the crystal structure and determine the lattice parameters of the different polymorphs.[18]
2. Raman Spectroscopy
Raman spectroscopy is a powerful tool for probing the vibrational modes of the ScF₃ lattice and detecting phase transitions.
-
Apparatus: A Raman spectrometer coupled with a microscope is used to focus a laser on the sample within the DAC.[10]
-
Laser Source: An argon ion laser (e.g., 514.5 nm) is a common excitation source.[10][18]
-
Data Collection: Raman spectra are collected as a function of pressure. The appearance of new Raman modes or the splitting of existing modes indicates a phase transition. The cubic Pm-3m phase has no Raman-active modes, while the lower-symmetry high-pressure phases do.[10][18]
-
Analysis: The pressure dependence of the Raman mode frequencies can provide insights into the lattice dynamics and the nature of the phase transitions.
This guide provides a foundational understanding of the stability and properties of ScF₃ polymorphs. The unique characteristics of these materials, particularly their negative thermal expansion, continue to drive research into their fundamental science and potential technological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Morphology Controllable Synthesis of ScF3:Er3+, Yb3+ Nano/Sub-Microncrystals by Hydrothermal/Solvothermal Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mp-10694: ScF3 (cubic, Pm-3m, 221) [legacy.materialsproject.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Growth from the Melt and Properties Investigation of ScF3 Single Crystals [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. High pressure x-ray diffraction techniques with synchrotron radiation [cpb.iphy.ac.cn]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Scandium Fluoride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals like scandium fluoride (B91410) are critical components of this responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for scandium fluoride, to build on our commitment to being your preferred source for laboratory safety and chemical handling information.
Immediate Safety and Handling Protocols
This compound, while essential for various research applications, presents several health hazards. It is harmful if swallowed or in contact with skin, causes serious eye irritation, and may cause respiratory irritation.[1] Chronic exposure to fluorides can lead to systemic toxicity.[2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn:
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. An apron or full-body suit should be considered for larger quantities.[3] |
| Respiratory Protection | A NIOSH-approved respirator with a P2 (EN 143) respirator cartridge is recommended, especially where dust may be generated.[4] Work should be conducted in a properly functioning chemical fume hood. |
Engineering Controls:
Facilities utilizing this compound should be equipped with an eyewash station and a safety shower.[2] Good general ventilation is sufficient to control airborne levels, but local exhaust ventilation is preferred where dust is generated.[2]
This compound Disposal: A Step-by-Step Protocol
The disposal of this compound must comply with all local, state, and federal regulations. It is classified as toxic and must be treated as hazardous waste.[5] Do not release it into the environment.[1]
Experimental Protocol for Disposal of Small Quantities:
This protocol outlines a method for converting small quantities of this compound into a less hazardous form before collection by a licensed disposal company.
Materials:
-
This compound waste
-
Calcium hydroxide (B78521) (Ca(OH)₂)
-
Sodium carbonate (Na₂CO₃)
-
Distilled water
-
Beakers
-
Stirring rod
-
pH meter or pH paper
-
Filtration apparatus (funnel, filter paper)
-
Appropriate waste containers, clearly labeled
Procedure:
-
Preparation: In a designated chemical fume hood, carefully weigh the this compound waste.
-
Dissolution: Place the this compound waste in a large beaker and add a significant amount of water to create a dilute slurry. Stir gently.
-
Precipitation of Fluoride: While stirring, slowly add a saturated solution of calcium hydroxide (limewater). The fluoride ions will precipitate as calcium fluoride (CaF₂), a more stable and less soluble compound. The reaction is: ScF₃ + 1.5Ca(OH)₂ → Sc(OH)₃ + 1.5CaF₂
-
Precipitation of Scandium: To ensure the complete removal of scandium from the solution, add a solution of sodium carbonate. This will precipitate any remaining scandium ions as scandium carbonate (2Sc³⁺ + 3CO₃²⁻ → Sc₂(CO₃)₃).
-
Neutralization and pH Check: Check the pH of the solution. If it is acidic, continue to add calcium hydroxide or sodium carbonate solution until the pH is between 6.0 and 8.0.
-
Settling and Filtration: Allow the precipitate to settle overnight. Carefully decant the supernatant liquid. Filter the remaining slurry using a filtration apparatus.
-
Waste Collection:
-
Solid Waste: The collected precipitate (containing calcium fluoride and scandium compounds) should be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: The filtered liquid (filtrate) should be collected in a separate, clearly labeled container for hazardous liquid waste.
-
-
Final Disposal: Both the solid and liquid waste containers must be disposed of through a licensed hazardous waste disposal company.[5][6]
Quantitative Data Summary
| Parameter | Value/Range | Source |
| OSHA Permissible Exposure Limit (PEL) | 2.5 mg/m³ TWA (as F) | [2] |
| ACGIH Threshold Limit Value (TLV) | 2.5 mg/m³ TWA (as F) | [2] |
| Oral LD50 (Rat) for Sodium Fluoride (for reference) | 52 mg/kg | [7] |
| Recommended pH for final solution | 6.0 - 8.0 | General Practice |
Disposal Procedure Workflow
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
References
- 1. micromatter.com [micromatter.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. echemi.com [echemi.com]
- 4. 三氟化钪 anhydrous, powder, 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Scandium Fluoride
For Immediate Reference: Essential Safety and Logistical Information for the Use of Scandium Fluoride (B91410) in Laboratory Settings.
This guide provides crucial procedural information for researchers, scientists, and drug development professionals working with Scandium fluoride. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is a hazardous substance that requires careful handling to prevent acute and chronic health effects.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed, in contact with skin, or inhaled.[1][2][3] It is known to cause serious eye irritation, skin irritation, and respiratory irritation.[1][4][5] Prolonged or repeated exposure may lead to systemic toxic effects on the heart, liver, and kidneys.[4] Contact with acids liberates highly toxic hydrogen fluoride gas.[6] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[7] A face shield is also required to provide full protection.[6] |
| Hands | Impervious Chemical-Resistant Gloves | Neoprene or other suitable impervious gloves should be worn.[1] Gloves must be inspected for integrity before each use.[1][6] Use proper glove removal technique to avoid skin contact.[6] |
| Body | Protective Clothing/Lab Coat | Wear a flame-resistant lab coat or other impervious protective clothing.[1][7] Ensure clothing is fully buttoned or fastened. |
| Respiratory | NIOSH/MSHA Approved Respirator | A dust respirator is necessary to avoid inhaling the powder.[5] If exposure limits are exceeded or in areas with insufficient ventilation, a full-face supplied-air respirator should be used.[7][8] |
Operational Protocol: From Preparation to Disposal
The following step-by-step guide outlines the safe handling, storage, and disposal of this compound.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[4] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order before beginning any work.[4]
-
Work Area Preparation: Designate a specific area for handling this compound. Cover the work surface with a disposable absorbent liner to contain any potential spills. Keep the area clear of incompatible materials, especially acids.
Handling Procedure
-
Avoid Dust Formation: Handle the compound carefully to minimize the generation of dust.[4][6]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[7] Wash hands and face thoroughly after handling the material and before breaks.[1][5]
-
Container Management: Keep the container tightly closed when not in use.[4][6] If the original container is damaged, transfer the contents to a suitable, labeled, and sealed container.
Storage Plan
-
Location: Store this compound in a cool, dry, and well-ventilated place, away from sources of moisture and incompatible materials.[4][6]
-
Container Integrity: Ensure the storage container is tightly sealed to prevent moisture absorption and contamination.[4] Some sources recommend storing under an inert atmosphere, such as an argon blanket.[4]
-
Security: Store the compound in a locked cabinet or area accessible only to authorized personnel.[7][8]
Spill and Emergency Procedures
-
Minor Spills: For small spills, carefully vacuum or sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[4] Provide adequate ventilation.
-
Major Spills: In the event of a large spill, evacuate the area immediately. Wear a self-contained breathing apparatus and full protective gear during cleanup.[4]
-
First Aid - Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, holding eyelids open.[4] Seek immediate medical attention.
-
First Aid - Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes.[4] Seek medical aid if irritation develops or persists.[4]
-
First Aid - Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[4] Seek immediate medical attention.
-
First Aid - Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Disposal Plan
-
Waste Collection: Collect all this compound waste, including contaminated materials and disposable PPE, in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Disposal must be carried out in accordance with all local, regional, national, and international regulations.[1]
-
Disposal Method: One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] Do not flush down the drain.[6]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
References
- 1. micromatter.com [micromatter.com]
- 2. This compound | F3Sc | CID 83678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Scandium(III) fluoride anhydrous, powder, 99.99 trace metals 13709-47-2 [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. echemi.com [echemi.com]
- 8. loradchemical.com [loradchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
